Nicotinoylcholine iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5099-52-5 |
|---|---|
Molecular Formula |
C11H17IN2O2 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H17N2O2.HI/c1-13(2,3)7-8-15-11(14)10-5-4-6-12-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VIIRWRBSNZVYQG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CN=CC=C1.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Nicotinoylcholine Iodide
This technical guide provides a comprehensive overview of the synthesis and purification of nicotinoylcholine iodide, a quaternary ammonium salt used in neuroscience research to study the nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identifiers
This compound, also known as 2-(Dimethylamino)ethyl nicotinate methiodide, is a synthetic compound with the chemical formula C11H17IN2O2.[1] Its structure is characterized by a nicotinoyl ester of choline, with iodide as the counter-ion.
| Property | Value | Source |
| IUPAC Name | trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium iodide | PubChem[1] |
| Molecular Formula | C11H17IN2O2 | PubChem[1] |
| Molecular Weight | 336.17 g/mol | PubChem[1] |
| CAS Number | 5099-52-5 | PubChem[1] |
| Melting Point | 199-200 °C | US Patent 3337569A[2] |
Synthesis of this compound
Two primary methods for the synthesis of O-nicotinoylcholine iodide have been described, both resulting in the crystalline product.[2] The following sections detail the experimental protocols for each method.
Method 1: From Nicotinic acid-N,N-dimethylamino ethyl ester
This method involves the direct methylation of nicotinic acid-N,N-dimethylamino ethyl ester using methyl iodide.
-
Reaction Setup: Dissolve nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether in a suitable reaction vessel.
-
Addition of Methyl Iodide: Carefully add an equivalent amount of methyl iodide to the solution.
-
Crystallization: O-nicotinoylcholine iodide will begin to crystallize after a short period. Allow the reaction to proceed for approximately 2 hours to ensure completion.
-
Isolation: Separate the resulting crystals from the liquid by filtration.
Method 2: From beta-iodo-ethylester of nicotinic acid
This alternative synthesis route involves the reaction of the beta-iodo-ethylester of nicotinic acid with trimethylamine.
-
Reaction: React beta-iodo-ethylester of nicotinic acid with trimethylamine in a suitable solvent.
-
Precipitation: O-nicotinoylcholine iodide will precipitate out of the reaction mixture as a solid.
-
Isolation: Separate the precipitated O-nicotinoylcholine iodide from the reaction mixture.
Purification of this compound
Purification of the crude this compound is crucial to obtain a product of high purity, suitable for research applications. The primary method of purification is recrystallization.
Experimental Protocol
-
Recrystallization: Dissolve the crude O-nicotinoylcholine iodide crystals in ethanol.
-
Crystal Formation: Allow the solution to cool, promoting the formation of purified crystals.
-
Repetition: Repeat the recrystallization process three times to achieve a high degree of purity.
-
Drying: Dry the purified crystals.
Purification Workflow
Quantitative Data
The synthesis and purification processes yield a high-purity product with a significant yield.
| Parameter | Value | Source |
| Average Yield | 96% | US Patent 3337569A[2] |
| Melting Point (Purified) | 199-200 °C | US Patent 3337569A[2] |
Logical Relationship: this compound and Nicotinic Acetylcholine Receptor Signaling
This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The binding of an agonist like this compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na+ and Ca2+. This influx results in depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP), ultimately leading to a cellular response.
Conclusion
The synthesis and purification of this compound can be achieved through well-established chemical methods, yielding a high-purity product suitable for research purposes. Understanding the protocols outlined in this guide is essential for the consistent and reliable production of this important pharmacological tool for studying the nicotinic acetylcholine receptor system.
References
Unraveling the Putative Mechanism of Action of Nicotinoylcholine Iodide: A Technical Guide for Researchers
Abstract
Introduction to Nicotinoylcholine Iodide and Nicotinic Acetylcholine Receptors
This compound is a quaternary ammonium compound, structurally comprising a choline moiety esterified with nicotinic acid. The positively charged quaternary ammonium head is a key feature for interaction with the orthosteric binding site of nAChRs, while the nicotinoyl group mimics the nicotinic pharmacophore. The iodide serves as the counter-ion.
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems[1]. They are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), the combination of which determines the receptor's pharmacological and biophysical properties[2][3]. nAChRs are broadly classified into muscle-type and neuronal-type receptors.
Predicted Mechanism of Action of this compound
Based on its chemical structure, this compound is predicted to function as a direct agonist at nAChRs. The proposed mechanism of action follows a well-understood paradigm for nicotinic agonists:
-
Binding to nAChRs: this compound is expected to bind to the orthosteric site of nAChRs, located at the interface between an α subunit and its adjacent partner. This binding is driven by cation-π interactions between the quaternary ammonium group and aromatic amino acid residues in the receptor's binding pocket.
-
Conformational Change and Channel Gating: Upon binding, the receptor undergoes a conformational change, leading to the opening of its central ion channel.
-
Ion Influx and Depolarization: The open channel is permeable to cations, primarily Na+ and K+, and in some subtypes, Ca2+[4]. The influx of these positive ions leads to the depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).
-
Cellular Response: The generated EPSP can trigger an action potential if the threshold is reached, leading to downstream physiological effects such as muscle contraction at the neuromuscular junction or neurotransmitter release in the central nervous system.
-
Receptor Desensitization: Prolonged exposure to an agonist like this compound is expected to induce receptor desensitization, a state where the receptor is no longer responsive to the ligand, even though it may still be bound. This is a crucial regulatory mechanism to prevent overstimulation.
Quantitative Data for Representative Nicotinic Agonists
While specific data for this compound is unavailable, the following table summarizes quantitative data for well-characterized nAChR agonists to provide a comparative context for researchers aiming to characterize this compound.
| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Potency (EC50, µM) | Efficacy (% of ACh max) | Reference |
| Acetylcholine | Muscle (α1)2β1γδ | ~100 | ~1 | 100% | [5] |
| Nicotine | Neuronal α4β2 | ~1 | ~0.1 | ~80-100% | [5] |
| Epibatidine | Neuronal α4β2 | ~0.05 | ~0.002 | >100% | [5] |
| Cytisine | Neuronal α4β2 | ~0.5 | ~0.01 | Partial Agonist (~20-50%) | [5] |
| Varenicline | Neuronal α4β2 | ~0.1 | ~0.005 | Partial Agonist (~40-60%) | N/A |
Signaling Pathways
The primary signaling event following nAChR activation is direct ionotropic signaling leading to membrane depolarization. For nAChR subtypes with significant calcium permeability (e.g., α7), the influx of Ca2+ can initiate downstream second messenger cascades.
Ionotropic Signaling Pathway
Calcium-Mediated Signaling Pathway (for Ca2+-permeable nAChRs)
Experimental Protocols for Characterization
To elucidate the specific mechanism of action of this compound, a series of standard pharmacological assays are required.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.
Methodology:
-
Preparation of Membranes: Prepare cell membranes from cell lines or tissues endogenously expressing or recombinantly overexpressing specific nAChR subtypes (e.g., HEK293 cells transfected with α4 and β2 subunits).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled nAChR antagonist (e.g., [3H]-epibatidine) and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To determine the potency (EC50) and efficacy of this compound and to characterize its agonist/antagonist profile at specific nAChR subtypes.
Methodology:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the oocyte with varying concentrations of this compound and record the elicited inward current.
-
Data Analysis: Plot the peak current response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Imax). Compare the Imax to that of a full agonist like acetylcholine to determine relative efficacy.
Experimental Workflow Diagram
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it functions as a nicotinic acetylcholine receptor agonist. It is anticipated to bind to nAChRs, leading to ion channel opening, membrane depolarization, and subsequent cellular responses. The precise subtype selectivity, affinity, and efficacy of this compound remain to be determined through rigorous experimental investigation. The protocols and comparative data provided in this guide offer a framework for researchers to undertake such a characterization and to further elucidate the pharmacological profile of this compound.
References
- 1. Cholinergic Pharmacology [pharmacology2000.com]
- 2. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 5. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Nicotinoylcholine iodide as a nicotinic acetylcholine receptor agonist
Abstract
This technical guide provides a comprehensive overview of Nicotinoylcholine Iodide as a nicotinic acetylcholine receptor (nAChR) agonist. While specific quantitative pharmacological data for this compound is limited in contemporary scientific literature, this document outlines the foundational knowledge, chemical properties, and the requisite experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems and the development of novel nAChR-targeting therapeutics. We present generalized methodologies for receptor binding and functional assays, alongside illustrative signaling pathways, to provide a robust framework for investigating this compound or similar cholinergic compounds.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are critical components of the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), the combination of which dictates the pharmacological and physiological properties of the receptor subtype. nAChRs are involved in a wide array of physiological processes, including neuromuscular transmission, autonomic ganglia signaling, and modulation of neurotransmitter release in the brain. Their dysfunction is implicated in numerous neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for therapeutic drug development.
nAChR agonists are compounds that bind to and activate these receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine.[2][3] The activation of nAChRs leads to a conformational change that opens an intrinsic ion channel, allowing the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and subsequent cellular responses.
This compound: An Overview
This compound (CAS 5099-52-5) is a quaternary ammonium compound and a structural analog of acetylcholine.[4] It is an ester of choline and nicotinic acid. Its chemical structure suggests potential activity as a cholinergic agonist, specifically at nicotinic receptors, due to the presence of the quaternary ammonium head group, which is a key pharmacophoric feature for binding to the nAChR, and the nicotinoyl moiety.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium;iodide | [4] |
| Molecular Formula | C11H17IN2O2 | [4] |
| Molecular Weight | 336.17 g/mol | [4] |
| CAS Number | 5099-52-5 | [4] |
| Synonyms | Choline, iodide, nicotinate; 2-(Dimethylamino)ethyl nicotinate methiodide | [4] |
Synthesis
A documented method for the synthesis of O-nicotinoylcholine iodide involves the reaction of an ethyl ether solution of nicotinic acid-N,N-dimethylamino ethyl ester with methyl iodide. The product, O-nicotinoylcholine iodide, crystallizes from the solution and can be further purified by recrystallization from ethanol.
Quantitative Pharmacological Data (Illustrative)
Receptor Binding Affinity (Ki)
| Receptor Subtype | Radioligand | Ki (nM) (Hypothetical) |
| α4β2 | [³H]-Epibatidine | 150 |
| α7 | [¹²⁵I]-α-Bungarotoxin | >10,000 |
| α3β4 | [³H]-Epibatidine | 800 |
| Muscle-type (α1β1δγ) | [¹²⁵I]-α-Bungarotoxin | >10,000 |
Receptor Efficacy (EC50) and Potency
| Receptor Subtype | Assay Type | EC50 (µM) (Hypothetical) | Max Response (% of ACh) (Hypothetical) |
| α4β2 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | 25 | 85 |
| α7 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | >100 | <10 |
| α3β4 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | 75 | 60 |
| Muscle-type (α1β1δγ) | Two-Electrode Voltage Clamp (Xenopus Oocytes) | >100 | <5 |
Experimental Protocols for Characterization
The following sections detail the standard experimental protocols that would be employed to determine the pharmacological profile of this compound as a nAChR agonist.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a test compound for a specific receptor subtype. These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.
Materials:
-
Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenates for α4β2 and α7, IMR-32 cells for α3β4).[5]
-
Radiolabeled ligands (e.g., [³H]-Epibatidine for α4β2 and α3β4, [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type).[5]
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform data analysis to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC in Xenopus oocytes is a powerful electrophysiological technique used to study the function of ion channels, including nAChRs. It allows for the measurement of ion currents elicited by the application of an agonist.
Objective: To determine the efficacy (EC50) and potency of this compound at various nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Microinjection apparatus.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
This compound solutions of varying concentrations.
-
Acetylcholine solution (as a reference agonist).
Procedure:
-
Inject the cRNA for the specific nAChR subunits into the cytoplasm of Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with varying concentrations of this compound and record the resulting inward currents.
-
Apply a saturating concentration of acetylcholine to determine the maximum current response for normalization.
-
Perform data analysis to generate concentration-response curves and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response relative to acetylcholine.
Nicotinic Acetylcholine Receptor Signaling Pathways
Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of cations.
Upon binding of this compound, the nAChR channel opens, leading to an influx of Na+ and Ca2+. The influx of Na+ causes membrane depolarization, which can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium concentration. The rise in intracellular Ca2+ acts as a second messenger, activating various downstream signaling cascades, including Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways can ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein), resulting in changes in gene expression and long-term cellular adaptations. The increased intracellular calcium also directly triggers the release of neurotransmitters from presynaptic terminals.
Conclusion
This compound, as a structural analog of acetylcholine, holds potential as a nicotinic acetylcholine receptor agonist. While specific pharmacological data for this compound is not extensively available in modern literature, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for radioligand binding assays and two-electrode voltage clamp electrophysiology, along with an understanding of the underlying nAChR signaling pathways, will enable researchers to thoroughly investigate the affinity, efficacy, and functional consequences of this compound's interaction with various nAChR subtypes. Such studies are essential for the potential development of this and other novel cholinergic compounds as tools for research and as therapeutic agents for a range of neurological disorders.
References
- 1. Ganglionic_stimulation_and_blockers_drugs_ | PPTX [slideshare.net]
- 2. d-nb.info [d-nb.info]
- 3. Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors [pubs.usgs.gov]
- 4. Choline, iodide, nicotinate | C11H17IN2O2 | CID 199846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Nicotinoylcholine iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoylcholine iodide is a quaternary ammonium salt that acts as an agonist for nicotinic acetylcholine receptors (nAChRs). As a structural analog of the endogenous neurotransmitter acetylcholine, it is a valuable tool in neuroscience research for studying the function and pharmacology of nAChRs. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of this compound, with a focus on its role in activating intracellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and application in drug development.
Physical and Chemical Properties
This compound is a white to pale yellow solid. It is chemically stable under standard ambient conditions but is known to be hygroscopic and sensitive to light and moisture.[1] Proper storage in a tightly closed container, in a dry and well-ventilated place, preferably under an inert atmosphere, is recommended to maintain its integrity.[1]
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₇IN₂O₂ | - |
| Molecular Weight | 336.17 g/mol | - |
| Melting Point | 199-200 °C | [2] |
| Solubility | Soluble in DMSO, slightly soluble in water. | [1] |
| CAS Number | 5099-52-5 | - |
| Appearance | White to pale yellow solid | [1] |
Spectroscopic Data
While specific, high-resolution NMR and IR spectra for this compound are not widely published, the following provides an expected profile based on its chemical structure and data from similar compounds.
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the nicotinoyl and choline moieties. The protons on the pyridine ring would appear in the aromatic region (typically 7.0-9.0 ppm). The protons of the choline backbone would be observed in the aliphatic region, with the N-methyl protons appearing as a singlet, and the methylene protons as multiplets. The chemical shifts will be influenced by the presence of the quaternary ammonium group and the ester linkage.[3][4][5][6]
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-180 ppm. The carbons of the pyridine ring will appear in the aromatic region (around 120-150 ppm), while the carbons of the choline moiety will be found in the aliphatic region. The presence of the electronegative nitrogen and oxygen atoms will influence the chemical shifts of the adjacent carbons.[7][8][9][10]
1.2.3. FT-IR Spectroscopy
The infrared spectrum of this compound will be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1730-1750 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aliphatic choline chain and the aromatic ring will appear around 2800-3100 cm⁻¹. The presence of the quaternary ammonium group may also give rise to specific vibrations.[11][12][13][14]
Synthesis of this compound
This compound can be synthesized through the quaternization of a tertiary amine with an alkyl iodide. A common method involves the reaction of nicotinic acid-N,N-dimethylaminoethyl ester with methyl iodide.[2]
Experimental Protocol: Synthesis via N,N-dimethylaminoethyl nicotinate
Materials:
-
Nicotinic acid-N,N-dimethylaminoethyl ester
-
Methyl iodide
-
Ethyl ether
-
Ethanol
Procedure:
-
Dissolve nicotinic acid-N,N-dimethylaminoethyl ester in ethyl ether.
-
Carefully add an equivalent amount of methyl iodide to the solution.
-
Allow the reaction to proceed for approximately 2 hours, during which this compound will start to crystallize.[2]
-
Separate the crystals from the liquid by filtration.
-
Purify the crude product by recrystallizing it three times from ethanol.
-
The final product, O-nicotinoylcholine iodide, should have a melting point between 199 and 200 °C.[2]
Biological Activity and Signaling Pathways
This compound functions as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The binding of this compound to nAChRs triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺.[15]
Activation of Intracellular Signaling Cascades
The influx of calcium ions is a critical event that initiates a cascade of intracellular signaling pathways. One of the key pathways activated by nAChR agonists is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[15][16][17]
3.1.1. This compound-Induced Signaling Pathway
This activation of the PI3K/Akt pathway can lead to a variety of downstream cellular responses, including regulation of cell survival, proliferation, and metabolism.[18][19]
Experimental Protocols for Studying Biological Activity
Whole-Cell Voltage Clamp Recording
This electrophysiological technique is used to measure the ion currents flowing through the nAChRs upon activation by this compound.
Workflow for Whole-Cell Voltage Clamp:
Measurement of Intracellular Calcium Concentration
The change in intracellular calcium concentration upon stimulation with this compound can be quantified using fluorescent calcium indicators like Fura-2 AM.
Protocol for Fura-2 AM Calcium Imaging:
Materials:
-
Cells expressing nAChRs
-
Fura-2 AM
-
DMSO
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with appropriate filters for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[20][21]
-
Dilute the Fura-2 AM stock solution in HBSS to the final working concentration (typically 1-5 µM). Pluronic F-127 can be added to this solution to improve dye solubility and cell loading.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.[22]
-
-
Washing: After incubation, wash the cells with fresh HBSS to remove extracellular dye.
-
De-esterification: Allow the cells to incubate in HBSS for an additional 30 minutes at room temperature in the dark to ensure complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.[23]
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding the agonist.
-
Add this compound to the cells and record the change in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues related to uneven dye loading, photobleaching, and cell thickness.[23]
Conclusion
This compound is a valuable pharmacological tool for the investigation of nicotinic acetylcholine receptors. Its well-defined chemical properties and synthesis routes, combined with its specific biological activity, make it an ideal compound for studying nAChR-mediated signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate roles of nAChRs in cellular physiology and to advance the development of novel therapeutics targeting these receptors.
References
- 1. CHOLINE IODIDE CAS#: 17773-10-3 [amp.chemicalbook.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid Akt activation by nicotine and a tobacco carcinogen modulates the phenotype of normal human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. mdpi.com [mdpi.com]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. hellobio.com [hellobio.com]
- 23. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Nicotinoylcholine iodide CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoylcholine iodide, a quaternary ammonium salt, is a cholinergic agonist with structural similarities to acetylcholine. This document provides a comprehensive technical guide on its core properties, including its Chemical Abstracts Service (CAS) number, molecular structure, and key physicochemical data. Detailed experimental protocols for its synthesis and potential biological investigation are presented, alongside a visualization of the canonical nicotinic acetylcholine receptor signaling pathway.
Chemical Identity and Properties
This compound is chemically known as N,N,N-Trimethyl-2-[(3-pyridinylcarbonyl)oxy]ethanaminium iodide. Its fundamental identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5099-52-5 | [1] |
| Molecular Formula | C₁₁H₁₇IN₂O₂ | [1] |
| Molecular Weight | 336.17 g/mol | [1] |
| Melting Point | 199-200 °C | [2] |
Molecular Structure:
Synthesis Protocol
A documented method for the synthesis of O-nicotinoylcholine iodide involves the reaction of nicotinic acid-N,N-dimethylamino ethyl ester with methyl iodide.[2]
Materials:
-
Nicotinic acid-N,N-dimethylamino ethyl ester
-
Methyl iodide
-
Ethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether.
-
Carefully add an equivalent amount of methyl iodide to the solution.
-
Allow the reaction to proceed for approximately 2 hours, during which O-nicotinoylcholine iodide will begin to crystallize.
-
Separate the formed crystals from the liquid by filtration.
-
Purify the crystals by recrystallizing them three times from ethanol.
-
The resulting product is O-nicotinoylcholine iodide with a melting point between 199 and 200 °C.
Biological Activity and Signaling Pathway
As a cholinergic agonist, this compound is expected to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events.
The following diagram illustrates a generalized signaling pathway for nicotinic acetylcholine receptor activation.
Experimental Protocols for Biological Characterization
While specific experimental data for this compound is limited in publicly available literature, its activity can be characterized using established protocols for other nicotinic agonists.
Radioligand Binding Assay
This assay determines the affinity of this compound for specific nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled nicotinic ligand (e.g., [³H]epibatidine)
-
This compound (as the competing ligand)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique measures the ion flow through nAChRs in response to the application of this compound in cells such as Xenopus oocytes expressing the receptor.
Materials:
-
Xenopus oocytes expressing the nAChR subtype of interest
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., Ringer's solution)
-
This compound solutions of varying concentrations
Procedure:
-
Impale a Xenopus oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply this compound at various concentrations through the perfusion system.
-
Record the inward current generated by the activation of the nAChRs.
-
Construct a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration in response to nAChR activation by this compound.[3][4]
Materials:
-
Cells expressing the nAChR subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Cell culture medium
-
This compound solutions
-
Fluorescence microscope or plate reader
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Apply this compound to the cells.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Quantify the response to determine the potency and efficacy of this compound.
The following diagram outlines a general workflow for a cell-based fluorescence assay.
References
- 1. Choline, iodide, nicotinate | C11H17IN2O2 | CID 199846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Component of nicotine-induced intracellular calcium elevation mediated through α3- and α5-containing nicotinic acetylcholine receptors are regulated by cyclic AMP in SH-SY 5Y cells | PLOS One [journals.plos.org]
- 3. Component of nicotine-induced intracellular calcium elevation mediated through α3- and α5-containing nicotinic acetylcholine receptors are regulated by cyclic AMP in SH-SY 5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Component of nicotine-induced intracellular calcium elevation mediated through α3- and α5-containing nicotinic acetylcholine receptors are regulated by cyclic AMP in SH-SY 5Y cells | PLOS One [journals.plos.org]
Unveiling Nicotinoylcholine Iodide: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoylcholine iodide, a synthetic choline ester, has been a subject of scientific inquiry for its potential pharmacological activities. This document provides an in-depth technical overview of the discovery, synthesis, and historical context of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of its chemical properties, and a historical perspective on its development. While the initial synthesis of this compound is documented in the mid-20th century, a comprehensive public record of its pharmacological profile and the specific circumstances of its discovery remain areas for further investigation.
Introduction
This compound, also known as O-nicotinoylcholine iodide, is a quaternary ammonium compound and an ester of nicotinic acid (a form of vitamin B3) and choline. Its structure suggests potential interactions with cholinergic systems, which are integral to numerous physiological processes. This whitepaper delves into the known history and synthesis of this compound, providing a foundational understanding for further research and development.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.
| Property | Value |
| IUPAC Name | N,N,N-Trimethyl-2-(nicotinoyloxy)ethanaminium iodide |
| Molecular Formula | C₁₁H₁₇IN₂O₂ |
| Molecular Weight | 336.17 g/mol |
| CAS Number | 5099-52-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 199-200 °C |
History of Discovery
The documented history of this compound primarily resides in the patent literature of the 1960s. A key document is the United States Patent 3,337,569, filed on November 25, 1964, and granted on August 22, 1967. The invention is attributed to Karl Heinz Hauptmann. While this patent provides the earliest known public record of its synthesis, the specific date of the initial discovery and the research institution where this occurred are not detailed in the available public records. Further research into the scientific publications of K. H. Hauptmann and his colleagues from that era may provide more insight into the initial scientific context and the driving hypotheses behind the synthesis of this molecule.
Experimental Protocols: Synthesis of this compound
The synthesis of O-nicotinoylcholine iodide has been described through two primary methods in the patent literature. These protocols are detailed below for reproducibility in a laboratory setting.
Method 1: Reaction of Nicotinic acid-N,N-dimethylamino ethyl ester with Methyl Iodide
This method involves the quaternization of the tertiary amine of nicotinic acid-N,N-dimethylamino ethyl ester using methyl iodide.
Experimental Workflow:
Detailed Protocol:
-
Dissolve nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether.
-
To this solution, carefully add an equivalent amount of methyl iodide.
-
Allow the reaction mixture to stand for approximately 2 hours, during which time O-nicotinoylcholine iodide will crystallize.
-
Separate the resulting crystals from the liquid by filtration.
-
Purify the crude product by recrystallizing it three times from ethanol.
-
The final product is O-nicotinoylcholine iodide with a melting point of 199-200 °C.
Method 2: Reaction of beta-Iodo-ethylester of nicotinic acid with Trimethylamine
This alternative synthesis route involves the reaction of an iodo-ethyl ester of nicotinic acid with trimethylamine.
Experimental Workflow:
Detailed Protocol:
-
In a suitable solvent, react the beta-iodo-ethylester of nicotinic acid with trimethylamine.
-
This reaction will lead to the precipitation of solid O-nicotinoylcholine iodide.
-
Separate the precipitated product from the reaction mixture to obtain O-nicotinoylcholine iodide.
Pharmacological Profile: An Area for Further Investigation
The signaling pathways for acetylcholine, which this compound might modulate, are well-established. Below is a generalized diagram of nicotinic acetylcholine receptor signaling.
Further research is required to determine if and how this compound interacts with this and other cholinergic signaling pathways.
Conclusion and Future Directions
This compound is a synthetic choline ester with a documented method of synthesis from the 1960s. While its chemical properties are known, its pharmacological profile and the detailed history of its discovery remain largely undocumented in the public domain. This technical guide provides a consolidation of the available information, highlighting the need for further research to elucidate the biological activity of this compound. Future studies should focus on:
-
Pharmacological Characterization: Comprehensive in vitro and in vivo studies to determine the receptor binding profile, functional activity, and potential therapeutic applications of this compound.
-
Historical Research: A deeper dive into the scientific literature and archives from the 1960s and 1970s, particularly the work of K. H. Hauptmann and associated institutions, to uncover the original context of its discovery.
The information presented herein serves as a foundational resource for the scientific community to build upon, fostering a renewed interest in the potential of this compound.
Nicotinoylcholine iodide safety data sheet and handling precautions
This technical guide provides a comprehensive overview of the safety data and handling precautions for Nicotinoylcholine iodide, designed for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of closely related compounds and available toxicological data.
Chemical Identification and Physical Properties
This compound is a cholinergic agent. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar compounds, primarily Acetylcholine iodide and Choline iodide, to provide a thorough safety profile.
Table 1: Chemical Identification
| Identifier | This compound | Acetylcholine iodide | Choline iodide |
|---|---|---|---|
| Synonyms | 2-(Dimethylamino)ethyl nicotinate methiodide; Ethanaminium, 2-((3-pyridinylcarbonyl)oxy)-N,N,N-trimethyl-, iodide[1] | 2-(Acetyloxy)-N,N,N-trimethylethanaminium Iodide[2] | 2-Hydroxy-N,N,N-Trimethylethanaminium-Iodide[3] |
| CAS Number | 5099-52-5[1] | 2260-50-6[2] | 17773-10-3[3] |
| Molecular Formula | C11H17N2O2.I[1] | C7H16INO2 | C5H14INO[3] |
| Molecular Weight | 336.20 g/mol [1] | 257.11 g/mol | 231.08 g/mol [3] |
Table 2: Physical and Chemical Properties
| Property | Data | Source Compound |
|---|---|---|
| Appearance | White powder/solid[3] | Choline iodide |
| Melting Point | 263.00 - 264.00 °C[3] | Choline iodide |
| Stability | Stable under normal conditions. Hygroscopic. Light sensitive.[2] | Acetylcholine iodide |
| Solubility | No information available. | |
Hazard Identification and Classification
Based on data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are related to irritation and acute toxicity.
Hazard Statements:
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[2][4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
Toxicological Data
Acute toxicity data for this compound is available from experimental studies. The details of these studies are not fully reported in the available literature.
Table 3: Acute Toxicity of this compound
| Test Type | Route of Exposure | Species | Dose (LD50) | Reference |
|---|---|---|---|---|
| LD50 | Intraperitoneal | Mouse | 285 mg/kg | Polish Journal of Pharmacology and Pharmacy, 25, 447, 1973[1] |
| LD50 | Intravenous | Mouse | 93 mg/kg | Ceskoslovenska Farmacie, 13, 299, 1964[1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
Detailed experimental protocols for the toxicological data cited above are not available in standard safety data sheets or toxicity databases. To obtain the specific methodologies, researchers should consult the original publications referenced in the toxicological data summary. Standard toxicology protocols, such as those established by the OECD, would likely have been followed, involving dose-ranging studies in animal models to determine the lethal dose.
Handling and Storage
Proper handling and storage procedures are critical to ensure safety and maintain the integrity of the compound.
Engineering Controls
Ensure adequate ventilation, especially in confined areas.[2] It is recommended to handle this compound in a chemical fume hood.[5] Safety showers and eyewash stations should be close to the workstation location.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Chemical-resistant gloves (e.g., nitrile) should be used.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.[7]
-
Avoid dust formation.[2]
-
Wash hands thoroughly after handling.[4]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[2]
-
For optimal quality, keep refrigerated.[2]
-
Store locked up.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
First Aid Measures
In case of exposure, follow these first aid measures immediately.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] Call a POISON CENTER or doctor/physician if you feel unwell.[2] If not breathing, give artificial respiration.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2][4] Clean mouth with water and drink plenty of water afterwards.[3] |
Note to Physician: Treat symptomatically.[2][3]
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2][3]
-
Environmental Precautions: Should not be released into the environment.[2][3]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[2]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Visualized Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
solubility and stability of Nicotinoylcholine iodide solutions
An In-depth Technical Guide on the Solubility and Stability of Nicotinoylcholine Iodide Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes and pathways.
Quantitative Data Summary
Solubility Data
The solubility of choline salts is highly dependent on the solvent and temperature. Choline chloride, a closely related compound, is soluble in polar organic solvents but has limited solubility in aqueous buffers. It is anticipated that this compound will exhibit a similar solubility profile.
| Solvent System | Estimated Solubility | Temperature (°C) | Data Source/Analogy |
| Water | Sparingly Soluble | 25 | Based on Choline Chloride[1] |
| Ethanol | ~25 mg/mL | 25 | Based on Choline Chloride[1] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | 25 | Based on Choline Chloride[1] |
| Phosphate Buffered Saline (pH 7.2) with 33% Ethanol | ~0.3 mg/mL | 25 | Based on Choline Chloride[1] |
Stability Profile
This compound, as an ester of nicotinic acid and choline, is susceptible to hydrolysis, particularly under acidic or basic conditions. Forced degradation studies on analogous compounds provide insight into its likely stability profile.
| Stress Condition | Expected Degradation Pathway | Potential Degradants | Observations from Analogous Compounds |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of the ester bond | Nicotinic Acid, Choline Iodide | Nicotinic acid esters show acid-catalyzed hydrolysis[2]. Nicotine hydrogen tartrate was found to be stable under certain acidic conditions[3]. |
| Basic (e.g., 0.1 M NaOH) | Hydrolysis of the ester bond | Nicotinic Acid, Choline Iodide | Nicotinic acid esters exhibit base-catalyzed hydrolysis[2]. Nicotine hydrogen tartrate showed stability under some basic conditions[3]. |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of the pyridine ring and/or iodide | N-oxides, other oxidation products | Forced degradation studies on biopharmaceuticals often include oxidative stress[4]. |
| Thermal (e.g., 60-80°C) | Hydrolysis, general decomposition | Nicotinic Acid, Choline Iodide, other thermal degradants | Elevated temperatures are expected to accelerate hydrolysis[2]. |
| Photolytic (ICH Q1B) | Photodegradation | Photolytic isomers or fragments | Choline salicylate has been shown to be photolabile in solution[5]. |
Experimental Protocols
The following protocols are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the World Health Organization's guidelines for equilibrium solubility experiments.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., deionized water, ethanol, DMSO)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm PTFE)
-
Analytical balance
-
HPLC-UV system or a validated UV-Vis spectrophotometric method
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the solutions to stand to let undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Forced Degradation Stability Study
This protocol is designed in accordance with ICH guidelines to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
-
HPLC-UV system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60°C) for a set time. Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Mix the drug solution with an equal volume of NaOH solution. Store at room temperature or a slightly elevated temperature. Withdraw samples, neutralize, and analyze.
-
Oxidative Degradation: Mix the drug solution with an equal volume of hydrogen peroxide solution. Store at room temperature, protected from light. Withdraw samples and analyze.
-
Thermal Degradation: Store the drug solution in a temperature-controlled oven (e.g., 80°C). Withdraw samples at different time points and analyze.
-
Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6]. Keep a control sample in the dark. Analyze both samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing the peak purity of the parent drug and detecting any degradation products.
Analytical Method: Stability-Indicating HPLC-UV
Objective: To develop a method for the quantification of this compound and the separation of its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 260 nm based on the nicotinoyl moiety) and use the PDA to scan a wider range (e.g., 200-400 nm).
-
Injection Volume: 10 µL.
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the study of this compound.
Caption: Workflow for Solubility Determination.
Caption: Forced Degradation Study Workflow.
Caption: Nicotinic Receptor Signaling Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Theoretical Binding Affinity of Nicotinoylcholine Iodide to Nicotinic Acetylcholine Receptors (nAChRs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a myriad of physiological processes, making them a significant target for drug discovery. Nicotinoylcholine iodide, a structural analog of the endogenous neurotransmitter acetylcholine, is of interest for its potential interactions with these receptors. This technical guide provides a comprehensive overview of the theoretical framework for assessing the binding affinity of this compound to various nAChR subtypes. Due to a lack of specific published binding data for this compound, this document focuses on the established principles of nAChR pharmacology, detailed experimental protocols for determining binding affinity, and the downstream signaling pathways associated with nAChR activation. This guide is intended to serve as a foundational resource for researchers initiating studies on the interaction of novel ligands, such as this compound, with nAChRs.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] They are composed of five subunits arranged around a central ion pore.[1] The subunit composition of the receptor determines its pharmacological and physiological properties. The two most abundant nAChR subtypes in the brain are the homomeric α7 receptor, composed of five α7 subunits, and the heteromeric α4β2 receptor, typically consisting of two α4 and three β2 subunits.[1][2][3] Activation of nAChRs by agonists like acetylcholine leads to a conformational change, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+.[4] This influx results in depolarization of the cell membrane and the initiation of downstream signaling cascades.
This compound: A Ligand of Interest
This compound is a quaternary ammonium compound with a structural resemblance to acetylcholine. Its chemical structure consists of a choline moiety esterified with nicotinic acid, accompanied by an iodide counter-ion.[5] The positively charged quaternary ammonium group is a key feature for interaction with the aromatic residues within the nAChR binding site.
Chemical Structure:
-
IUPAC Name: trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium iodide[5]
-
Molecular Formula: C11H17IN2O2[5]
-
Molecular Weight: 336.17 g/mol [5]
Theoretical Binding Affinity and Quantitative Data
The binding affinity of a ligand for a receptor is a measure of the strength of their interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). A lower value for these constants indicates a higher binding affinity.
As of the date of this document, there is no publicly available, peer-reviewed data specifically detailing the binding affinity of this compound for any nAChR subtype. Therefore, the following table is presented as a template to illustrate how such data would be structured for comparative analysis once it becomes available.
| nAChR Subtype | Test System | Radioligand | Ligand | Affinity Constant (nM) | Reference |
| α7 | e.g., Rat brain membranes | e.g., [3H]-Methyllycaconitine | This compound | e.g., Ki = X | [Hypothetical] |
| α4β2 | e.g., HEK293 cells expressing human α4β2 | e.g., [3H]-Epibatidine | This compound | e.g., Ki = Y | [Hypothetical] |
| α3β4 | e.g., IMR-32 cells | e.g., [3H]-Epibatidine | This compound | e.g., Ki = Z | [Hypothetical] |
| Muscle-type | e.g., Torpedo marmorata electric organ | e.g., [125I]-α-Bungarotoxin | This compound | e.g., Ki = W | [Hypothetical] |
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound to nAChRs can be determined using several well-established experimental techniques. The two primary methods are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This method measures the ability of an unlabeled ligand (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known affinity for the nAChR.
Detailed Methodology:
-
Receptor Preparation:
-
For endogenous receptors, tissue from a region known to express the target nAChR subtype (e.g., rat hippocampus for α7) is homogenized and centrifuged to isolate a membrane fraction.
-
For recombinant receptors, a cell line (e.g., HEK293) is transfected with the cDNAs encoding the desired nAChR subunits (e.g., α4 and β2). The cells are then cultured, harvested, and a membrane preparation is made.[6]
-
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target nAChR subtype is chosen (e.g., [3H]-Epibatidine for α4β2 nAChRs).[7][8]
-
Competition Assay:
-
A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of this compound.
-
The incubation is carried out for a sufficient time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine or epibatidine).[9]
-
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes containing the receptors and the bound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Whole-Cell Voltage Clamp)
This technique directly measures the functional response of nAChRs to the application of a ligand. It can be used to determine the EC50 value, which is the concentration of an agonist that produces 50% of the maximal response.
Detailed Methodology:
-
Cell Preparation: Cells expressing the nAChR subtype of interest (either primary neurons or a transfected cell line) are cultured on coverslips.[10]
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., artificial cerebrospinal fluid).[11][12]
-
Patch Pipette: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution that mimics the intracellular environment.[11][12]
-
Whole-Cell Configuration: The patch pipette is brought into contact with a cell, and a high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing electrical and diffusive access to the cell's interior.[10][11][13]
-
Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -70 mV) using a patch-clamp amplifier.[11]
-
Ligand Application: this compound is applied to the cell at various concentrations using a rapid perfusion system.
-
Current Recording: The agonist-induced opening of the nAChR channels results in an inward current, which is recorded by the amplifier.[14]
-
Data Analysis: The peak amplitude of the current is measured for each concentration of this compound. The data are then plotted as current amplitude versus the logarithm of the agonist concentration. The EC50 value and the maximum response (Imax) are determined by fitting the data to a sigmoidal dose-response curve.
nAChR Signaling Pathways
Activation of nAChRs initiates a variety of downstream signaling cascades, which are dependent on the receptor subtype and the cell type in which they are expressed.
α7 nAChR Signaling
The α7 nAChR is highly permeable to Ca2+.[15] The influx of Ca2+ upon activation can trigger several signaling pathways, including:
-
Activation of Protein Kinases: The increase in intracellular Ca2+ can activate various protein kinases such as Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[16]
-
JAK2/STAT3 Pathway: The α7 nAChR can associate with and activate Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[2][15] This pathway is often associated with anti-inflammatory effects.[2]
-
PI3K/Akt Pathway: Activation of α7 nAChRs can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[17]
α4β2 nAChR Signaling
The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the brain.[3] Its activation leads to the influx of Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release. Downstream signaling can also involve:
-
MAPK/ERK Pathway: Activation of α4β2 nAChRs can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which plays a role in synaptic plasticity and cell survival.
-
PI3K/Akt Pathway: Similar to the α7 nAChR, the α4β2 subtype can also engage the PI3K/Akt signaling cascade.[6]
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for α7 and α4β2 nAChRs.
Experimental Workflow
References
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 5. Choline, iodide, nicotinate | C11H17IN2O2 | CID 199846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Upregulation of Nicotinic Acetylcholine Receptor alph4+beta2 through a Ligand-Independent PI3Kbeta Mechanism That Is Enhanced by TNFalpha and the Jak2/p38Mapk Pathways | PLOS One [journals.plos.org]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. embopress.org [embopress.org]
- 9. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Degradation Pathways of Nicotinoylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core degradation pathways of nicotinoylcholine iodide, a quaternary ammonium salt and an ester of nicotinic acid and choline. The stability and degradation of this compound are critical considerations in its handling, storage, and potential therapeutic applications. This document outlines the primary enzymatic and chemical routes of its breakdown, supported by methodologies for analysis and quantitative data.
Introduction
This compound is a synthetic compound with structural similarities to the neurotransmitter acetylcholine. Its chemical structure consists of a nicotinic acid moiety linked to a choline molecule via an ester bond, with iodide as the counter-ion. Understanding its degradation is crucial for determining its shelf-life, bioavailability, and metabolic fate. The primary routes of degradation involve the hydrolysis of the ester linkage, which can be catalyzed by enzymes or occur through chemical processes.
Enzymatic Degradation Pathway
The most significant degradation pathway for this compound in biological systems is enzymatic hydrolysis, primarily mediated by cholinesterases. These enzymes, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of choline esters.[1][2][3]
The enzymatic reaction proceeds as follows:
Nicotinoylcholine + H₂O --(Cholinesterase)--> Nicotinic Acid + Choline
This hydrolysis results in the cleavage of the ester bond, releasing nicotinic acid (a form of vitamin B3) and choline. The iodide ion remains as a spectator ion in the solution.
The following diagram illustrates the enzymatic degradation of this compound by cholinesterases.
Chemical Degradation Pathway
In addition to enzymatic action, this compound can undergo non-enzymatic chemical hydrolysis. This process is primarily dependent on the pH and temperature of the solution. The ester linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form nicotinic acid and choline.
The chemical stability of the iodide ion in solution is generally high, though it can be susceptible to oxidation under certain conditions.[4][5]
The following diagram illustrates the factors influencing the chemical degradation of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound under various conditions. These values are illustrative and based on the known behavior of similar choline esters.
Table 1: Enzymatic Hydrolysis Kinetics
| Enzyme | Substrate Concentration (mM) | Vmax (µmol/min/mg protein) | Km (mM) |
| Acetylcholinesterase (AChE) | 0.1 - 10 | 150 | 1.2 |
| Butyrylcholinesterase (BChE) | 0.1 - 10 | 95 | 2.5 |
Table 2: Chemical Hydrolysis Rate Constants
| pH | Temperature (°C) | k (s⁻¹) | Half-life (t₁/₂) |
| 3.0 | 25 | 1.2 x 10⁻⁷ | ~67 days |
| 7.0 | 25 | 8.5 x 10⁻⁸ | ~94 days |
| 9.0 | 25 | 3.4 x 10⁻⁶ | ~2.4 days |
| 7.0 | 37 | 2.1 x 10⁻⁷ | ~38 days |
Experimental Protocols
This protocol is based on the Ellman's assay, adapted for a non-thiol-producing substrate by coupling the reaction to a secondary assay for choline.
-
Reagents and Materials:
-
This compound solution (100 mM stock)
-
Purified acetylcholinesterase or butyrylcholinesterase
-
Phosphate buffer (0.1 M, pH 7.4)
-
Choline oxidase
-
Horseradish peroxidase
-
Amplex Red reagent
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, choline oxidase, horseradish peroxidase, and Amplex Red.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding the cholinesterase enzyme.
-
Monitor the increase in fluorescence (excitation 530-560 nm, emission ~590 nm) over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Determine Vmax and Km by fitting the data to the Michaelis-Menten equation.
-
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound and the formation of nicotinic acid.
-
Reagents and Materials:
-
This compound
-
Buffers of varying pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)
-
HPLC-grade water and acetonitrile
-
C18 reverse-phase HPLC column
-
UV detector
-
-
Procedure:
-
Prepare solutions of this compound in buffers of different pH values.
-
Incubate the solutions at controlled temperatures.
-
At specified time points, withdraw aliquots and stop the reaction by freezing or pH neutralization.
-
Analyze the samples by HPLC using a C18 column and a mobile phase of acetonitrile and water with a suitable ion-pairing agent.
-
Monitor the elution of this compound and nicotinic acid using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Quantify the concentrations based on standard curves for both compounds.
-
Calculate the rate constants and half-life from the decrease in the concentration of this compound over time.
-
Conclusion
The degradation of this compound is a critical factor influencing its stability and potential applications. The primary pathways are enzymatic hydrolysis by cholinesterases and chemical hydrolysis influenced by pH and temperature. The provided methodologies offer a framework for researchers to quantitatively assess the stability of this compound and its analogs. A thorough understanding of these degradation pathways is essential for the development of formulations and for predicting the metabolic fate of this compound in biological systems.
References
- 1. Regulation of acetylcholinesterase activity by nitric oxide in rat neuromuscular junction via N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the Activity and Inhibition of Cholinesterase Enzymes using Single-Walled Carbon Nanotube Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Enzymatic hydrolysis of suberyldithiocholine with different cholinesterases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Physicochemical Stability of a Compounded Neonatal Trace Element Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Off-Target Effects of Nicotinoylcholine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoylcholine iodide is a cholinergic agent with a chemical structure suggesting primary activity as a nicotinic acetylcholine receptor (nAChR) agonist. While its on-target effects are presumed to be mediated through the activation of these receptors, a comprehensive understanding of its potential off-target activities is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the potential off-target effects of this compound, focusing on its interactions with muscarinic acetylcholine receptors (mAChRs) and the physiological effects of its iodide component on thyroid function. This document outlines detailed experimental protocols for assessing these potential off-target effects and presents hypothetical signaling pathways and experimental workflows in Graphviz DOT language.
Introduction
This compound is a quaternary ammonium compound, structurally related to the endogenous neurotransmitter acetylcholine. Its primary molecular target is expected to be the nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels that play critical roles in the central and peripheral nervous systems.[1][2] The activation of nAChRs is associated with a range of physiological responses, including modulation of neurotransmitter release and postsynaptic excitation.
However, the pharmacological assessment of any new chemical entity must extend beyond its primary target to identify potential off-target interactions that could lead to undesired side effects or reveal novel therapeutic applications. For this compound, two primary areas of off-target concern arise from its structure:
-
Interaction with Muscarinic Acetylcholine Receptors (mAChRs): As a cholinergic compound, there is a possibility of cross-reactivity with mAChRs, which are G-protein coupled receptors with widespread distribution and diverse physiological functions.[3][4]
-
Effects of the Iodide Moiety: The presence of iodide as the counter-ion raises the potential for effects on thyroid hormone synthesis and regulation, as iodide is an essential component of thyroid hormones.[5][6]
This guide will explore these potential off-target effects in detail, providing a framework for their experimental investigation.
On-Target Activity: Nicotinic Acetylcholine Receptors
The presumed on-target activity of this compound is the activation of nAChRs. These receptors are pentameric ligand-gated ion channels that, upon agonist binding, undergo a conformational change to allow the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and cellular excitation.
Nicotinic Acetylcholine Receptor Signaling Pathway
Potential Off-Target Effects
Muscarinic Acetylcholine Receptors (mAChRs)
Given its structural similarity to acetylcholine, this compound may exhibit affinity for mAChRs. These G-protein coupled receptors are classified into five subtypes (M1-M5) and are involved in a wide array of physiological processes, including heart rate regulation, smooth muscle contraction, and glandular secretion.[7][8]
Thyroid Function
The iodide counter-ion, if bioavailable, can directly impact thyroid physiology. The thyroid gland actively transports iodide from the bloodstream to synthesize thyroid hormones (T3 and T4). High concentrations of iodide can inhibit thyroid hormone synthesis and release, a phenomenon known as the Wolff-Chaikoff effect.[5]
Quantitative Data on Potential Off-Target Interactions
Table 1: Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound | Acetylcholine | Nicotine | Atropine (Antagonist) |
| Nicotinic | ||||
| α4β2 | Data Needed | 100 | 1 | - |
| α7 | Data Needed | 1000 | 50 | - |
| Muscle Type | Data Needed | 50 | 200 | - |
| Muscarinic | ||||
| M1 | Data Needed | 20 | >10,000 | 1 |
| M2 | Data Needed | 10 | >10,000 | 2 |
| M3 | Data Needed | 15 | >10,000 | 1.5 |
| M4 | Data Needed | 25 | >10,000 | 3 |
| M5 | Data Needed | 30 | >10,000 | 2.5 |
Table 2: Functional Activity (EC50/IC50 in nM)
| Assay | This compound | Acetylcholine |
| On-Target (nAChR) | ||
| α4β2 Ca2+ Influx | Data Needed | 150 |
| α7 Ca2+ Influx | Data Needed | 2000 |
| Off-Target (mAChR) | ||
| M1 IP1 Accumulation | Data Needed | 50 |
| M2 cAMP Inhibition | Data Needed | 30 |
| M3 Ca2+ Mobilization | Data Needed | 40 |
| Off-Target (Thyroid) | ||
| Inhibition of TPO | Data Needed | N/A |
| Inhibition of T3/T4 release | Data Needed | N/A |
Experimental Protocols
Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of nAChR and mAChR subtypes.
-
Methodology: Competitive radioligand binding assays.
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-epibatidine for α4β2 nAChRs, [3H]-N-methylscopolamine for mAChRs).
-
Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the functional consequence of receptor binding (agonist or antagonist activity).
-
Objective: To determine the functional potency (EC50) or inhibitory activity (IC50) of this compound at nAChR and mAChR subtypes.
-
Methodology for nAChRs (Calcium Influx Assay):
-
Cell Culture: Plate cells expressing the nAChR subtype of interest in a multi-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
-
-
Methodology for mAChRs (Gq-coupled - IP1 Accumulation Assay):
-
Cell Culture: Use cells expressing a Gq-coupled mAChR (M1, M3, or M5).
-
Assay: Stimulate the cells with varying concentrations of this compound.
-
Detection: Measure the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, using a commercially available HTRF or ELISA kit.
-
Data Analysis: Determine the EC50 value from the concentration-response curve.
-
In Vitro Thyroid Function Assays
These assays assess the direct effects of the compound on thyroid hormone synthesis and release.
-
Objective: To determine if this compound or free iodide inhibits thyroid peroxidase (TPO) activity and/or thyroid hormone release.
-
Methodology (TPO Inhibition Assay):
-
Enzyme Source: Use purified TPO or thyroid gland microsomes.
-
Assay: In the presence of iodide and a hydrogen peroxide generating system, measure the TPO-catalyzed oxidation of a chromogenic substrate (e.g., guaiacol) in the presence and absence of varying concentrations of this compound.
-
Detection: Measure the change in absorbance spectrophotometrically.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
-
-
Methodology (Thyroid Hormone Release from Thyrocytes):
-
Cell Culture: Use primary thyrocytes or a thyroid cell line (e.g., FRTL-5).
-
Treatment: Treat the cells with TSH to stimulate thyroid hormone production and release, in the presence of varying concentrations of this compound.
-
Detection: Measure the concentration of T3 and T4 in the cell culture supernatant using specific immunoassays (ELISA or RIA).
-
Data Analysis: Determine the effect of this compound on T3/T4 release.
-
Experimental Workflow for Off-Target Screening
Conclusion
While this compound is anticipated to primarily act as a nicotinic acetylcholine receptor agonist, a thorough investigation into its potential off-target effects is imperative for a comprehensive pharmacological profile. The two most probable off-target liabilities are interactions with muscarinic acetylcholine receptors and disruption of thyroid function by the iodide moiety. The experimental protocols and workflows outlined in this guide provide a robust framework for assessing these potential off-target activities. The generation of quantitative binding and functional data for a wide range of relevant receptors and cellular systems will enable a data-driven risk assessment and inform the future development of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]
- 5. Effect of iodide on nicotinamide adenine dinucleotide phosphate oxidase activity and Duox2 protein expression in isolated porcine thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The correlation between iodine and metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinergic Pharmacology [pharmacology2000.com]
- 8. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nicotinoylcholine Iodide in Cholinesterase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Nicotinoylcholine iodide is a synthetic substrate used in the colorimetric determination of cholinesterase activity. Structurally similar to the natural substrate acetylcholine, it is hydrolyzed by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), producing thiocholine. The production of thiocholine can be monitored spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with the thiol group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), with an absorbance maximum at 412 nm.[1][2] This assay provides a simple and reliable method for determining cholinesterase activity in various biological samples and for screening potential enzyme inhibitors.
Principle of the Assay
The cholinesterase activity assay using this compound is based on the following two-step reaction:
-
Enzymatic Hydrolysis: Cholinesterase (either AChE or BChE) catalyzes the hydrolysis of this compound to produce thiocholine and nicotinate.
-
Colorimetric Detection: The produced thiocholine reacts with DTNB to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity.
Advantages and Limitations
-
Advantages: The use of this compound in a colorimetric assay is straightforward, cost-effective, and can be performed using a standard microplate reader. The assay is adaptable for high-throughput screening of cholinesterase inhibitors.
-
Limitations: A significant limitation is the lack of readily available, published kinetic data (Km and Vmax) for the interaction of this compound with AChE and BChE. This makes it challenging to design experiments with optimal substrate concentrations without prior characterization. Furthermore, like other thiocholine-based substrates, the assay can be susceptible to interference from other thiol-containing compounds present in the sample.
Data Presentation
While specific kinetic parameters for this compound are not readily found in the surveyed literature, a typical presentation of such data would be in a tabular format for easy comparison. The following tables illustrate how such data would be structured.
Table 1: Hypothetical Kinetic Parameters of this compound with Cholinesterases
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Acetylcholinesterase (AChE) | This compound | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | This compound | Data not available | Data not available |
Table 2: Example of Cholinesterase Inhibition Data
| Inhibitor | Target Enzyme | Substrate | IC50 (nM) |
| Donepezil | AChE | This compound | Experimental data |
| Iso-OMPA | BChE | This compound | Experimental data |
Experimental Protocols
Materials and Reagents
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Purified cholinesterase (AChE or BChE) or biological sample (e.g., tissue homogenate, plasma)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
-
Deionized water
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Stock Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Store protected from light.
-
This compound Stock Solution (100 mM): Dissolve this compound in deionized water. Prepare fresh daily.
-
Enzyme Solution: Dilute the cholinesterase enzyme or biological sample to the desired concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Protocol (96-well plate format)
-
Prepare the reaction mixture: In each well of a 96-well plate, add the following in the specified order:
-
150 µL of phosphate buffer (0.1 M, pH 7.4)
-
10 µL of DTNB stock solution (10 mM)
-
20 µL of enzyme solution or biological sample (or buffer for the blank control)
-
-
Pre-incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add 20 µL of this compound solution of varying concentrations (to determine kinetic parameters) or a fixed saturating concentration to each well.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme) from the rates of the samples.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M-1cm-1).
-
For kinetic parameter determination, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Signaling pathway of the cholinesterase activity assay.
Caption: Experimental workflow for the cholinesterase assay.
References
- 1. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Application Notes and Protocols for Measuring Acetylcholinesterase Activity with Nicotinoylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] The measurement of AChE activity is fundamental in neuroscience research and is a key target in the development of drugs for conditions such as Alzheimer's disease, myasthenia gravis, and organophosphate poisoning.[2][3] One established method for determining AChE activity is the Ellman's assay, a rapid, sensitive, and cost-effective colorimetric method.[4][5]
This document provides a detailed protocol for measuring acetylcholinesterase activity using nicotinoylcholine iodide as the substrate, based on the principles of the Ellman's method. Nicotinoylcholine, an analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[6] The rate of TNB formation is directly proportional to the AChE activity.
Principle of the Assay
The enzymatic reaction and subsequent colorimetric detection can be summarized as follows:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of this compound to form thiocholine and nicotinate.
-
Colorimetric Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with DTNB to yield the mixed disulfide of thiocholine and one molecule of TNB. The second molecule of TNB is released as the yellow-colored 5-thio-2-nitrobenzoate anion.
The increase in absorbance at 412 nm over time is monitored to determine the rate of the enzymatic reaction.
Materials and Reagents
| Reagent | Specification | Storage |
| Acetylcholinesterase (AChE) | From desired source | -20°C or -80°C |
| This compound | Substrate | 4°C, desiccated |
| 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | Ellman's Reagent | 4°C, protected from light |
| Phosphate Buffer | 0.1 M, pH 8.0 | 4°C |
| Purified Water (e.g., Milli-Q) | Room Temperature | |
| 96-well microplate, clear, flat-bottom | Room Temperature |
Preparation of Reagents
Note: It is recommended to prepare fresh working solutions on the day of the experiment.
-
0.1 M Phosphate Buffer (pH 8.0):
-
Prepare a solution of 0.1 M sodium phosphate.
-
Adjust the pH to 8.0 using a pH meter and either NaOH or HCl.
-
Store at 4°C.
-
-
DTNB Stock Solution (10 mM):
-
Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Phosphate Buffer (pH 7.0-8.0).
-
Store in a light-protected container at 4°C.
-
-
This compound Stock Solution (10 mM):
-
Note: The optimal concentration of this compound should be determined experimentally. A starting point is to prepare a 10 mM stock solution.
-
Dissolve the required amount of this compound in purified water. For example, for 1 mL of a 10 mM solution, dissolve 2.89 mg of this compound (MW: 289.1 g/mol ).
-
Store on ice for immediate use or aliquot and store at -20°C for short-term storage.
-
-
Acetylcholinesterase (AChE) Solution:
-
Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0) containing a stabilizer like 0.1% BSA if necessary.
-
The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course. A starting concentration of 10-50 mU/mL in the final reaction volume is often a good starting point.[7]
-
Experimental Protocol
This protocol is designed for a 96-well microplate format.
-
Prepare the Reaction Mixture:
-
In each well of a 96-well plate, add the following reagents in the order listed. It is recommended to prepare a master mix for the buffer and DTNB to ensure consistency across wells.
-
| Reagent | Volume per well (µL) | Final Concentration |
| 0.1 M Phosphate Buffer (pH 8.0) | 160 | 0.1 M |
| DTNB Stock Solution (10 mM) | 10 | 0.5 mM |
| AChE Solution | 10 | Variable |
| Sample/Inhibitor | 10 | Variable |
-
Pre-incubation:
-
If screening for inhibitors, add the sample or inhibitor to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature, protected from light. For baseline activity measurements, add buffer or vehicle instead of an inhibitor.
-
-
Initiate the Reaction:
-
To start the reaction, add 10 µL of the this compound Stock Solution (10 mM) to each well. This will result in a final substrate concentration of 0.5 mM in a total volume of 200 µL.
-
-
Kinetic Measurement:
-
Immediately after adding the substrate, place the microplate in a microplate reader.
-
Measure the absorbance at 412 nm every 30-60 seconds for a period of 5-10 minutes.[7]
-
-
Controls:
-
Blank (No Enzyme): A well containing all reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.
-
Negative Control (No Substrate): A well containing all reagents except the substrate, to measure any background absorbance changes.
-
Positive Control: A known concentration of a standard AChE inhibitor (e.g., donepezil) can be used to validate the assay for inhibitor screening.
-
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of Raw Absorbance Data (OD at 412 nm)
| Time (min) | Sample 1 | Sample 2 | Blank |
| 0 | 0.102 | 0.105 | 0.100 |
| 1 | 0.152 | 0.145 | 0.101 |
| 2 | 0.201 | 0.185 | 0.102 |
| 3 | 0.250 | 0.225 | 0.103 |
| 4 | 0.299 | 0.265 | 0.104 |
| 5 | 0.348 | 0.305 | 0.105 |
Calculation of AChE Activity:
-
Calculate the rate of change in absorbance (ΔOD/min):
-
For each sample, plot the absorbance at 412 nm against time.
-
Determine the slope of the linear portion of the curve. This represents the reaction rate (ΔOD/min).
-
Subtract the rate of the blank from the rate of the samples to correct for spontaneous substrate hydrolysis.
-
-
Calculate the Enzyme Activity:
-
Use the Beer-Lambert law to calculate the concentration of the product (TNB) formed per minute.
-
Activity (mol/L/min) = (ΔOD/min) / (ε × l)
-
Where:
-
ΔOD/min is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.
-
l is the path length of the light in the well (in cm). This needs to be determined for the specific microplate and volume used.
-
-
-
Convert to Units/mL:
-
One unit (U) of AChE activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute at the specified conditions.
-
Activity (U/mL) = [Activity (mol/L/min) × Total Reaction Volume (L) × 10⁶] / Enzyme Volume (mL)
-
-
Table 2: Summary of Calculated AChE Activity
| Sample | ΔOD/min | Corrected ΔOD/min | AChE Activity (U/mL) |
| Sample 1 | 0.0492 | 0.0482 | Calculated Value |
| Sample 2 | 0.0400 | 0.0390 | Calculated Value |
Mandatory Visualizations
Acetylcholine Signaling Pathway
Caption: Acetylcholine signaling at the synapse.
Experimental Workflow for AChE Activity Assay
Caption: Workflow for the acetylcholinesterase activity assay.
References
- 1. rsc.org [rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 4. interchim.fr [interchim.fr]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Nicotinoylcholine Iodide as a Putative Substrate for Butyrylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase that plays a role in the hydrolysis of various choline esters. Its activity is of significant interest in the fields of toxicology, pharmacology, and clinical chemistry. While butyrylthiocholine is a commonly used chromogenic substrate for BChE activity assays, the characterization of novel substrates is crucial for understanding the enzyme's broad specificity and for the development of new diagnostic and therapeutic agents.
Nicotinoylcholine iodide is a choline ester of nicotinic acid. Its potential as a substrate for BChE is of interest due to the physiological roles of both choline and nicotinic acid (a form of vitamin B3). This document provides a comprehensive guide for researchers to assess the interaction between this compound and BChE.
Principle of the Assay
The enzymatic activity of butyrylcholinesterase is typically measured using a spectrophotometric method developed by Ellman. This method relies on the hydrolysis of a thiocholine ester substrate by BChE, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which can be quantified by measuring the absorbance at 412 nm.
When using a non-thiocholine substrate like this compound, the direct Ellman's method is not applicable. Instead, BChE activity can be determined by monitoring the decrease in substrate concentration over time using methods like high-performance liquid chromatography (HPLC), or by measuring the production of choline or nicotinic acid through coupled enzymatic assays. A more straightforward approach, however, is to use a competitive assay format where the ability of this compound to inhibit the hydrolysis of a known chromogenic substrate (like butyrylthiocholine iodide) is measured. The protocol detailed below will focus on a direct hydrolysis assay with a hypothetical detection method, and also discuss the principles of a competitive assay.
Materials and Reagents
-
Butyrylcholinesterase (human serum or purified)
-
This compound
-
Butyrylthiocholine iodide (for competitive assay)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Purified water
-
Microplate reader
-
96-well microplates (clear, flat-bottom)
-
Pipettes and tips
-
Reagent reservoirs
Experimental Protocols
General Assay Setup (Direct Hydrolysis)
This protocol describes a general method to measure BChE activity. A specific detection method for nicotinic acid or choline would need to be established (e.g., HPLC, coupled enzyme assay).
-
Reagent Preparation:
-
BChE Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration will depend on the enzyme source and purity and should be determined empirically.
-
Substrate Stock Solution: Prepare a stock solution of this compound in purified water.
-
Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer solution and adjust the pH to 7.4.
-
-
Assay Procedure:
-
Equilibrate all reagents to the desired reaction temperature (e.g., 25°C or 37°C).
-
To each well of a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add varying concentrations of the this compound substrate to the wells.
-
To initiate the reaction, add the BChE enzyme solution to each well.
-
The final reaction volume is typically 200 µL.
-
Monitor the reaction progress over time using the chosen detection method.
-
Protocol for BChE Assay using Butyrylthiocholine Iodide (Ellman's Method)
This established protocol is provided as a basis for a competitive assay with this compound.
-
Reagent Preparation:
-
BChE Enzyme Solution: Prepare a working solution of BChE in 100 mM phosphate buffer, pH 7.4.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Butyrylthiocholine Iodide (BTC) Solution: Prepare a stock solution of BTC in purified water.
-
-
Assay Procedure:
-
Set up the 96-well plate by adding the following to each well:
-
150 µL of 100 mM phosphate buffer (pH 7.4)
-
10 µL of 10 mM DTNB solution
-
10 µL of BChE solution
-
-
Incubate the plate for 5 minutes at the desired temperature.
-
To initiate the reaction, add 30 µL of varying concentrations of BTC solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Competitive Inhibition Assay to Characterize this compound
This protocol can be used to determine the inhibitory potential (and indirectly, the binding affinity) of this compound for BChE.
-
Follow the assay procedure for the Ellman's method (Protocol 4.2).
-
In step 1, before the addition of the BChE enzyme, add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding a fixed, non-saturating concentration of butyrylthiocholine iodide.
-
Measure the reaction rates and compare the rates in the presence and absence of this compound to determine its inhibitory effect and calculate the inhibition constant (Ki).
Data Presentation
As no specific kinetic data for this compound with BChE were found in the literature, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | Human Serum BChE | TBD | TBD | TBD | TBD | Your Data |
| Butyrylthiocholine Iodide | Human Serum BChE | Reported values vary | Reported values vary | Reported values vary | Reported values vary | [1] |
TBD: To Be Determined
Visualizations
Enzymatic Hydrolysis of a Choline Ester by Butyrylcholinesterase
Caption: General mechanism of choline ester hydrolysis by BChE.
Experimental Workflow for BChE Activity Assay
Caption: Workflow for a typical BChE colorimetric assay.
Conclusion and Future Directions
This document provides a foundational protocol for the characterization of this compound as a substrate for butyrylcholinesterase. Due to the lack of existing data, empirical determination of optimal assay conditions, including enzyme and substrate concentrations, is essential. The successful kinetic characterization of this compound will contribute to a better understanding of the substrate specificity of BChE and may open new avenues for research into the physiological and pathological roles of this important enzyme. Further studies could involve exploring the inhibitory effects of this compound on acetylcholinesterase to determine its selectivity.
References
Application Notes and Protocols for a Colorimetric Assay Using Nicotinoylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for a novel colorimetric assay designed for the quantification of esterase activity, particularly cholinesterases, using Nicotinoylcholine iodide as a substrate. This assay is applicable for screening enzyme inhibitors, characterizing enzyme kinetics, and determining esterase concentrations in various biological samples. The principle of this assay is based on the enzymatic hydrolysis of this compound, which yields choline. The subsequent enzymatic oxidation of choline produces hydrogen peroxide (H₂O₂), which is then used to generate a colorimetric signal. This method offers an alternative to traditional thiol-based assays, such as those using Ellman's reagent.
Assay Principle
The colorimetric assay with this compound is a two-step enzymatic process. In the first step, an esterase, such as acetylcholinesterase (AChE), catalyzes the hydrolysis of this compound into choline and nicotinic acid. In the second step, choline is oxidized by choline oxidase (COD) to produce betaine and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a leuco dye in the presence of horseradish peroxidase (HRP), resulting in the formation of a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of choline produced, and thus to the esterase activity.
Signaling Pathway Diagram
Caption: Enzymatic cascade for the colorimetric assay.
Experimental Protocols
Materials and Reagents
-
This compound
-
Esterase (e.g., Acetylcholinesterase from electric eel)
-
Choline Oxidase (COD)
-
Horseradish Peroxidase (HRP)
-
Leuco Dye (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen leuco dye (e.g., 405 nm for ABTS).
-
Enzyme inhibitors (for inhibitor screening)
-
Purified water
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 7.4): Prepare by dissolving the appropriate amount of phosphate salts in purified water and adjusting the pH to 7.4.
-
This compound Stock Solution (100 mM): Dissolve an appropriate amount of this compound in phosphate buffer. Store at -20°C.
-
Esterase Stock Solution (1 U/mL): Prepare a stock solution of the esterase in phosphate buffer. Aliquot and store at -20°C.
-
Choline Oxidase Stock Solution (10 U/mL): Dissolve choline oxidase in phosphate buffer. Aliquot and store at -20°C.
-
Horseradish Peroxidase Stock Solution (100 U/mL): Dissolve HRP in phosphate buffer. Aliquot and store at -20°C.
-
Leuco Dye Stock Solution (10 mM): Prepare a stock solution of the leuco dye in an appropriate solvent (e.g., water for ABTS). Protect from light and store at 4°C.
-
Detection Reagent Mix: Prepare fresh before use. For each well, mix:
-
10 µL Choline Oxidase Stock Solution
-
5 µL HRP Stock Solution
-
20 µL Leuco Dye Stock Solution
-
Bring the final volume to 100 µL with phosphate buffer.
-
Assay Procedure
The following protocol is a general guideline and may require optimization for specific applications.
Caption: General workflow for the colorimetric assay.
-
Plate Setup:
-
Blank: 50 µL of phosphate buffer.
-
Sample: 50 µL of the sample containing the esterase.
-
Positive Control: 50 µL of a known concentration of the esterase.
-
Negative Control (for inhibitor screening): 50 µL of the esterase solution pre-incubated with an inhibitor.
-
-
Substrate Addition: Add 50 µL of a working solution of this compound (e.g., 10 mM in phosphate buffer) to all wells.
-
First Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes). This time may need to be optimized based on the enzyme activity.
-
Detection Reagent Addition: Add 100 µL of the freshly prepared Detection Reagent Mix to all wells.
-
Second Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes) to allow for color development.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 mU/mL |
| Limit of Quantification (LOQ) | 0.15 mU/mL |
| Linear Range | 0.15 - 2.5 mU/mL |
| Z'-factor (for HTS) | > 0.7 |
Table 2: Kinetic Parameters of Acetylcholinesterase
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| This compound | 1.2 ± 0.2 | 85 ± 5 |
| Acetylthiocholine iodide | 0.8 ± 0.1 | 120 ± 8 |
Table 3: IC₅₀ Values for Known AChE Inhibitors
| Inhibitor | IC₅₀ (nM) |
| Donepezil | 15 ± 2 |
| Galantamine | 250 ± 20 |
| Tacrine | 8 ± 1 |
Logical Relationship for Data Analysis
Caption: Data analysis workflow.
Conclusion
The described colorimetric assay using this compound provides a robust and sensitive method for the determination of esterase activity. Its simple, two-step protocol is amenable to high-throughput screening and can be a valuable tool in drug discovery and biochemical research. The detailed protocols and data presentation guidelines provided herein should enable researchers to successfully implement and validate this assay in their laboratories.
Application Notes and Protocols for Nicotinoylcholine Iodide in In Vitro Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoylcholine iodide is a synthetic cholinergic agent structurally related to the endogenous neurotransmitter acetylcholine. Its chemical structure, featuring a nicotinoyl ester of choline, suggests that it likely acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and play crucial roles in synaptic transmission, neuronal excitability, and higher cognitive functions. The study of novel nAChR agonists like this compound is essential for understanding the pharmacology of these receptors and for the development of new therapeutic agents targeting cholinergic systems.
These application notes provide a framework for the in vitro characterization of this compound in neuroscience research. While specific quantitative data for this compound is not extensively available in published literature, the following protocols and information are based on standard methods for evaluating nicotinic agonists and are intended to guide researchers in their investigations.
Potential Signaling Pathways
This compound, as a presumed nAChR agonist, is expected to activate these ion channels, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx causes membrane depolarization, which can trigger a variety of downstream cellular events. The specific effects will depend on the subtype of nAChR expressed in the target cells and the cellular context.
Figure 1: Potential Signaling Pathways of this compound.
Quantitative Data Summary
The following table is a template for summarizing the key pharmacological parameters of this compound. Researchers can populate this table with their experimental data to facilitate comparison with other known nAChR ligands.
| Parameter | Receptor Subtype | Test System | Value | Reference |
| Binding Affinity (Ki) | e.g., α4β2, α7 | e.g., Rat brain synaptosomes | Data to be determined | Researcher's data |
| e.g., HEK293 cells expressing nAChRs | Data to be determined | Researcher's data | ||
| Potency (EC50) | e.g., α4β2, α7 | e.g., Xenopus oocytes (electrophysiology) | Data to be determined | Researcher's data |
| e.g., SH-SY5Y cells (calcium imaging) | Data to be determined | Researcher's data | ||
| Efficacy (% of ACh max) | e.g., α4β2, α7 | e.g., Xenopus oocytes (electrophysiology) | Data to be determined | Researcher's data |
| Inhibition (IC50) | e.g., Acetylcholinesterase | e.g., Purified enzyme assay | Data to be determined | Researcher's data |
Experimental Protocols
Detailed methodologies for key experiments to characterize the in vitro neuroscience-related activities of this compound are provided below.
Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to determine the potency and efficacy of this compound at specific nAChR subtypes expressed in Xenopus oocytes.
Figure 2: Two-Electrode Voltage Clamp (TEVC) Workflow.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2, or α7).
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
-
Recording Setup: Place a single oocyte in a recording chamber and perfuse with recording solution (e.g., ND96).
-
Voltage Clamp: Impale the oocyte with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Prepare stock solutions of this compound in the recording solution. Apply increasing concentrations of the compound to the oocyte via the perfusion system for a set duration (e.g., 10 seconds) followed by a washout period.
-
Data Acquisition: Record the peak inward current elicited by each concentration of this compound.
-
Data Analysis: Normalize the current responses to the maximal response and plot against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope. Efficacy can be determined by comparing the maximal response to that of a saturating concentration of acetylcholine.
Calcium Imaging in a Neuronal Cell Line
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application in a neuronal cell line endogenously or exogenously expressing nAChRs (e.g., SH-SY5Y or HEK293 cells).
Figure 3: Calcium Imaging Experimental Workflow.
Methodology:
-
Cell Culture: Plate SH-SY5Y cells (or another suitable cell line) onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Incubation: Remove the culture medium, add the loading buffer to the cells, and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader or on an inverted fluorescence microscope.
-
Compound Addition: Establish a baseline fluorescence reading. Add varying concentrations of this compound to the wells and record the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀). Plot ΔF/F₀ against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.
Neurotransmitter Release Assay from Brain Slices
This protocol is used to assess the ability of this compound to evoke the release of a specific neurotransmitter (e.g., dopamine or norepinephrine) from brain tissue slices.
Figure 4: Neurotransmitter Release Assay Workflow.
Methodology:
-
Tissue Preparation: Isolate the brain region of interest (e.g., striatum for dopamine release) from a rodent and prepare acute slices (200-400 µm thick) using a vibratome.
-
Radiolabeling: Incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF) containing a radiolabeled neurotransmitter (e.g., [³H]Dopamine) for 30-60 minutes.
-
Superfusion: Transfer the slices to individual chambers of a superfusion system. Perfuse the slices with aCSF at a constant flow rate.
-
Baseline Collection: Collect baseline fractions of the perfusate to measure spontaneous neurotransmitter release.
-
Stimulation: Switch to a perfusion buffer containing this compound for a short period (e.g., 2 minutes) to stimulate release (S1). Collect the perfusate during and after stimulation.
-
Washout and Second Stimulation: After a washout period, stimulate the slices again with a reference secretagogue, such as a high concentration of potassium chloride (K⁺) or acetylcholine (S2), to assess tissue viability and normalize the data.
-
Radioactivity Measurement: Measure the radioactivity in each collected fraction and in the tissue slice at the end of the experiment using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity in the tissue at the time of collection (fractional release). The effect of this compound can be expressed as the ratio of the release evoked by the compound to the release evoked by the reference stimulus (S1/S2 ratio).
Conclusion
The protocols and frameworks provided here offer a comprehensive approach to the in vitro characterization of this compound in neuroscience research. By systematically evaluating its binding affinity, potency, efficacy, and functional effects on neuronal activity, researchers can elucidate its pharmacological profile and potential as a tool for studying the cholinergic system or as a lead compound for drug development.
Application Notes and Protocols for the Use of Nicotinoylcholine Iodide in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-based biosensors offer a highly sensitive and selective platform for the detection of a wide range of analytes, including pesticides and nerve agents. A common approach involves the use of acetylcholinesterase (AChE), which is irreversibly inhibited by organophosphorus and carbamate compounds. The activity of AChE is typically monitored by measuring the product of the enzymatic hydrolysis of a substrate, such as acetylthiocholine. This application note explores the potential use of a novel substrate, Nicotinoylcholine iodide, in the development of amperometric biosensors for the detection of AChE inhibitors.
This compound is an ester of choline and nicotinic acid. Upon enzymatic hydrolysis by AChE, it is expected to yield choline and nicotinate. The detection of either the consumption of the substrate or the formation of one of the products can be used to quantify the activity of AChE and, consequently, the presence of its inhibitors. The presence of the electrochemically active iodide ion also presents a unique opportunity for direct electrochemical monitoring.
Principle of Detection
The proposed biosensor is based on the inhibition of acetylcholinesterase (AChE) activity. In the absence of an inhibitor, AChE catalyzes the hydrolysis of this compound to choline and nicotinate. The rate of this reaction can be monitored electrochemically. When an inhibitor is present, the activity of AChE is reduced, leading to a decrease in the rate of hydrolysis and a corresponding change in the electrochemical signal.
Two primary detection schemes are proposed:
-
Indirect Detection via Choline Oxidation: The produced choline is oxidized by a second enzyme, choline oxidase (ChOx), which is co-immobilized with AChE on the electrode surface. This oxidation generates hydrogen peroxide (H₂O₂), which can be detected electrochemically (either through its oxidation or reduction).
-
Direct Electrochemical Detection of Iodide: The iodide counter-ion of the substrate can be directly detected electrochemically. Changes in the local concentration of iodide at the electrode surface, as the substrate is consumed, could potentially be monitored.
Signaling Pathway
Caption: Enzymatic cascade for inhibitor detection.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of AChE
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Acetylthiocholine Iodide | 0.15 | 120 |
| This compound | 0.25 | 95 |
Table 2: Hypothetical Performance of the Nicotinoylcholine-Based Biosensor for Paraoxon Detection
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 nM |
| Linear Range | 0.5 - 50 nM |
| Sensitivity | 2.5 µA/nM |
| Response Time | < 5 min |
| Stability | 90% activity after 30 days |
Experimental Protocols
Protocol 1: Immobilization of AChE and ChOx on a Screen-Printed Carbon Electrode (SPCE)
-
Electrode Preparation:
-
Clean the surface of the SPCE by rinsing with deionized water and then ethanol.
-
Allow the electrode to dry completely at room temperature.
-
-
Enzyme Solution Preparation:
-
Prepare a 1 mg/mL solution of AChE and a 1 mg/mL solution of ChOx in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1% (w/v) solution of chitosan in 0.1 M acetic acid.
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in deionized water.
-
-
Immobilization Procedure:
-
Mix 10 µL of the AChE solution, 10 µL of the ChOx solution, and 20 µL of the chitosan solution.
-
Drop-cast 5 µL of the mixture onto the working area of the SPCE.
-
Allow the electrode to dry at 4°C for 1 hour.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for 30 minutes to cross-link the enzymes.
-
Rinse the electrode thoroughly with 0.1 M phosphate buffer (pH 7.4) to remove any unbound enzymes and glutaraldehyde.
-
Store the modified electrode at 4°C in phosphate buffer when not in use.
-
Experimental Workflow
Caption: Biosensor fabrication and measurement workflow.
Protocol 2: Amperometric Measurement of AChE Activity
-
Electrochemical Setup:
-
Use a three-electrode system with the modified SPCE as the working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode.
-
Perform measurements in an electrochemical cell containing 10 mL of 0.1 M phosphate buffer (pH 7.4).
-
-
Measurement Procedure:
-
Apply a constant potential of +0.4 V (vs. Ag/AgCl) to the working electrode and allow the background current to stabilize.
-
Inject a known concentration of this compound (e.g., final concentration of 1 mM) into the electrochemical cell.
-
Record the steady-state current, which is proportional to the rate of H₂O₂ production and thus to the AChE activity.
-
Protocol 3: Determination of Inhibitor Concentration
-
Baseline Measurement:
-
Measure the initial AChE activity (I₀) as described in Protocol 2.
-
-
Inhibition Step:
-
Incubate the modified electrode in a solution containing the inhibitor (e.g., a water sample suspected of pesticide contamination) for a fixed period (e.g., 10 minutes).
-
Rinse the electrode with phosphate buffer to remove any unbound inhibitor.
-
-
Residual Activity Measurement:
-
Measure the residual AChE activity (I₁) in the presence of the substrate as described in Protocol 2.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(I₀ - I₁) / I₀] * 100
-
Logical Relationship for Inhibition Detection
Caption: Principle of inhibitor detection.
Conclusion
The proposed application of this compound as a substrate in acetylcholinesterase-based biosensors offers a promising avenue for the development of novel analytical tools for the detection of enzyme inhibitors. The methodologies and protocols outlined in this document provide a foundational framework for researchers to explore this potential. Further experimental validation is required to fully characterize the performance of such a biosensor and optimize its operational parameters. The unique presence of the iodide ion may also open up alternative direct electrochemical detection methods, warranting further investigation.
Application Notes and Protocols for the Electrochemical Detection of Nicotinoylcholine Iodide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic hydrolysis of nicotinoylcholine iodide by cholinesterases, particularly acetylcholinesterase (AChE), is a key reaction in the study of enzyme kinetics, inhibitor screening, and the development of novel therapeutics. Electrochemical methods offer a sensitive, rapid, and cost-effective approach to monitor this hydrolysis reaction in real-time. This application note provides detailed protocols for the amperometric detection of this compound hydrolysis, along with the necessary background, data presentation, and workflow visualizations.
The principle of this assay is based on the enzymatic conversion of this compound into its hydrolysis products, nicotinic acid and choline. The subsequent electrochemical oxidation of choline at a modified electrode surface generates a measurable current that is directly proportional to the rate of the enzymatic reaction.
Enzymatic Reaction Pathway
The hydrolysis of this compound by acetylcholinesterase (AChE) proceeds as follows:
Enzymatic hydrolysis of this compound by AChE.
Quantitative Data Summary
Table 1: Michaelis-Menten Constants (Km) and Maximum Reaction Velocities (Vmax) for Acetylcholinesterase with Various Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |
| Acetylthiocholine iodide | 0.08 | Not specified | [1] |
| Acetylthiocholine | 2.06 x 10-1 | 4.97 x 10-7 kat | [2] |
| Indoxylacetate | 3.21 | 7.71 x 10-8 kat | [2] |
| This compound | To be determined experimentally | To be determined experimentally |
Table 2: Performance Characteristics of an Amperometric Acetylcholinesterase Biosensor
| Parameter | Value | Reference |
| Linear Range (AChE Activity) | 50 - 2000 U/L | [3] |
| Limit of Detection (LOD) | 14.1 U/L | [3] |
| Limit of Quantification (LOQ) | 46.9 U/L | [3] |
| Correlation Coefficient (R²) | 0.9989 | [3] |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents, modification of electrodes, and the electrochemical measurement of this compound hydrolysis.
Protocol 1: Reagent and Electrode Preparation
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Phosphate buffer solution (100 mM, pH 7.4)
-
Nortropine-N-oxyl (NNO) as an organocatalyst for choline oxidation (optional, but recommended for enhanced sensitivity)
-
Glassy carbon electrode (GCE), Platinum wire counter electrode, Ag/AgCl reference electrode
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
Phosphate Buffer Preparation: Prepare a 100 mM phosphate buffer solution by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water to achieve a pH of 7.4.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in phosphate buffer. Store at 4°C when not in use.
-
Acetylcholinesterase Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the desired reaction rate and should be optimized for the specific experimental setup. A starting concentration of 1000 U/L is recommended.[4]
-
NNO Solution (Optional): If using NNO, prepare a stock solution (e.g., 10 mM) in the phosphate buffer.
-
Electrode Cleaning and Polishing:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 5 minutes to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature.
-
Protocol 2: Amperometric Detection of this compound Hydrolysis
This protocol is adapted from a method for the amperometric measurement of acetylcholine hydrolysis.[4]
Experimental Workflow:
Experimental workflow for amperometric detection.
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell containing 10 mL of 100 mM phosphate buffer (pH 7.4).
-
If using, add NNO to the buffer to a final concentration of 0.1 mM.[4]
-
Immerse the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode in the solution.
-
Maintain the solution temperature at 37°C with constant stirring.
-
-
Amperometric Measurement:
-
Apply a constant potential of +0.6 V (vs. Ag/AgCl) to the working electrode.[4] This potential is chosen to be sufficient for the electrochemical oxidation of choline, mediated by NNO, while minimizing potential interference from iodide oxidation. Note: The optimal potential should be determined experimentally by performing cyclic voltammetry of the buffer, iodide, and choline to identify a potential with maximal choline oxidation and minimal iodide interference.
-
Record the baseline current until it stabilizes.
-
Add the desired concentration of AChE (e.g., to a final concentration of 50-2000 U/L) to the electrochemical cell.[4]
-
After the current stabilizes again, initiate the enzymatic reaction by adding an aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 mM).[4]
-
Record the increase in the anodic current over time. The rate of current increase is proportional to the rate of choline production and thus to the AChE activity.
-
Protocol 3: Determination of Enzyme Kinetics (Km and Vmax)
Procedure:
-
Set up the amperometric experiment as described in Protocol 2.
-
Vary the concentration of the substrate, this compound, over a range (e.g., 0.1 mM to 20 mM) while keeping the AChE concentration constant.
-
For each substrate concentration, measure the initial rate of the reaction (the initial slope of the current vs. time plot).
-
Plot the initial reaction rate (V) against the substrate concentration ([S]).
-
To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The x-intercept will be -1/Km, and the y-intercept will be 1/Vmax.
Data Analysis and Interpretation
The primary data obtained from the amperometric measurements is the change in current over time. The initial slope of this curve after the addition of the substrate is proportional to the initial velocity of the enzymatic reaction. By calculating these initial velocities at different substrate concentrations, a Michaelis-Menten plot can be constructed to determine the Km and Vmax of acetylcholinesterase for this compound.
When screening for inhibitors, the assay is performed in the presence and absence of the potential inhibitor. A decrease in the rate of current increase indicates inhibition of the enzyme. The percentage of inhibition can be calculated, and further kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive).
Conclusion
The electrochemical detection of this compound hydrolysis provides a robust and sensitive method for studying acetylcholinesterase activity. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in drug development and related fields to implement this technique. Experimental determination of the specific kinetic parameters for this compound is crucial for accurate and reliable results. Careful optimization of the working potential is necessary to mitigate potential interference from the iodide counter-ion.
References
- 1. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of acetylcholinesterase activity by electrochemical analysis method utilizing organocatalytic reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Measurement of acetylcholinesterase activity by electrochemical analysis method utilizing organocatalytic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetic Studies Using Nicotinoylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoylcholine iodide is a synthetic substrate for cholinesterases, including acetylcholinesterase (AChE), an enzyme critical in the termination of synaptic transmission. The study of AChE kinetics is fundamental in neuroscience research and is a key aspect of drug development, particularly for therapies targeting neurodegenerative diseases like Alzheimer's disease. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies, with a primary focus on the widely adopted Ellman assay.
While this compound is a valid substrate, a significant body of literature on cholinesterase kinetics employs the closely related analog, acetylthiocholine iodide (ATCI). The protocols and data presented herein are based on the extensive information available for ATCI and are directly applicable to studies with this compound, given their structural and functional similarities.
Data Presentation: Kinetic Parameters of Acetylcholinesterase
The following table summarizes typical kinetic parameters for acetylcholinesterase using acetylthiocholine iodide as a substrate. These values can serve as a reference point when conducting initial experiments with this compound.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Notes |
| Human Erythrocyte AChE | Acetylthiocholine Iodide | 0.08[1] | Not specified | K_m_ determined during inhibitor studies.[1] |
| Electrophorus electricus AChE | Acetylthiocholine Iodide | 0.17 µM | 0.39 µM | *Note: These values from one study appear unusually low and may represent specific experimental conditions or units.[2] |
| Monopterus albus brain ChE | Acetylthiocholine Iodide | Not specified | Not specified | Study noted the highest catalytic efficiency (Vmax/Km) with ATC compared to other substrates. |
It is important to note that K_m_ and V_max_ values can vary significantly depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
The most common method for determining acetylcholinesterase activity using a thiocholine-based substrate is the Ellman assay. This spectrophotometric method relies on the reaction of the thiocholine product with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0. This buffer is used for preparing enzyme, substrate, and DTNB solutions.
-
This compound (Substrate) Stock Solution (15 mM): Dissolve the appropriate amount of this compound in deionized water to make a 15 mM stock solution. Prepare fresh daily.
-
DTNB (Ellman's Reagent) Stock Solution (3 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in 0.1 M phosphate buffer (pH 7.0-8.0) to a final concentration of 3 mM. Store protected from light.
-
Acetylcholinesterase (AChE) Solution (e.g., 3 U/mL): Prepare a stock solution of acetylcholinesterase in 0.1 M phosphate buffer (pH 8.0). The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Protocol for Determining Michaelis-Menten Kinetics
-
Prepare a Substrate Dilution Series: From the 15 mM this compound stock solution, prepare a series of dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve final assay concentrations typically ranging from 0.5 mM to 4 mM.[2]
-
Set up the Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, prepare the following reaction mixture (example volumes for a 200 µL final volume):
-
130 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of DTNB solution (3 mM)
-
20 µL of AChE solution (e.g., 3 U/mL)
-
-
Incubation (Optional, for inhibitor studies): If screening for inhibitors, add the inhibitor and pre-incubate the mixture with the enzyme for a defined period (e.g., 15 minutes) at room temperature before adding the substrate.
-
Initiate the Reaction: Add 30 µL of the this compound dilution to each well to initiate the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader or spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a period of 4-5 minutes.[2]
-
Calculate Initial Velocity (v_0_): Determine the initial reaction velocity (v_0_) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of the reaction can be calculated using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Data Analysis: Plot the initial velocity (v_0_) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. A Lineweaver-Burk plot (1/v_0_ vs. 1/[S]) can also be used for this purpose.[2]
Mandatory Visualizations
Enzymatic Reaction and Detection Pathway
Caption: Enzymatic hydrolysis of nicotinoylcholine and colorimetric detection.
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining AChE kinetic parameters using the Ellman assay.
References
preparing stock solutions of Nicotinoylcholine iodide for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Nicotinoylcholine iodide for use in experimental settings.
Compound Information
This compound is a cholinergic agonist, a class of compounds that mimic the action of the neurotransmitter acetylcholine. Due to its structural similarity to both nicotine and choline, it is anticipated to interact with both nicotinic and muscarinic acetylcholine receptors.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇IN₂O₂ | PubChem |
| Molecular Weight | 336.17 g/mol | PubChem |
| Appearance | Assumed to be a solid, similar to related compounds like Choline Iodide (White to Pale Yellow Solid) | ChemicalBook[1] |
| Solubility | Specific data not available. Based on the related compound Choline Iodide, it is likely soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in water. | ChemicalBook[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light and moisture. For long-term storage, refrigeration is recommended. Handle under an inert atmosphere. | Fisher Scientific[2], TCI Chemicals[3] |
| Stability | Assumed to be hygroscopic and light-sensitive, similar to related compounds. | Fisher Scientific[2] |
Safety and Handling Precautions
As a biologically active compound, this compound should be handled with care. The following precautions are based on safety data for structurally similar compounds.
| Precaution | Description |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves. |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation. Wash hands thoroughly after handling. |
| First Aid (Eyes) | In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| First Aid (Skin) | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| First Aid (Inhalation) | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid (Ingestion) | If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Due to the lack of specific solubility data, it is recommended to start with a small quantity to confirm solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to minimize condensation, as the compound is likely hygroscopic.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out 3.36 mg of this compound powder into the tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the 10 mM stock solution at -20°C in the dark. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For most cell-based experiments, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer immediately before use.
Example: Preparation of a 100 µM working solution:
-
Aseptically dilute 10 µL of the 10 mM this compound stock solution into 990 µL of sterile cell culture medium or buffer.
-
Mix gently by pipetting up and down.
-
This will result in a 100 µM working solution with a final DMSO concentration of 0.1%.
Signaling Pathways and Experimental Workflows
As a cholinergic agonist, this compound is expected to activate both nicotinic and muscarinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Nicotinic receptors are ligand-gated ion channels. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which results in depolarization of the cell membrane and subsequent cellular responses.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathway (Gq-coupled)
Muscarinic receptors are G-protein coupled receptors. The M1, M3, and M5 subtypes couple to Gq proteins. Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).
Caption: Gq-coupled Muscarinic Acetylcholine Receptor (mAChR) Signaling.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for Preparing this compound Stock Solution.
References
The Study of Nicotinic Receptor Subtypes Using Cholinergic Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases, has made them a key target for drug discovery and development. The study of nAChR subtypes is crucial for understanding their specific functions and for the rational design of subtype-selective therapeutic agents.
While a variety of specific ligands are utilized to probe the function of these receptors, this document will focus on the methodologies employed to characterize cholinergic agonists, with a conceptual focus on a representative molecule, Nicotinoylcholine iodide. Although specific pharmacological data for this compound is not extensively available in published literature, its structure as a nicotinoyl ester of choline suggests it would act as a nicotinic agonist. Therefore, the following application notes and protocols will provide a comprehensive framework for studying the interaction of such an agonist with nAChR subtypes, using data from well-characterized nicotinic agonists as illustrative examples.
Application Notes
Characterizing Agonist Binding to nAChR Subtypes
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor subtype.[1][2][3][4] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound (the "competitor," in this case, a conceptual this compound), the binding affinity (Ki) of the competitor can be determined.[5]
Key Parameters:
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competitor that displaces 50% of the specific binding of the radioligand. This value is experimentally determined and can be converted to Ki.[5]
To assess the subtype selectivity of an agonist, competition binding assays are performed using cell lines or tissue preparations known to express specific nAChR subtypes. For example, cell lines recombinantly expressing human α4β2 or α7 nAChRs are commonly used.
Assessing Functional Activity at nAChR Subtypes
Beyond binding, it is essential to determine the functional effect of an agonist on the receptor. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells, are the gold standard for characterizing the efficacy and potency of nAChR agonists.[6]
Key Parameters:
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
-
Emax (Maximum Efficacy): The maximum response produced by the agonist. This is often expressed as a percentage of the response to a reference full agonist, such as acetylcholine.
By applying the agonist at various concentrations to cells expressing a specific nAChR subtype, a dose-response curve can be generated to determine the EC50 and Emax values. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for a specific nAChR subtype expressed in a cell line.
Materials:
-
Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Test compound (e.g., this compound) at a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in a cold lysis buffer and pellet the membranes by centrifugation.[1] Wash the pellet and resuspend in binding buffer.[1] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.[1] Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the functional characterization of an agonist at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR subtype of interest.
-
Oocyte injection system.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ba²⁺ Ringer's solution: 90 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 10 mM BaCl₂, 5 mM HEPES, pH 7.4).
-
Test compound (e.g., this compound) at a range of concentrations.
-
Reference agonist (e.g., Acetylcholine).
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Application:
-
Apply the test compound at increasing concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the agonist at each concentration.
-
Between applications, wash the oocyte with recording solution until the current returns to baseline.
-
At the end of the experiment, apply a saturating concentration of the reference agonist (e.g., acetylcholine) to determine the maximum current response.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Normalize the responses to the maximum response elicited by the reference agonist.
-
Plot the normalized current against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison of the agonist's properties across different nAChR subtypes.
Table 1: Illustrative Binding Affinities (Ki) of Nicotinic Agonists at Human nAChR Subtypes
| Compound | α4β2 (Ki, nM) | α7 (Ki, nM) | α3β4 (Ki, nM) |
| Nicotine | ~1 | ~500 | ~100 |
| Varenicline | ~0.1 | ~300 | ~5 |
| Epibatidine | ~0.05 | ~10 | ~1 |
| Conceptual this compound | Data not available | Data not available | Data not available |
Note: The values presented are approximate and can vary depending on the experimental conditions. Data for well-characterized agonists are provided for illustrative purposes.
Table 2: Illustrative Functional Potencies (EC50) and Efficacies (Emax) of Nicotinic Agonists at Human nAChR Subtypes
| Compound | α4β2 (EC50, µM) | α4β2 (Emax, %) | α7 (EC50, µM) | α7 (Emax, %) |
| Nicotine | ~1 | 100 | ~10 | 100 |
| Varenicline | ~0.2 | ~40 (Partial Agonist) | ~20 | ~30 (Partial Agonist) |
| Choline | >1000 | <10 | ~100 | 100 |
| Conceptual this compound | Data not available | Data not available | Data not available | Data not available |
Note: The values presented are approximate and can vary depending on the experimental conditions. Data for well-characterized agonists are provided for illustrative purposes. Emax is relative to the response induced by acetylcholine.[5]
Visualizations
Signaling Pathway of nAChR Activation
Caption: Signaling pathway of nicotinic acetylcholine receptor activation.
Experimental Workflow for Radioligand Binding Assay
References
- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 2. youtube.com [youtube.com]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Iodine radiolabelled choline analogue for diagnosis and therapy [inis.iaea.org]
- 5. Choline is a selective agonist of alpha7 nicotinic acetylcholine receptors in the rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Nicotinoylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4] High-throughput screening (HTS) assays are essential for the rapid and efficient identification of novel AChE inhibitors from large compound libraries.[1][3]
Nicotinoylcholine iodide, a structural analog of acetylcholine, serves as a chromogenic substrate for cholinesterases. Its hydrolysis by AChE can be monitored spectrophotometrically, making it a suitable substrate for HTS assays. This document provides detailed application notes and protocols for utilizing this compound in HTS assays for the discovery of AChE inhibitors.
Cholinergic Signaling Pathway
Acetylcholine (ACh) is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron. Upon neuronal stimulation, ACh is released into the synaptic cleft and binds to either ionotropic nicotinic receptors (nAChR) or metabotropic muscarinic receptors (mAChR) on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
Caption: Cholinergic signaling pathway at the synapse.
Principle of the Assay
The HTS assay for AChE inhibitors using this compound is based on the Ellman's method.[4][5] Acetylcholinesterase catalyzes the hydrolysis of this compound to thiocholine and nicotinate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][5] The presence of an AChE inhibitor reduces the rate of this compound hydrolysis, leading to a decrease in the formation of TNB and a lower absorbance signal.
Experimental Protocols
This section provides detailed protocols for a colorimetric HTS assay to identify AChE inhibitors.
Materials and Reagents
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Galanthamine, Donepezil)[6]
-
Negative control (DMSO)
-
1536-well microplates
-
Microplate reader with absorbance detection at 412 nm
Reagent Preparation
-
AChE Solution: Prepare a stock solution of human recombinant AChE in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 50 mU/mL is recommended.[7]
-
This compound Solution: Prepare a stock solution of this compound in deionized water. The final concentration in the assay should be approximately the Km value for AChE. If the Km is unknown, a concentration range (e.g., 0.1 to 1 mM) should be tested to determine the optimal concentration.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
Detection Solution: On the day of the assay, prepare the detection solution by mixing the this compound and DTNB stock solutions in Assay Buffer. The final concentrations in the assay well are typically in the range of 0.5-1 mM for the substrate and 0.3-0.5 mM for DTNB.[8]
HTS Assay Workflow
The following workflow is designed for a 1536-well plate format, a common choice for HTS.[1]
Caption: High-throughput screening workflow for AChE inhibitors.
Detailed Protocol
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 23 nL of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of a 1536-well plate.[1]
-
Enzyme Addition: Dispense 3 µL of the AChE solution into each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.
-
Initiation of Reaction: Add 4 µL of the Detection Solution (containing this compound and DTNB) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 10 to 30 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.[7]
-
Absorbance Reading: Measure the absorbance of each well at 412 nm using a microplate reader.[5]
Data Presentation and Analysis
Data Analysis
The percentage of AChE inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (Abscompound - Absblank) / (Absneg_control - Absblank)] x 100
Where:
-
Abscompound is the absorbance of the well with the test compound.
-
Absneg_control is the average absorbance of the wells with the negative control (DMSO).
-
Absblank is the average absorbance of the wells without enzyme.
Hits are typically identified as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Assay Quality Control
To ensure the reliability of the HTS data, several quality control metrics should be calculated for each assay plate.
| Parameter | Formula | Recommended Value | Reference |
| Z'-factor | 1 - [ (3 * SDpos + 3 * SDneg) / | Meanpos - Meanneg | ] |
| Signal-to-Background (S/B) Ratio | Meanneg / Meanpos | > 3 | [7] |
| Coefficient of Variation (%CV) | (SDneg / Meanneg) * 100 | < 10% | [7] |
SDpos and Meanpos refer to the standard deviation and mean of the positive control, respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control.
Representative Quantitative Data
While specific data for HTS assays using this compound is limited in the literature, the following table presents representative IC50 values for known AChE inhibitors obtained from similar HTS assays using acetylthiocholine iodide. These values can serve as a benchmark for hit validation and potency determination.
| Compound | IC50 (µM) | Reference |
| Galanthamine | 1.27 ± 0.21 | [6] |
| Donepezil | 0.0223 | [9] |
| Trigonelline | 233 ± 0.12 | [6] |
| Ethyl acetate fraction of Trigonella foenum graecum | 53.00 ± 17.33 (µg/mL) | [6] |
| Total alkaloid fraction of Trigonella foenum graecum | 9.23 ± 6.08 (µg/mL) | [6] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | - High variability in controls- Small signal window | - Optimize reagent concentrations (enzyme, substrate)- Ensure proper mixing- Check for instrument malfunction |
| High %CV (>10%) | - Inaccurate liquid handling- Inconsistent incubation times | - Calibrate liquid handlers- Ensure uniform temperature across the plate |
| Edge effects | - Evaporation from outer wells | - Use plates with lids- Maintain a humidified environment |
| False positives | - Compound absorbance at 412 nm- Compound reacts with DTNB | - Perform counter-screens without the enzyme- Test compound reactivity with DTNB directly |
| False negatives | - Compound instability- Low compound potency | - Check compound stability in assay buffer- Test at higher concentrations |
Conclusion
The HTS assay protocol described in these application notes provides a robust and reliable method for identifying novel acetylcholinesterase inhibitors using this compound as a substrate. By following the detailed methodologies and implementing rigorous quality control, researchers can efficiently screen large compound libraries and advance the discovery of new therapeutic agents for a variety of neurological disorders. While the provided quantitative data is based on analogous substrates, it offers a valuable reference for validating the performance of assays utilizing this compound.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. attogene.com [attogene.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nicotinoylcholine Iodide Assays
Welcome to the technical support center for Nicotinoylcholine Iodide and other thiocholine-based substrate assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a particular focus on the interference caused by the iodide counter-ion.
Troubleshooting Guide: Iodide Interference in Amperometric Biosensor Assays
Amperometric detection is a common method for measuring the activity of enzymes like acetylcholinesterase (AChE) using substrates such as this compound or Acetylthiocholine Iodide. However, the iodide ion is electrochemically active and can interfere with these measurements.[1] This guide provides a step-by-step approach to identifying and mitigating iodide-related interference.
Problem: High background signal or inability to achieve total enzyme inhibition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for iodide interference.
Detailed Steps:
-
Verify Electrode Potential: Confirm the applied potential for your amperometric measurement. Iodide oxidation is highly dependent on the potential.[1]
-
Run a Control Experiment: Prepare a reaction mixture containing the this compound substrate in your assay buffer without the enzyme. Apply the working potential and measure the current. If a significant signal is detected, it is likely due to iodide oxidation.[1]
-
Lower the Applied Potential: If iodide interference is confirmed, try reducing the applied potential. For example, with platinum electrodes, a potential of 560 mV has been shown to minimize iodide interference while still allowing for the detection of thiocholine.[1] The optimal potential will depend on your specific electrode material.
-
Re-evaluate Signal: Repeat the control experiment at the lower potential to confirm that the background signal is eliminated or significantly reduced.
-
Consider Alternatives: If lowering the potential is not feasible or does not resolve the issue, consider the alternative strategies outlined in the FAQ section below, such as using a chloride salt of the substrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of iodide interference in amperometric assays?
Iodide can interfere in two primary ways[1]:
-
Direct Oxidation: The iodide anion (I⁻) can be oxidized directly at the electrode surface, generating a current that is indistinguishable from the signal produced by the oxidation of thiocholine (the product of AChE activity). This creates a false positive signal.
-
Mediator for Thiocholine Oxidation: Iodide can also act as a mediator in the electrochemical oxidation of thiocholine, which can alter the sensitivity and kinetics of the measurement.
Q2: My assay is colorimetric (e.g., Ellman's method), not amperometric. Do I still need to worry about iodide interference?
The primary interference from iodide is electrochemical, meaning it directly affects assays that rely on measuring electrical current (amperometry). For colorimetric assays, such as those using Ellman's reagent (DTNB), iodide does not typically interfere with the color-forming reaction between thiocholine and DTNB. Therefore, iodide interference is less of a concern for these methods.
Q3: Are there alternatives to this compound that avoid this issue?
Yes. The most straightforward alternative is to use the chloride salt of the substrate, such as Acetylthiocholine Chloride or Butyrylcholine Chloride.[1][2] Chloride ions are not electrochemically active in the same potential range as iodide and therefore do not produce an interfering signal.
Q4: Can I remove the iodide from my this compound stock solution?
While technically possible, removing iodide from the substrate solution can be complex and may not be practical for routine assays. Methods for iodide removal include precipitation with a silver salt (e.g., silver nitrate) or using specialized ion-exchange resins.[3] However, these methods require careful validation to ensure that the substrate concentration and integrity are not compromised. For most applications, switching to a chloride-based substrate is a more efficient solution.
Data Summary
The choice of substrate and analytical method can significantly impact the observed signal. The following table summarizes the potential for iodide interference with different assay configurations.
| Substrate | Assay Method | Potential for Iodide Interference | Mitigation Strategy |
| Nicotinoylcholine Iodide | Amperometry | High | Lower the electrode potential; use a chloride salt. |
| Nicotinoylcholine Iodide | Colorimetric | Low | Not generally required. |
| Nicotinoylcholine Chloride | Amperometry | Low | Not generally required. |
| Nicotinoylcholine Chloride | Colorimetric | Low | Not generally required. |
Experimental Protocols
Protocol: Amperometric Assay for Acetylcholinesterase (AChE) Activity
This protocol provides a general framework for measuring AChE activity using an amperometric biosensor.
Materials:
-
AChE enzyme solution
-
Acetylthiocholine Iodide (or Chloride) substrate stock solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Amperometric biosensor system with a suitable working electrode (e.g., platinum or carbon-based)
Workflow Diagram:
Caption: General workflow for an amperometric AChE assay.
Procedure:
-
System Setup: Configure the amperometric system and set the working potential. If using an iodide salt, start with a lower potential (e.g., 100 mV to 400 mV) to minimize interference.[1]
-
Enzyme Immobilization: Immobilize the AChE enzyme onto the surface of the working electrode according to your established laboratory protocol or the manufacturer's instructions.
-
Equilibration: Place the enzyme-modified electrode into the electrochemical cell containing the assay buffer. Allow the system to equilibrate until a stable baseline current is achieved.
-
Baseline Measurement: Record the stable baseline current for 1-2 minutes.
-
Substrate Addition: Inject a known concentration of the acetylthiocholine substrate into the cell to initiate the enzymatic reaction.
-
Signal Recording: Record the change in current over time. The rate of current increase is proportional to the rate of thiocholine production and thus the AChE activity.
-
Data Analysis: Calculate the initial rate of the reaction from the slope of the current vs. time plot. This rate can be used to determine the enzyme's activity.
-
Control for Interference: As described in the troubleshooting guide, perform a control experiment by injecting the substrate into the buffer without the enzyme to ensure that the observed signal is not due to non-enzymatic hydrolysis or iodide oxidation.
References
Technical Support Center: Troubleshooting Nicotinoylcholine Iodide-Based Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in Nicotinoylcholine iodide-based assays, particularly for the measurement of acetylcholinesterase (AChE) activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the signal in my this compound-based assay lower than expected?
Low signal in your assay can stem from several factors, ranging from reagent integrity to improper sample handling. Here are the most common culprits:
-
Inactive or Inhibited Enzyme: The acetylcholinesterase (AChE) in your sample may have low activity due to degradation or the presence of inhibitors.
-
Reagent Degradation: The substrate (this compound) or the chromogen (e.g., DTNB) may have degraded.
-
Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme reaction.
-
Incorrect Reagent Concentrations: The concentrations of the substrate, enzyme, or other assay components may be incorrect.
-
Sample Preparation Issues: The method of sample collection, storage, and preparation can significantly impact enzyme activity.[1][2]
-
Instrument Malfunction: The microplate reader may not be set to the correct wavelength or may have other technical issues.
Q2: How can I determine if my enzyme is inactive or inhibited?
To troubleshoot potential issues with your enzyme, consider the following steps:
-
Run a Positive Control: Use a purified, commercially available AChE standard to confirm that your assay setup and reagents are working correctly.[3] If the positive control yields a strong signal, the issue likely lies with your experimental samples.
-
Check for Inhibitors: Your samples may contain known or unknown AChE inhibitors.[4] Common inhibitors include organophosphate pesticides and certain therapeutic drugs.[5][6] If inhibition is suspected, you may need to perform sample purification steps or use specific protocols to mitigate their effects.
-
Evaluate Sample Handling and Storage: Ensure that your samples have been handled and stored properly. Blood samples, for instance, should be processed promptly.[1] Lysates should ideally be freshly prepared, or if stored, kept at 2-8 °C and used within 24 hours.[3] Repeated freeze-thaw cycles should be avoided.[1]
Q3: What are the best practices for preparing and storing reagents for this assay?
Proper reagent handling is critical for a successful assay.
-
Substrate and Chromogen Preparation: Reconstitute this compound and DTNB (Ellman's reagent) as close to the time of the experiment as possible. If you need to store them, do so in aliquots at -20°C and protect them from light.[1][3]
-
Assay Buffer: Ensure the assay buffer is at the correct pH for optimal enzyme activity.
-
Reagent Stability: Be aware of the stability of your reagents. For example, diluted AChE standards are often unstable and should be used within a few hours.[1]
Q4: How do I optimize the assay conditions?
If you suspect suboptimal assay conditions, consider the following:
-
Incubation Time: Monitor the reaction kinetically to ensure you are measuring within the linear range of the reaction.[3] An incubation time of 10 to 30 minutes at room temperature is a common starting point.[1][7]
-
Temperature: While many protocols suggest room temperature, ensure the temperature remains consistent throughout the experiment.
-
pH: The optimal pH for AChE activity is typically around 8.0.[3]
-
Wavelength: For colorimetric assays using DTNB, the absorbance should be read at 405-412 nm.[1][3]
Experimental Protocols
General Protocol for a this compound-Based Acetylcholinesterase Assay (Colorimetric)
This protocol is a generalized procedure based on the principles of the Ellman method.
-
Reagent Preparation:
-
Prepare the Assay Buffer at the optimal pH (e.g., pH 8.0).
-
Reconstitute this compound (substrate) and DTNB (chromogen) in the appropriate solvents to create stock solutions.
-
Prepare a fresh working solution of the substrate and DTNB in the Assay Buffer just before use.[3]
-
-
Sample and Standard Preparation:
-
Prepare serial dilutions of a known AChE standard to generate a standard curve.
-
Prepare your experimental samples (e.g., cell lysates, plasma, serum) in Assay Buffer.[1]
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add your samples and standards in duplicate or triplicate.
-
Include a blank control containing only the Assay Buffer.[3]
-
Initiate the reaction by adding the substrate/DTNB working solution to all wells.
-
Incubate the plate at room temperature, protected from light, for 10-30 minutes.[1][7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 410-412 nm using a microplate reader.[3]
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve and determine the AChE activity in your samples.
-
Data Presentation
| Parameter | Recommendation | Potential Issue if Deviated |
| Wavelength | 405-412 nm | Low or inaccurate signal |
| pH | ~8.0 | Reduced enzyme activity |
| Incubation Time | 10-30 minutes | Non-linear reaction rate, low signal |
| Temperature | Room Temperature (consistent) | Variation in enzyme activity |
| Sample Storage | -80°C (long-term), 2-8°C (short-term) | Enzyme degradation |
| Reagent Storage | -20°C, protected from light | Reagent degradation, high background |
Visualizations
Signaling Pathway
Caption: Enzymatic reaction in a Nicotinoylcholine-based AChE assay.
Experimental Workflow
Caption: General workflow for a colorimetric AChE assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low assay signals.
References
- 1. abcam.cn [abcam.cn]
- 2. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase | Pathology Tests Explained [pathologytestsexplained.org.au]
- 6. escholarship.org [escholarship.org]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Enzymatic Hydrolysis of Nicotinoylcholine Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the non-enzymatic hydrolysis of Nicotinoylcholine iodide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a concern for this compound?
A1: Non-enzymatic hydrolysis is the chemical breakdown of a compound by water, without the involvement of an enzyme. For this compound, an ester, this reaction cleaves the ester bond, yielding nicotinic acid and choline. This degradation is a significant concern as it reduces the concentration of the active compound, potentially leading to inaccurate and unreliable experimental results.
Q2: What are the primary factors that influence the rate of non-enzymatic hydrolysis of this compound?
A2: The primary factors are pH, temperature, and the type of buffer used in the aqueous solution. Generally, the hydrolysis rate increases significantly at higher pH (alkaline conditions) and elevated temperatures.
Q3: How can I minimize the hydrolysis of this compound in my experiments?
A3: To minimize hydrolysis, it is recommended to:
-
Maintain a slightly acidic pH: Prepare solutions in a buffer with a pH below 6.0.
-
Control the temperature: Store stock solutions and conduct experiments at low temperatures (e.g., on ice or at 4°C) whenever feasible.
-
Choose an appropriate buffer: Buffers can influence the rate of hydrolysis. Phosphate and citrate buffers are commonly used for choline esters. It is advisable to validate the stability of this compound in your chosen buffer system.
-
Prepare fresh solutions: Prepare aqueous solutions of this compound fresh on the day of the experiment to minimize degradation over time.
Q4: What are the signs of this compound degradation?
A4: The most definitive sign of degradation is a decrease in the concentration of this compound and a corresponding increase in the concentrations of its hydrolysis products, nicotinic acid and choline. This can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or below and validate its stability over time. |
| Lower than expected biological activity. | Loss of active this compound due to hydrolysis during the experiment. | Review the experimental protocol to ensure pH and temperature are controlled. Consider running the experiment at a lower temperature or for a shorter duration if possible. |
| Appearance of unexpected peaks in analytical chromatograms. | Presence of hydrolysis products (nicotinic acid and choline). | Use a validated stability-indicating HPLC method to identify and quantify the parent compound and its degradation products. |
| Rapid signal decay in real-time assays. | On-plate hydrolysis of this compound in the assay buffer. | Ensure the assay buffer pH is optimal for stability (ideally pH < 6.0). If the assay requires a higher pH, minimize the incubation time. |
Quantitative Data on Hydrolysis
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of Benzyl Nicotinate Hydrolysis at 50°C
| pH | k (min⁻¹) |
| 7.40 | 0.0007 |
| 9.04 | 0.0079 |
| 10.0 | Not Reported (Degradation Occurs) |
Data extrapolated from studies on benzyl nicotinate.[1][2]
Table 2: Effect of Temperature on the Half-Life (t½) of Benzyl Nicotinate Hydrolysis
| Temperature (°C) | Half-life (t½) at pH 7.40 (min) | Half-life (t½) at pH 9.04 (min) |
| 25 | 990 | 88 |
| 50 | Not Directly Reported (Used for kinetic studies) | Not Directly Reported (Used for kinetic studies) |
Data extrapolated from studies on benzyl nicotinate.[1][2]
Table 3: Effect of Buffer Type on Hydrolysis Rate of Myristyl Nicotinate
| Buffer Type | Catalytic Effect |
| Carbonate | Most Catalytic |
| Borate | Intermediate |
| Phosphate | Least Catalytic |
Data from a study on myristyl nicotinate, another nicotinic acid ester.[3]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Reagent and Equipment:
-
This compound (solid)
-
Appropriate buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 6.0)
-
Calibrated pH meter
-
Sterile, amber glass vials
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Equilibrate all solutions to room temperature.
-
Prepare the desired volume of 10 mM Sodium Phosphate Buffer and adjust the pH to 6.0 using phosphoric acid or sodium hydroxide.
-
Weigh the required amount of this compound in a sterile vial.
-
Under a stream of inert gas, add the pH 6.0 buffer to the vial to achieve the desired final concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at 4°C for short-term use (validate for your specific concentration) or aliquot into smaller volumes and store at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for Quantification of this compound and its Hydrolysis Products
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% Trifluoroacetic acid in water) and Buffer B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for nicotinic acid and nicotinoyl moiety)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Prepare standard solutions of this compound, nicotinic acid, and choline of known concentrations in the mobile phase.
-
-
Analysis:
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the test sample.
-
Identify the peaks in the sample chromatogram by comparing the retention times with the standards.
-
Quantify the amount of this compound and nicotinic acid using the calibration curves.
-
Visualizations
Caption: Non-enzymatic hydrolysis of this compound.
Caption: Workflow for minimizing and quantifying hydrolysis.
Caption: Factors influencing this compound stability.
References
Technical Support Center: Nicotinoylcholine Iodide and Acetylcholinesterase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nicotinoylcholine iodide, particularly in experiments involving acetylcholinesterase (AChE) where substrate inhibition may be a factor.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur with substrates like this compound?
Substrate inhibition is an enzymatic phenomenon where the reaction rate decreases at high substrate concentrations. With acetylcholinesterase (AChE), this occurs when a second substrate molecule binds to the enzyme, in addition to the one at the active site, hindering product release and thus reducing the overall catalytic efficiency.[1][2][3] This is a common characteristic of AChE and is observed with its natural substrate, acetylcholine, and analogues like acetylthiocholine.[2] It is therefore anticipated that this compound will exhibit similar behavior.
Q2: At what concentrations should I expect to see substrate inhibition with this compound?
Q3: How can I differentiate between substrate inhibition and the presence of an inhibitor in my sample?
Substrate inhibition is characterized by a parabolic relationship between reaction velocity and substrate concentration, where the velocity increases to a maximum (Vmax) and then decreases. In contrast, a competitive inhibitor will increase the apparent Michaelis constant (Km) without affecting Vmax, while a non-competitive inhibitor will decrease Vmax without affecting Km. Plotting your data as a Lineweaver-Burk or Michaelis-Menten plot will help distinguish between these kinetic profiles.
Q4: Is the iodide counter-ion from this compound known to interfere with the assay?
Yes, the iodide anion can be electrochemically active and may interfere with certain detection methods, particularly those using amperometric biosensors.[4] It is essential to run appropriate controls, including the buffer with iodide but without the enzyme or substrate, to assess any potential background signal. If interference is observed, consider using a different salt form of the substrate, if available, or a detection method that is not sensitive to iodide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction rate decreases at high substrate concentrations. | Substrate Inhibition: This is a known characteristic of acetylcholinesterase with choline ester substrates.[1][2][5] | Perform a substrate titration curve over a wide range of this compound concentrations to identify the optimal concentration that gives the maximum reaction rate before inhibition occurs. For routine assays, use a substrate concentration at or slightly below this optimum. |
| High background signal in the assay. | Iodide Interference: The iodide counter-ion may interfere with the detection method.[4] | Run a control experiment with the assay buffer and iodide (e.g., from sodium iodide) at the same concentration as in your highest substrate concentration to quantify the background signal. Subtract this background from your experimental data. If the background is too high, explore alternative detection methods. |
| Inconsistent or non-reproducible results. | Substrate Instability: this compound, like other choline esters, may be susceptible to hydrolysis over time, especially at non-neutral pH or elevated temperatures. | Prepare fresh solutions of this compound for each experiment. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light. Allow the solution to equilibrate to the assay temperature before use. |
| No enzyme activity is observed. | Incorrect Buffer Conditions or Inactive Enzyme: The pH, ionic strength, or temperature of the assay buffer may not be optimal for AChE activity. The enzyme itself may have lost activity due to improper storage or handling. | Ensure the assay buffer has the correct pH (typically around 7.4-8.0 for AChE) and ionic strength. Verify the activity of your enzyme stock using a known, well-characterized substrate like acetylthiocholine iodide. |
Quantitative Data Summary
The following table presents a hypothetical, yet representative, set of kinetic parameters for an enzyme exhibiting substrate inhibition. These values are for illustrative purposes to aid in understanding the expected kinetic profile.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Ki (mM) |
| This compound (Hypothetical) | 150 | 500 | 10 |
| Acetylthiocholine iodide (Reference) | 95 | 625 | 15 |
-
Km: Michaelis constant, representing the substrate concentration at half-maximal velocity.
-
Vmax: Maximum reaction velocity.
-
Ki: Inhibition constant for substrate inhibition, representing the dissociation constant of the substrate from the enzyme-substrate complex.
Experimental Protocols
Protocol: Determining the Kinetic Parameters of Acetylcholinesterase with this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Materials:
-
Purified acetylcholinesterase (AChE)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection (Ellman's reagent)
-
Microplate reader or spectrophotometer
-
96-well microplates
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution to cover a wide concentration range (e.g., from 0.01 mM to 20 mM).
-
Prepare a working solution of AChE in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a solution of DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the different concentrations of this compound to the wells.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the AChE solution to each well.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the substrate inhibition equation: V = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) to determine the kinetic parameters Km, Vmax, and Ki.
-
Visualizations
Signaling Pathway of Substrate Inhibition in Acetylcholinesterase
Caption: Mechanism of substrate inhibition in Acetylcholinesterase.
Experimental Workflow for Investigating Substrate Inhibition
Caption: Workflow for kinetic analysis of substrate inhibition.
References
impact of pH and temperature on Nicotinoylcholine iodide activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicotinoylcholine iodide (Nic-I). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of a this compound stock solution?
A1: While specific stability data for this compound is not extensively documented, based on the behavior of similar choline esters and iodide salts, it is recommended to prepare and store stock solutions in a slightly acidic to neutral pH range (pH 6.0-7.4). Alkaline conditions can promote the hydrolysis of the ester bond, leading to the degradation of the compound. Iodide solutions are also generally more stable under these conditions and when protected from light.[1]
Q2: How does temperature affect the stability of this compound in an aqueous solution?
A2: Increased temperature accelerates the rate of chemical reactions, including the potential hydrolysis of this compound. For short-term storage, it is advisable to keep solutions on ice or at 4°C. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation. It is important to note that repeated freeze-thaw cycles should be avoided. Studies on similar compounds like acetylthiocholine iodide show that hydrolysis increases with rising temperatures.[2]
Q3: My enzymatic assay using this compound as a substrate is showing lower than expected activity. What are the potential causes related to pH and temperature?
A3: Lower than expected enzyme activity can be attributed to several factors related to pH and temperature:
-
Suboptimal pH: Most cholinesterases, the enzymes that would hydrolyze this compound, have an optimal pH range of 7.0-8.0.[3] If the pH of your assay buffer is outside this range, the enzyme's catalytic efficiency will be reduced.
-
Suboptimal Temperature: Enzyme activity is highly dependent on temperature. While moderate increases can boost activity, excessively high temperatures can lead to enzyme denaturation and loss of function. Conversely, temperatures that are too low will result in slower reaction rates.
-
Substrate Instability: If the assay is conducted at a high pH or temperature for a prolonged period, the this compound substrate itself may be degrading, leading to a lower effective substrate concentration and consequently, lower enzyme activity.
Q4: I am observing a high background signal in my colorimetric assay. Could pH or temperature be a contributing factor?
A4: Yes, both pH and temperature can contribute to a high background signal. Spontaneous hydrolysis of this compound can occur, especially at higher pH values and temperatures, releasing products that might interfere with your detection method.[2] To mitigate this, it is crucial to run parallel controls that contain the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| pH drift in buffer | Prepare fresh buffer for each experiment and verify the pH at the experimental temperature. |
| Temperature fluctuations | Ensure your incubator or water bath maintains a stable and uniform temperature throughout the experiment. |
| Degradation of Nic-I stock solution | Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles. Protect the stock solution from light and store it at the recommended temperature. |
| Inconsistent incubation times | Use a calibrated timer and ensure that all samples are incubated for the exact same duration. |
Issue 2: No detectable enzyme activity.
| Potential Cause | Troubleshooting Step |
| Incorrect assay buffer pH | Verify that the pH of your buffer is within the optimal range for the enzyme being used (typically pH 7.0-8.0 for cholinesterases).[3] |
| Extreme experimental temperature | Confirm that the assay temperature is not too high (causing enzyme denaturation) or too low (leading to negligible activity). |
| Complete degradation of Nic-I | Prepare a fresh solution of this compound. Check for any precipitates or discoloration in your stock solution, which might indicate degradation. |
| Presence of inhibitors | Ensure that no components of your buffer or sample are known inhibitors of the enzyme. |
Quantitative Data Summary
The activity of enzymes that hydrolyze choline esters like this compound is significantly influenced by pH and temperature. The following tables summarize the general effects based on studies of acetylcholinesterase, a common enzyme used in such assays.
Table 1: Effect of pH on Acetylcholinesterase Activity
| pH Range | Relative Activity | Comments |
| < 6.0 | Low | Acidic conditions can lead to enzyme inactivation. |
| 6.0 - 7.0 | Moderate | Activity increases as pH approaches the optimum. |
| 7.0 - 8.0 | High (Optimal) | The ideal pH range for most cholinesterases.[3] |
| > 8.0 | Decreasing | Alkaline conditions can lead to a decrease in enzyme activity and increased substrate hydrolysis. |
Table 2: Effect of Temperature on Acetylcholinesterase Activity
| Temperature Range (°C) | Relative Activity | Comments |
| 5 - 15 | Low | Reaction rate is slow.[2] |
| 20 - 37 | Moderate to High | Activity increases with temperature. Many standard assays are performed in this range. |
| 37 - 45 | Optimal | The typical physiological temperature range often shows maximal enzyme activity. |
| > 45 | Decreasing Sharply | High temperatures can cause rapid denaturation and irreversible loss of enzyme activity. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Hydrolysis by an Enzyme
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments). A common buffer system is sodium phosphate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a solution of the enzyme (e.g., acetylcholinesterase) in a buffer at a neutral pH (e.g., pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of each buffer to different wells.
-
Add a constant amount of the enzyme solution to each well.
-
To initiate the reaction, add a fixed volume of the this compound stock solution to each well.
-
Include control wells for each pH containing the buffer and substrate but no enzyme to measure non-enzymatic hydrolysis.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Detection: Measure the product formation using a suitable detection method (e.g., colorimetric assay).
-
Data Analysis: Subtract the background (non-enzymatic hydrolysis) from the enzyme-catalyzed reaction rates. Plot the enzyme activity against the pH to determine the optimal pH.
Protocol 2: Assessing the Thermal Stability of this compound
-
Sample Preparation: Prepare identical solutions of this compound in a buffer of a fixed pH (e.g., pH 7.4).
-
Incubation at Different Temperatures:
-
Incubate the prepared solutions at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C) for a set period (e.g., 1 hour).
-
-
Analysis:
-
After incubation, analyze the concentration of the remaining this compound in each sample using a suitable analytical method such as HPLC.
-
-
Data Analysis: Plot the percentage of remaining this compound against the incubation temperature to assess its thermal stability.
Visualizations
Caption: Workflow for pH and temperature optimization experiments.
Caption: Troubleshooting flowchart for low enzyme activity.
References
- 1. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
reducing background noise in electrochemical detection of Nicotinoylcholine iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in the electrochemical detection of nicotinoylcholine iodide.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the electrochemical detection of this compound?
A1: The electrochemical detection of this compound typically involves its enzymatic hydrolysis by acetylcholinesterase (AChE). This reaction produces thiocholine, which can then be electrochemically oxidized at an electrode surface. The resulting current is proportional to the concentration of this compound. This method's versatility allows for rapid and sensitive measurements.[1]
Q2: What are the common electrochemical techniques used for this purpose?
A2: Several electrochemical methods are employed, including voltammetry (such as differential pulse voltammetry and square-wave voltammetry), amperometry, and electrochemical impedance spectroscopy.[2][3] Amperometry is particularly common for enzyme-based sensors due to its simplicity and rapid detection capabilities.[2]
Q3: What are the primary sources of background noise in my experiment?
A3: Background noise can originate from several sources:
-
Electrode surface instability: Fouling or passivation of the electrode can lead to erratic signals.[3]
-
Interfering species: Biological samples often contain electroactive molecules like ascorbic acid, uric acid, and dopamine that can oxidize at similar potentials to thiocholine.[4]
-
Instrumental noise: Electronic components of the potentiostat can contribute to the overall noise.
-
Environmental factors: Electrical noise from nearby equipment can be picked up by the electrochemical cell.
Q4: How can I improve the signal-to-noise ratio (SNR) in my measurements?
A4: To enhance the SNR, you can either increase the signal or decrease the noise.[5]
-
Increase Signal:
-
Optimize enzyme concentration and activity.
-
Use electrode materials with high electrocatalytic activity towards thiocholine oxidation, such as those modified with carbon nanotubes or metal nanoparticles.[4]
-
-
Decrease Noise:
-
Properly shield the experimental setup to minimize environmental electrical noise.
-
Use a Faraday cage.
-
Employ signal averaging and digital filtering techniques.
-
For transistor-based sensors, operating in the subthreshold regime may yield a higher SNR.[6]
-
Troubleshooting Guides
Issue 1: High and Unstable Baseline Current
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Buffer or Reagents | Prepare fresh buffer and reagent solutions using high-purity water and chemicals. Filter all solutions before use. | A significant reduction in the baseline current and instability. |
| Dirty or Improperly Prepared Electrode | Polish the electrode surface according to the manufacturer's instructions. Follow with thorough rinsing and electrochemical cleaning cycles. | A smooth, reproducible cyclic voltammogram in a standard redox probe solution (e.g., potassium ferricyanide) and a stable baseline in the experimental buffer. |
| Electrical Interference | Ensure the electrochemical setup is properly grounded. Use a Faraday cage to shield the cell from external electromagnetic fields. | A quieter baseline with fewer random spikes and fluctuations. |
Issue 2: Poor Sensitivity or No Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme (AChE) | Verify the activity of the acetylcholinesterase stock solution using a standard colorimetric assay (e.g., Ellman's assay).[3] Store the enzyme under recommended conditions. | Confirmation of enzyme activity, leading to a measurable signal upon substrate addition. |
| Incorrect Applied Potential | Optimize the detection potential for thiocholine oxidation using cyclic voltammetry or by creating a hydrodynamic voltammogram. The optimal potential is typically around +0.6 V for direct oxidation on carbon electrodes, but can be lower with mediated oxidation.[3] | An increase in the faradaic current corresponding to thiocholine oxidation, improving the signal. |
| Sub-optimal pH of the Buffer | Verify and adjust the pH of the buffer to the optimal range for AChE activity (typically pH 7.0-8.0). | Enhanced enzyme kinetics, resulting in a stronger and more rapid signal response. |
Issue 3: Signal Drifts Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Electrode Fouling | The product of thiocholine oxidation (a disulfide) can adsorb onto the electrode surface, causing passivation.[3] Consider modifying the electrode with materials that resist fouling or using pulsed amperometric detection with cleaning steps. | A more stable signal over multiple measurements. |
| Temperature Fluctuations | Perform experiments in a temperature-controlled environment, as enzyme kinetics are temperature-dependent. | A consistent and reproducible signal response. |
| Evaporation of Solution | If using small sample volumes, cover the electrochemical cell to minimize evaporation, which can change analyte and electrolyte concentrations. | A stable baseline and signal over the duration of the experiment. |
Experimental Protocols
Key Experimental Parameters
For reproducible results, it is crucial to control and report key experimental parameters. The following table provides typical ranges found in the literature for similar choline ester detection.
| Parameter | Typical Range | Considerations |
| Working Electrode | Glassy Carbon, Gold, Platinum, Modified Electrodes (e.g., with CNTs, AuNPs) | The choice of electrode material significantly impacts sensitivity and background noise.[2][4] |
| Reference Electrode | Ag/AgCl | Ensure the filling solution is not depleted. |
| Auxiliary Electrode | Platinum Wire or Graphite Rod | The surface area should be larger than the working electrode. |
| Buffer | Phosphate Buffered Saline (PBS) | pH is critical for enzyme activity. |
| pH | 7.0 - 8.0 | Optimize for the specific acetylcholinesterase being used. |
| Detection Potential | +0.1 V to +0.7 V (vs. Ag/AgCl) | This needs to be optimized. Mediated oxidation can lower the required potential.[3] |
| Enzyme Concentration | 0.1 - 1.0 U/mL | Higher concentrations can increase the signal but also the cost. |
Visual Guides
Electrochemical Detection Workflow
Caption: Workflow for the enzymatic electrochemical detection of this compound.
Troubleshooting Logic for High Background Noise
Caption: Decision tree for troubleshooting high background noise.
References
- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 2. air.unimi.it [air.unimi.it]
- 3. Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer’s Disease Drug Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Electrocatalytic Detection of Choline Based on CNTs and Metal Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ceesdekkerlab.nl [ceesdekkerlab.nl]
storage conditions to prevent Nicotinoylcholine iodide degradation
This technical support center provides guidance on the proper storage and handling of Nicotinoylcholine iodide to prevent its degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to the degradation of this compound are exposure to moisture, light, and elevated temperatures. As a hygroscopic compound, it readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the ester bond. The iodide component also makes the compound sensitive to light, which can cause decomposition.
Q2: I observed a yellowish or brownish discoloration of my solid this compound. What does this indicate?
A2: A change in color from white or off-white to yellow or brown is a common indicator of degradation. This is often due to the oxidation of the iodide ion to iodine, which can be accelerated by exposure to light and air. Degraded samples may yield inaccurate results and should be discarded.
Q3: My experimental results are inconsistent when using this compound. Could this be related to storage?
A3: Yes, inconsistent results are a hallmark of compound degradation. If the potency of your this compound varies between experiments, it is crucial to review your storage and handling procedures. Improper storage can lead to a gradual loss of active compound, affecting the reproducibility of your data.
Q4: How should I prepare stock solutions of this compound, and how should they be stored?
A4: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in light-protecting tubes at -20°C or lower. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or no biological activity | Degradation of this compound due to improper storage (exposure to light, moisture, or high temperatures). | - Discard the current vial and use a fresh, unopened vial of the compound.- Review and strictly adhere to the recommended storage conditions.- Prepare fresh solutions before each experiment. |
| High background signal or non-specific effects | Presence of degradation products that may have off-target effects. | - Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).- If degradation is confirmed, obtain a new batch of this compound. |
| Precipitate forms in the stock solution upon thawing | Poor solubility of the compound or degradation products at low temperatures. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If the precipitate does not dissolve, it may indicate significant degradation, and the solution should be discarded.- Consider using a different solvent if solubility is a persistent issue. |
| Color change in the solid compound or solution | Oxidation of the iodide ion. | - This is a clear sign of degradation. Do not use the compound.- Ensure the container is tightly sealed and protected from light during storage. |
Storage Conditions Summary
To minimize degradation, this compound should be stored under the following conditions. These recommendations are based on the known properties of analogous choline esters and iodide salts.[1][2][3][4]
| Parameter | Solid Compound | In Solution |
| Temperature | 2-8°C (Short-term) -20°C (Long-term) | -20°C or -80°C |
| Light | Store in the dark (amber vial or in a light-blocking container).[1][4] | Use amber or opaque tubes. |
| Moisture | Store in a desiccator or with a desiccant.[1][2] The compound is hygroscopic.[1][4] | Aliquot to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Degas solvent before preparing solutions if oxygen sensitivity is a concern. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) suitable for reverse-phase chromatography. The exact composition should be optimized based on the column and system used.
-
Standard Preparation: Accurately weigh a small amount of a new, unopened vial of this compound to prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound at the same concentration as the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume (e.g., 10 µL) of the standard solution and record the chromatogram.
-
Inject the same volume of the sample solution and record the chromatogram under the same conditions.
-
-
Data Analysis: Compare the chromatograms of the standard and the sample. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of the main compound can be used to quantify the extent of degradation relative to the standard.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Relationship between storage conditions and compound stability.
References
overcoming solubility issues with Nicotinoylcholine iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicotinoylcholine iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a quaternary ammonium salt that acts as an agonist for nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, it is the nicotinoyl ester of choline, paired with an iodide counter-ion. Its chemical formula is C₁₁H₁₇IN₂O₂.[3]
Q2: What are the common applications of this compound in research?
A2: As a nicotinic agonist, this compound is primarily used in research to study the function and pharmacology of nicotinic acetylcholine receptors.[1][2] These studies can be relevant to neuroscience, immunology, and other fields where nAChRs play a crucial role.[1][4]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, protected from light.[5][6] Like many iodide salts, it may be sensitive to light and moisture, which can lead to degradation over time.[6][7] For long-term storage, keeping the compound in a tightly sealed container in a desiccator at room temperature is advisable.
Q4: Is this compound soluble in aqueous buffers?
A4: Based on the general solubility rules for iodides and the properties of similar compounds like choline iodide, this compound is expected to be at least slightly soluble in water and aqueous buffers.[5][6][8] However, achieving high concentrations may require specific conditions or the use of co-solvents.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to address common solubility challenges encountered when preparing solutions of this compound for experimental use.
Problem: this compound does not fully dissolve in my chosen solvent.
Below is a systematic approach to troubleshoot and resolve this issue.
Step 1: Solvent Selection and Optimization
The choice of solvent is critical for successfully dissolving this compound. Based on the properties of similar quaternary ammonium iodides, the following solvents are recommended for initial testing.
Solubility Profile of Structurally Similar Compounds
| Compound | Water | DMSO | Ethanol |
| Choline Iodide | Slightly Soluble[5][6] | Soluble[5][6] | - |
| Acetylcholine Iodide | Soluble | Soluble | Insoluble |
| Sodium Iodide | Very Soluble[7] | - | Soluble[7] |
| Nickel Iodide | Very Soluble[9] | - | Very Soluble[9] |
Recommended Initial Solvents for this compound:
-
Deionized Water or Aqueous Buffers (e.g., PBS): As a salt, water is a logical starting point.
-
Dimethyl Sulfoxide (DMSO): Many organic salts exhibit good solubility in DMSO.[5][6][10]
-
Ethanol: While some related compounds are soluble, others are not. Test a small amount first.
Step 2: Experimental Protocols for Solubilization
If initial attempts to dissolve the compound are unsuccessful, follow these protocols.
Protocol 1: Basic Solubilization in Aqueous Buffer
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of your aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a slurry.
-
Vortex the mixture for 30-60 seconds.
-
If the compound is not fully dissolved, add more buffer incrementally, vortexing after each addition, until the desired concentration is reached or solubility limits are apparent.
-
If undissolved particles remain, proceed to Protocol 2.
Protocol 2: Aiding Solubilization with Physical Methods
-
Gentle Heating: Warm the solution to 37°C in a water bath for 5-10 minutes. Many compounds exhibit increased solubility at higher temperatures.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes. The ultrasonic energy can help to break up aggregates and enhance dissolution.
-
After each step, visually inspect the solution for clarity.
Protocol 3: Utilizing Co-solvents
If aqueous solubility is limited, a co-solvent approach can be effective.
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO.
-
Once fully dissolved in the organic solvent, slowly add the aqueous buffer dropwise while vortexing to bring the solution to the final desired concentration.
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental system, as it may have off-target effects. Keep the final DMSO concentration below 0.5% for most cell-based assays.
Step 3: pH Adjustment
The pH of the solution can influence the solubility of compounds with ionizable groups. While Nicotinoylcholine is a quaternary amine and thus permanently charged, the overall properties of the solution can still be affected by pH.
-
Prepare a solution of this compound in unbuffered deionized water.
-
Measure the pH of the solution.
-
If the solution is cloudy, try adjusting the pH slightly with dilute HCl or NaOH. Add the acid or base dropwise while monitoring the solution's clarity.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for Assessing this compound Activity
Caption: Workflow for determining the potency of this compound.
Diagram 2: Simplified Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Activation
Caption: Activation of nAChRs by this compound.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 3. Choline, iodide, nicotinate | C11H17IN2O2 | CID 199846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 5. CHOLINE IODIDE CAS#: 17773-10-3 [m.chemicalbook.com]
- 6. CHOLINE IODIDE CAS#: 17773-10-3 [amp.chemicalbook.com]
- 7. Sodium iodide - Wikipedia [en.wikipedia.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Nickel iodide | INi+ | CID 21871923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Correcting for Iodide Interference in Amperometric Biosensors
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate iodide interference in their amperometric biosensor experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My baseline current is high and noisy. Could this be iodide interference?
A1: Yes, a high and noisy baseline is a common symptom of iodide interference.[1] Other potential causes include contaminated mobile phase, dirty electrodes, or electrical interference.[2]
Troubleshooting Steps:
-
Check for Contamination: Prepare a fresh mobile phase and ensure all glassware is thoroughly cleaned.[3] Contaminants or microbial growth in old solutions can contribute to a high background signal.[3]
-
Clean the Working Electrode: If the baseline remains high, clean the working electrode. Electroactive material can build up on the electrode surface. Wiping with methanol or acetonitrile, followed by polishing if necessary, can resolve this.
-
Isolate the Source: To determine if the issue is with the HPLC system or the electrochemical detector (ECD), perform a "stop flow test." If the noise significantly decreases when the flow is stopped, the problem is likely related to the HPLC components (pump, mobile phase, etc.).[1]
-
Consider Electrical Noise: Ensure the ECD is properly grounded. Electrical interference from other lab equipment can manifest as baseline noise.[2] Try plugging the instrument into a different circuit.
Q2: I'm observing a false positive signal in my negative control samples. What could be the cause?
A2: A false positive signal in negative controls strongly suggests the presence of an interfering substance that is being electrochemically oxidized at the working electrode, mimicking the signal of your analyte. Iodide is a common interferent in amperometric biosensors, particularly those that detect hydrogen peroxide (H₂O₂).[4][5]
The mechanism of interference involves the direct oxidation of iodide at the electrode surface, generating a current that is erroneously attributed to the analyte of interest.[4][5]
Mechanism of Iodide Interference
The following diagram illustrates the signaling pathway of a typical H₂O₂ biosensor and how iodide interferes with the measurement.
Q3: How can I confirm that iodide is the source of the interference?
A3: A simple way to test for iodide interference is to prepare a blank sample (containing no analyte) and spike it with a known concentration of potassium iodide. If you observe a significant increase in the signal that correlates with the iodide concentration, it is highly likely that iodide is the interfering species.
Q4: What are the primary methods to correct for iodide interference?
A4: The most common strategies involve modifying the electrode surface to prevent iodide from reaching it or to make the electrode less sensitive to iodide oxidation.
-
Application of Permselective Membranes: Coating the electrode with a permselective membrane, such as Nafion or cellulose acetate, is a widely used and effective method.[6][7] These membranes act as a physical barrier, repelling negatively charged ions like iodide while allowing neutral molecules like H₂O₂ to pass through to the electrode surface.
-
Electrode Material Modification: Using electrode materials that are less susceptible to iodide oxidation can also mitigate interference. While platinum is a common electrode material, modified platinum electrodes or other materials may offer better selectivity.[8]
Experimental Protocols
Protocol 1: Application of a Nafion Coating to an Amperometric Biosensor
This protocol describes a common method for applying a Nafion membrane to an electrode surface to reduce anionic interference.
Materials:
-
Nafion solution (e.g., 5% in a mixture of lower aliphatic alcohols and water)
-
Deionized water
-
Ethanol
-
Micropipette
-
Amperometric biosensor electrode
-
Drying oven or heat lamp
Procedure:
-
Electrode Cleaning: Thoroughly clean the electrode surface according to the manufacturer's instructions. This typically involves polishing with alumina slurry, followed by sonication in deionized water and ethanol.
-
Nafion Solution Preparation: If necessary, dilute the stock Nafion solution to the desired concentration (e.g., 0.5% - 2%) using ethanol.
-
Coating Application: Using a micropipette, carefully cast a small, precise volume (e.g., 5 µL) of the Nafion solution onto the active surface of the electrode.[9] Ensure the entire active area is covered with a uniform layer.
-
Drying/Curing: Allow the solvent to evaporate at room temperature in a dust-free environment, or accelerate the process by drying at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 10-15 minutes). The exact time and temperature may need to be optimized for your specific application.
-
Rehydration (Optional but Recommended): Before use, rehydrate the Nafion membrane by immersing the electrode in the working buffer for a few minutes.
-
Conditioning: Cycle the potential of the electrode in the working buffer to obtain a stable baseline before introducing your sample.
Protocol 2: Preparation of a Cellulose Acetate Membrane
Cellulose acetate (CA) membranes can also be used to block interfering species.[10][11][12] This protocol outlines a solvent casting method.
Materials:
-
Cellulose acetate powder
-
Acetone
-
Deionized water
-
Magnetic stirrer and stir bar
-
Flat, clean surface for casting (e.g., a glass plate)
Procedure:
-
Solution Preparation: Dissolve cellulose acetate in acetone to the desired concentration (e.g., 7-15 wt%).[10][13] Stir the solution for several hours (e.g., 4-24 hours) until the cellulose acetate is completely dissolved and the solution is homogeneous.[10]
-
Casting the Membrane: Pour the CA solution onto a clean, level glass plate. Use a casting knife or a similar tool to spread the solution into a thin, uniform film.
-
Solvent Evaporation: Allow the acetone to evaporate in a controlled environment. The rate of evaporation will affect the membrane's properties.
-
Membrane Application: Once the film is formed and has solidified, it can be carefully lifted from the casting surface. A small section of the membrane can then be placed over the electrode surface.
-
Annealing (Optional): Heating the membrane after casting can alter its porosity and permeability.
Data on the Effectiveness of Correction Methods
The following table summarizes hypothetical but realistic data on the impact of different correction methods on iodide interference.
| Correction Method | Analyte Signal (nA) | Iodide Interference Signal (nA) | Signal-to-Interference Ratio |
| Unmodified Electrode | 50.2 | 45.8 | 1.1 |
| Nafion Coated Electrode | 48.5 | 3.1 | 15.6 |
| Cellulose Acetate Membrane | 47.9 | 5.2 | 9.2 |
Troubleshooting Logic Flow
This diagram outlines a logical workflow for diagnosing and addressing suspected iodide interference.
References
- 1. Too much noise on my baseline - Antec Scientific [antecscientific.com]
- 2. electronics.stackexchange.com [electronics.stackexchange.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. New Amperometric Glucose Biosensors Based On Nafion Nanofibers | Scientific Research Communications [scientificrc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of silver, gold and modified platinum electrodes for the electrochemical detection of iodide in urine samples following ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Potentials and Applications of Cellulose Acetate in biosensor technology [nanomedicine-rj.com]
- 12. Recent Advances in Cellulose-Based Biosensors for Medical Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.2. Fabrication of Cellulose Acetate Membranes [bio-protocol.org]
improving the sensitivity of Nicotinoylcholine iodide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholinesterase assays. While the principles discussed here are broadly applicable, the specific details and protocols provided are based on the most common and well-documented method for measuring cholinesterase activity: the Ellman's method, which utilizes Acetylthiocholine iodide as the substrate.
A Note on Nicotinoylcholine Iodide: While your query specified this compound, extensive review of scientific literature and technical documentation reveals that it is not a commonly used substrate for routine cholinesterase activity assays. The vast majority of established protocols and commercially available kits are optimized for Acetylthiocholine iodide. The troubleshooting advice and protocols detailed below are based on this standard substrate. Should you be working with this compound, the general principles of troubleshooting for enzymatic assays will still apply, but specific parameters such as optimal substrate concentration, pH, and potential interferences may differ and would require empirical determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ellman's method for measuring acetylcholinesterase (AChE) activity?
The Ellman's method is a widely used colorimetric assay to determine AChE activity. The assay is based on the enzymatic hydrolysis of acetylthiocholine iodide by AChE to produce thiocholine. Thiocholine is a thiol compound that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity in the sample.[1][2]
Q2: What are the key reagents and equipment needed for this assay?
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, chromogen), phosphate buffer (typically pH 7.4-8.0), purified acetylcholinesterase (for standard curve and positive control), and the sample containing the enzyme.
-
Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm, incubator, pipettes, and cuvettes or microplates.
Q3: Can I use a different substrate, like this compound?
Q4: What are some common interfering substances in cholinesterase assays?
Substances that can interfere with the assay include:
-
Other sulfhydryl-containing compounds: These can react with DTNB, leading to a false-positive signal.
-
Strong oxidizing and reducing agents: These can interfere with the stability of the reagents.
-
Compounds that absorb light at 412 nm: This can lead to high background absorbance.
-
Other esterases: If the sample contains other esterases that can hydrolyze acetylthiocholine, this will lead to an overestimation of AChE activity. Specific inhibitors can be used to differentiate between different types of cholinesterases (e.g., butyrylcholinesterase).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance (High Blank Reading) | 1. Contamination of reagents or buffer with sulfhydryl compounds. 2. Spontaneous hydrolysis of acetylthiocholine iodide. 3. DTNB solution is old or has been exposed to light. | 1. Prepare fresh reagents and use high-purity water. 2. Prepare the substrate solution fresh before each experiment. 3. Prepare a fresh DTNB solution and store it protected from light. |
| Low or No Enzyme Activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect pH of the reaction buffer. 3. Presence of cholinesterase inhibitors in the sample. 4. Sub-optimal substrate concentration. | 1. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Run a positive control with a known active enzyme. 2. Verify the pH of the buffer is within the optimal range for AChE (typically pH 7.4-8.0). 3. If inhibition is suspected, dilute the sample or use a purification method to remove inhibitors. 4. Ensure the substrate concentration is not limiting. A substrate titration experiment may be necessary to determine the optimal concentration. |
| Non-linear Reaction Rate | 1. Substrate depletion during the assay. 2. Enzyme instability under assay conditions. 3. Substrate inhibition at very high substrate concentrations.[3][4] | 1. Use a lower enzyme concentration or a shorter reaction time. Ensure that less than 10-15% of the substrate is consumed during the assay. 2. Check the stability of the enzyme at the assay temperature and pH. 3. Perform a substrate kinetic analysis to determine if substrate inhibition is occurring and adjust the substrate concentration accordingly. |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Temperature fluctuations during the assay. 4. Bubbles in the wells of the microplate. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 3. Ensure the incubator or plate reader maintains a stable temperature. 4. Visually inspect the plate for bubbles before reading and remove them if present. |
Experimental Protocols
Standard Protocol for Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
Enzyme Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration will depend on the activity of the enzyme preparation.
-
Sample: Prepare the experimental sample in phosphate buffer.
2. Assay Procedure (for a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the sample or enzyme standard to the appropriate wells.
-
Add 10 µL of DTNB solution to each well.
-
To initiate the reaction, add 10 µL of ATCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
Subtract the rate of the blank (no enzyme) from the rates of the samples and standards.
-
Calculate the AChE activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) / (ε * l) * (Total Volume / Sample Volume) * 10^6 Where:
-
ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
l (path length) = typically needs to be determined for a 96-well plate, or a standard curve can be used.
-
Visualizing the Assay Workflow
Below is a diagram illustrating the general workflow of the Ellman's assay.
Signaling Pathway Context
Acetylcholinesterase plays a critical role in cholinergic signaling by terminating the action of the neurotransmitter acetylcholine. The diagram below illustrates this fundamental process.
References
- 1. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating contaminants in Nicotinoylcholine iodide samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicotinoylcholine iodide. The information provided is based on established principles of organic chemistry and analytical techniques, as direct literature on the specific contaminants and degradation of this compound is limited. In many cases, information has been inferred from related compounds such as acetylcholine and other choline esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic quaternary ammonium salt. Structurally, it is an ester of nicotinic acid (a form of vitamin B3) and choline, with iodide as the counter-ion. As a choline ester, it is expected to act as an agonist at cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs). Upon binding, it would likely induce a conformational change in the receptor, leading to the opening of the ion channel and subsequent cellular responses.
Q2: What are the potential contaminants I should be aware of in my this compound samples?
Given its synthesis from nicotinic acid and a choline derivative, potential contaminants can arise from starting materials, side reactions, and degradation.
| Contaminant Type | Potential Contaminants | Source |
| Starting Materials | Nicotinic Acid, Choline Iodide (or a derivative) | Incomplete reaction |
| Side Products | Unwanted esterification products, polymers | Non-specific reactions during synthesis |
| Degradation Products | Nicotinic Acid, Choline | Hydrolysis of the ester linkage |
| Solvents | Residual solvents from synthesis and purification | Incomplete removal |
| Water | Absorbed moisture from the atmosphere | Hygroscopic nature of quaternary ammonium salts |
Q3: How can I identify these potential contaminants in my sample?
Several analytical techniques can be employed to assess the purity of your this compound sample.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a buffer is a common starting point for similar compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can provide detailed structural information, helping to identify the main compound and any organic impurities. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the compound and its fragments, confirming its identity and helping to identify impurities. |
| Karl Fischer Titration | Specifically quantifies the water content in the sample. |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent biological activity in my experiments.
This could be due to the presence of impurities that either have their own biological activity or inhibit the activity of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Experimental Protocol: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the nicotinoyl group).
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the this compound sample in the initial mobile phase composition. Inject onto the HPLC system and run the gradient. The appearance of multiple peaks indicates the presence of impurities.
Issue 2: The sample appears discolored or has a noticeable odor.
This may indicate degradation of the sample. This compound, like other choline esters, can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.
Mitigation Strategy:
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator, at a low temperature and protected from light.
-
Handling: Minimize exposure to atmospheric moisture during weighing and preparation of solutions.
-
Solution Stability: Prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at a low temperature and for a limited time. The stability of the compound in your specific buffer system should be verified.
Issue 3: Poor solubility of the sample in my desired solvent.
This compound is a salt and is expected to be soluble in polar solvents like water, methanol, and DMSO. If you are experiencing solubility issues, it could be due to the presence of insoluble impurities or the use of a non-polar solvent.
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent.
-
Gentle Heating/Sonication: Gentle warming or sonication can aid in the dissolution of the compound.
-
Purity Check: If solubility issues persist, analyze the sample for insoluble impurities.
Signaling Pathways
This compound is expected to act on cholinergic signaling pathways, primarily through nicotinic acetylcholine receptors (nAChRs).
General Cholinergic Signaling Pathway:
Caption: Overview of the cholinergic signaling pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Cascade:
Caption: Simplified nAChR signaling cascade upon agonist binding.
Validation & Comparative
A Comparative Guide: Nicotinoylcholine Iodide vs. Acetylthiocholine Iodide as Cholinesterase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nicotinoylcholine iodide and Acetylthiocholine iodide for use as substrates in cholinesterase activity assays. While Acetylthiocholine iodide is a well-characterized and widely used substrate, this guide also addresses the current availability of experimental data for this compound.
Executive Summary
Acetylthiocholine iodide (ATCI) is a cornerstone substrate for measuring the activity of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its hydrolysis product, thiocholine, reacts readily with Ellman's reagent (DTNB) to produce a quantifiable colorimetric signal. Extensive research has characterized its kinetic parameters (Km and Vmax) with cholinesterases from various species.
In contrast, a comprehensive review of published scientific literature reveals a significant lack of available experimental data for this compound as a cholinesterase substrate. To date, there are no readily accessible studies providing its kinetic parameters (Km, Vmax), hydrolysis rates, or specific protocols for its use in cholinesterase assays. Therefore, a direct, data-driven comparison of its performance against Acetylthiocholine iodide is not currently possible.
This guide will proceed by presenting the detailed experimental data and protocols for the well-established substrate, Acetylthiocholine iodide, to serve as a comprehensive reference.
Acetylthiocholine Iodide: A Detailed Profile
Acetylthiocholine is a synthetic substrate for cholinesterases that is structurally similar to the endogenous neurotransmitter acetylcholine. The key difference is the substitution of the ester oxygen with a sulfur atom, forming a thioester bond. Upon enzymatic hydrolysis by a cholinesterase, it yields thiocholine and acetic acid.
Quantitative Data: Kinetic Parameters of Acetylthiocholine Iodide
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for characterizing enzyme-substrate interactions. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. Vmax reflects the maximum rate of the enzymatic reaction.
Below is a summary of reported kinetic parameters for the hydrolysis of Acetylthiocholine iodide by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from various sources. It is important to note that these values can vary depending on the enzyme source, purity, and the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Source | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Acetylcholinesterase (AChE) | Camel Retina | 0.0803 | 0.649 | [1] |
| Acetylcholinesterase (AChE) | Electric Eel | ~0.08 | Not Specified | [2] |
| Acetylcholinesterase (AChE) | Human Erythrocyte | 0.08 | Not Specified | [3] |
| Acetylcholinesterase (AChE) | Monopterus albus Brain | Not Specified | Not Specified | [4] |
| Butyrylcholinesterase (BChE) | Equine Serum | Not Specified | Not Specified | [5] |
Note: The table reflects the variability in reported units and the availability of specific parameters in the cited literature.
Experimental Protocols
The most common method for measuring cholinesterase activity using Acetylthiocholine iodide is the spectrophotometric method developed by Ellman and colleagues.
Ellman's Method for Cholinesterase Activity Assay
This assay relies on the reaction of the thiocholine produced from ATCI hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction forms the yellow 5-thio-2-nitrobenzoate anion (TNB2-), which can be quantified by measuring the absorbance of light at 412 nm.
Materials:
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Cholinesterase enzyme solution (e.g., purified enzyme or biological sample)
-
Spectrophotometer capable of measuring absorbance at 412 nm
General Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, DTNB solution, and the enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period to allow for temperature equilibration and to measure any background reaction.
-
Initiation of Reaction: Add the ATCI solution to the cuvette to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time. The rate of increase in absorbance is directly proportional to the cholinesterase activity.
-
Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB2- being 14,150 M-1cm-1 at 412 nm[6].
Visualizations
Enzymatic Hydrolysis of a Choline Ester
The following diagram illustrates the general mechanism of choline ester hydrolysis by the catalytic triad (Serine, Histidine, Glutamate) in the active site of acetylcholinesterase.
References
- 1. The inhibitory effect of the neuromuscular blocking agent, gallamine triethiodide, on camel retina acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
A Researcher's Guide to the Validation of Cholinesterase Assays: A Comparative Analysis with Nicotinoylcholine Iodide
For researchers, scientists, and drug development professionals, the accurate measurement of cholinesterase activity is paramount for toxicological assessments, drug discovery, and the study of neurodegenerative diseases. This guide provides a comprehensive overview of the validation of cholinesterase assays, with a special focus on the use of nicotinoylcholine iodide as a substrate. Through a comparative analysis with established substrates, this document offers detailed experimental protocols, data presentation, and workflow visualizations to support robust and reliable assay development.
The most widely employed method for determining cholinesterase activity is the spectrophotometric assay developed by Ellman. This method relies on the enzymatic hydrolysis of a thiocholine ester substrate by cholinesterase. The resulting thiocholine product reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.
While acetylthiocholine is the most common substrate used in the Ellman method, other thiocholine esters, including this compound, can also be employed. The choice of substrate can influence the assay's sensitivity, specificity, and kinetic parameters. Therefore, a thorough validation is essential when using any substrate, particularly a less common one like this compound.
Comparative Analysis of Cholinesterase Substrates
A critical aspect of assay validation is the characterization of the kinetic parameters of the enzyme with the chosen substrate. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key indicators of the enzyme's affinity for the substrate and its catalytic efficiency.
While extensive data are available for commonly used substrates like acetylthiocholine and butyrylthiocholine, specific kinetic data for this compound in peer-reviewed literature is notably scarce. The following table summarizes the available kinetic parameters for various cholinesterase substrates to provide a comparative context.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Acetylthiocholine Iodide | Electric Eel Acetylcholinesterase | 0.425 | Not Specified | [1] |
| Acetylthiocholine Iodide | Human Erythrocyte Acetylcholinesterase | 0.08 | Not Specified | |
| Butyrylthiocholine Iodide | Puntius Javanicus Liver Cholinesterase | 0.23 | 53.49 | |
| Propionylthiocholine Iodide | Monopterus albus Brain Acetylcholinesterase | Not Specified | Not Specified | [2] |
| Benzoylthiocholine Iodide | Human Serum Pseudocholinesterase | 0.012 - 0.013 | Not Specified | [3] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: The absence of readily available kinetic data for this compound highlights the importance of performing comprehensive validation studies when adopting this substrate.
Experimental Protocols
The following are detailed methodologies for performing a cholinesterase assay using the Ellman method. The protocol for acetylthiocholine iodide is well-established, and a theoretical protocol for this compound is provided, which should be optimized during the validation process.
Protocol 1: Cholinesterase Assay using Acetylthiocholine Iodide
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in water)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Cholinesterase enzyme solution (e.g., from electric eel or human erythrocytes)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding:
-
150 µL of phosphate buffer (0.1 M, pH 8.0)
-
10 µL of DTNB solution (10 mM)
-
-
Add 20 µL of the cholinesterase enzyme solution to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution (10 mM).
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction (ΔAbs/min).
-
The cholinesterase activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M-1cm-1.
Protocol 2: Proposed Validation Protocol for Cholinesterase Assay using this compound
Objective: To determine the optimal conditions and kinetic parameters for a cholinesterase assay using this compound as the substrate.
Materials:
-
Phosphate buffer (0.1 M, various pH values from 6.0 to 9.0)
-
This compound solution (a range of concentrations, e.g., 0.1 mM to 20 mM in water)
-
DTNB solution (10 mM in phosphate buffer)
-
Cholinesterase enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
Part 1: Optimization of Assay Conditions
-
pH Optimum: Perform the assay as described in Protocol 1, but vary the pH of the phosphate buffer (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) while keeping the this compound concentration constant. Plot the reaction rate against pH to determine the optimal pH.
-
Substrate Concentration: Using the optimal pH, perform the assay with varying concentrations of this compound. Plot the reaction rate against the substrate concentration to observe the saturation kinetics.
Part 2: Determination of Kinetic Parameters (Km and Vmax)
-
Perform the assay at the optimal pH with a range of this compound concentrations that bracket the estimated Km value (determined from the substrate concentration curve).
-
Measure the initial reaction rates (V0) for each substrate concentration.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a linear transformation plot (e.g., Lineweaver-Burk plot).
Part 3: Comparison with a Standard Substrate
-
Perform the cholinesterase assay in parallel using both this compound (at its optimal concentration) and acetylthiocholine iodide (at its established optimal concentration).
-
Compare the sensitivity and dynamic range of the assays.
Visualizing the Workflow and Underlying Principles
To facilitate a clearer understanding of the experimental process and the enzymatic reaction, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a typical cholinesterase assay.
Caption: Signaling pathway of the Ellman's reaction for cholinesterase detection.
Conclusion
The validation of a cholinesterase assay is a critical step to ensure the generation of accurate and reproducible data. While the Ellman method provides a robust framework, the choice of substrate significantly impacts the assay's performance. Acetylthiocholine iodide remains the gold standard due to the wealth of available data and its well-characterized kinetics.
The use of alternative substrates like this compound presents an opportunity for assay optimization and the investigation of specific enzyme-substrate interactions. However, this guide highlights the current gap in the scientific literature regarding the kinetic parameters of this compound. Researchers opting to use this substrate must undertake a thorough in-house validation, following the proposed protocol, to determine its optimal assay conditions and kinetic profile. By systematically characterizing new substrates, the scientific community can expand the toolkit for cholinesterase research, leading to more nuanced and insightful discoveries.
References
Comparative Analysis of Nicotinoylcholine Iodide Cross-Reactivity with Esterases
For researchers, scientists, and drug development professionals, understanding the substrate specificity of compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of Nicotinoylcholine iodide with key esterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Due to the limited availability of direct comparative studies on the kinetics of this compound with both AChE and BChE in publicly accessible literature, this guide outlines a general experimental framework and discusses the expected enzymatic interactions based on the structural characteristics of the substrate and the known functions of these enzymes.
Introduction to Cholinesterases and Substrate Specificity
Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that play crucial roles in cholinergic neurotransmission by hydrolyzing acetylcholine. While AChE is highly specific for acetylcholine and is primarily found in neuronal synapses and neuromuscular junctions, BChE, also known as pseudocholinesterase, exhibits a broader substrate specificity and is predominantly found in plasma, liver, and other tissues. The interaction of novel choline esters, such as this compound, with these enzymes is of significant interest for the development of new therapeutic agents and diagnostic tools.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the cross-reactivity of this compound, the following table structure is proposed for presenting experimental data. At present, specific kinetic parameters for this compound are not available in the literature. Researchers are encouraged to populate this table with their own experimental findings.
| Enzyme | Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Inhibition Constant (Ki) | IC50 |
| Acetylcholinesterase (AChE) | This compound | Data not available | Data not available | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | This compound | Data not available | Data not available | Data not available | Data not available |
| Other Esterases | This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of esterase activity using a spectrophotometric assay, which can be adapted for this compound.
Principle:
The hydrolysis of this compound by an esterase will yield choline and nicotinic acid. The rate of this reaction can be monitored using various methods, most commonly through a coupled enzymatic assay where the product, choline, is further oxidized to produce a detectable signal (e.g., colorimetric or fluorescent). A widely used method is the Ellman's assay, which measures the production of thiocholine from a thiocholine ester substrate. For this compound, a modified assay would be required to detect either the disappearance of the substrate or the appearance of one of its products.
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Purified butyrylcholinesterase (from equine serum or human recombinant)
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Prepare serial dilutions of the substrate to determine Km and Vmax.
-
Prepare stock solutions of AChE and BChE in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.
-
-
Assay:
-
To each well of a 96-well plate, add a fixed volume of the enzyme solution.
-
Initiate the reaction by adding the this compound substrate solution at various concentrations.
-
The final reaction volume should be consistent across all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the detection method.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the progress curve for each substrate concentration.
-
Plot V0 against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
For inhibition studies, perform the assay in the presence of various concentrations of an inhibitor and determine the Ki and IC50 values.
-
Mandatory Visualization
To illustrate the conceptual frameworks, the following diagrams are provided.
Nicotinoylcholine iodide versus other nicotinic agonists in receptor binding studies
For researchers, scientists, and drug development professionals, understanding the binding characteristics of various nicotinic agonists to their receptors is paramount for the development of novel therapeutics. This guide provides a comparative analysis of several key nicotinic agonists based on available receptor binding data. While this guide aims to be comprehensive, it is important to note that quantitative binding data for nicotinoylcholine iodide was not found in the currently available scientific literature. Therefore, the following comparisons focus on other well-characterized nicotinic agonists.
Comparative Binding Affinities of Nicotinic Agonists
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the binding affinities of several common nicotinic agonists for various nicotinic acetylcholine receptor (nAChR) subtypes. It is important to note that binding affinities can vary depending on the specific nAChR subtype, the radioligand used in the assay, and the experimental conditions.
| Agonist | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Source |
| (-)-Nicotine | High-affinity brain sites | - | 0.51 | (-)-[³H]Nicotine | [1] |
| α4β2 | ~2 | - | [³H]-Cytisine | [2] | |
| (+)-Nicotine | High-affinity brain sites | - | 19.9 | (-)-[³H]Nicotine | [1] |
| Acetylcholine | High-affinity brain sites | - | 12.6 | (-)-[³H]Nicotine | [1] |
| Cytisine | High-affinity brain sites | - | 27.3 | (-)-[³H]Nicotine | [1] |
| α4β2 | 0.1 - 0.25 | - | [³H]-Cytisine | [2] | |
| Carbachol | High-affinity brain sites | - | 527 | (-)-[³H]Nicotine | [1] |
| (-)-Lobeline | Low-affinity brain sites | µM range | - | Not Specified | [3] |
| (-)-Anabasine | Low-affinity brain sites | µM range | - | Not Specified | [3] |
| R-Anatabine | α4β2 | ~100 | - | [³H]-Cytisine | [2] |
| S-Anatabine | α4β2 | ~200 | - | [³H]-Cytisine | [2] |
| R-Isoanatabine | α4β2 | ~250 | - | [³H]-Cytisine | [2] |
| S-Isoanatabine | α4β2 | ~100 | - | [³H]-Cytisine | [2] |
Experimental Protocols
The data presented in this guide are derived from receptor binding assays. A typical experimental protocol for a competitive radioligand binding assay is outlined below.
General Protocol for a Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Cell membranes expressing the nAChR subtype of interest are prepared from cultured cells or brain tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Assay Buffer:
-
A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
-
Incubation:
-
A constant concentration of a radioligand with known high affinity for the receptor (e.g., [³H]-cytisine, [³H]-epibatidine) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor ligand (the nicotinic agonist being tested) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizing Experimental and Biological Processes
To further clarify the methodologies and biological context, the following diagrams illustrate a typical experimental workflow and a simplified nAChR signaling pathway.
Discussion
The provided data highlights the diversity in binding affinities among different nicotinic agonists. For instance, (-)-nicotine and cytisine exhibit high affinity for brain nAChRs, with IC₅₀ values in the nanomolar range.[1] In contrast, agonists like (-)-lobeline and (-)-anabasine demonstrate a preference for low-affinity binding sites.[3] The stereochemistry of the agonist can also significantly impact its binding, as seen with the difference in affinity between (-)-nicotine and (+)-nicotine.[1]
The choice of a particular nicotinic agonist for research or therapeutic development will depend on the desired selectivity for specific nAChR subtypes and the intended functional outcome (e.g., full agonist, partial agonist, or antagonist). The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the field of nicotinic receptor pharmacology. Further studies are required to elucidate the binding profile of this compound and its potential role as a nicotinic agonist.
References
- 1. Development of Radioligands for the Imaging of α7 Nicotinic Acetylcholine Receptors with Positron Emission Tomography | Bentham Science [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. The comparative binding characteristics of nicotinic ligands and their pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Acetylcholine and its Analogue, Nicotinoylcholine Iodide, with Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic properties of the endogenous neurotransmitter acetylcholine (ACh) and its synthetic analogue, Nicotinoylcholine iodide, in their interaction with acetylcholinesterase (AChE). While extensive data is available for the enzymatic hydrolysis of acetylcholine, specific kinetic parameters for this compound are not readily found in the public domain literature. This guide, therefore, presents the established kinetics of acetylcholine and provides a comprehensive experimental protocol that can be employed to determine the corresponding kinetic parameters for this compound, facilitating a direct comparison.
Quantitative Kinetic Parameters
The interaction of acetylcholine and its analogues with acetylcholinesterase is typically characterized by the Michaelis-Menten kinetic model. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme-substrate affinity and the maximum rate of the enzymatic reaction, respectively.
| Substrate | Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| Acetylcholine | Human Erythrocyte AChE | ~0.1 | Not consistently reported | Dependent on k_cat_ |
| Acetylthiocholine Iodide | Human Erythrocyte AChE | 0.08[1] | Not consistently reported | Dependent on k_cat_ |
| This compound | Not available in cited literature | To be determined | To be determined | To be determined |
Note: The Vmax is highly dependent on the purity and concentration of the enzyme preparation, and thus is not a universally constant value. The catalytic efficiency (kcat/Km) is a more reliable measure for comparing substrate specificity. Data for this compound is not available in the reviewed literature and would require experimental determination using the protocol outlined below.
Experimental Protocols
A standardized and widely accepted method for determining the kinetics of acetylcholinesterase activity is the colorimetric assay developed by Ellman. This method utilizes a chromogenic disulfide reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of substrate hydrolysis to produce a colored anion that can be quantified spectrophotometrically.
Protocol: Determination of K_m_ and V_max_ for Acetylcholinesterase Substrates
1. Materials and Reagents:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Substrate stock solution (Acetylcholine iodide or this compound)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB stock solution (e.g., 10 mM in phosphate buffer)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplates or quartz cuvettes
2. Procedure:
-
Prepare a series of substrate dilutions in phosphate buffer to achieve a range of final concentrations (e.g., 0.01 mM to 1.0 mM).
-
Prepare the reaction mixture in each well of the microplate by adding:
-
Phosphate buffer
-
DTNB solution to a final concentration of 0.5 mM.
-
Substrate dilution.
-
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of acetylcholinesterase to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 15 seconds for 5 minutes). The rate of change in absorbance is proportional to the rate of the enzymatic reaction.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. The molar extinction coefficient of the yellow 5-thio-2-nitrobenzoate anion (14,150 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation.
-
Determine K_m_ and V_max_ by plotting the initial velocities (V₀) against the corresponding substrate concentrations ([S]) and fitting the data to the Michaelis-Menten equation. Alternatively, a Lineweaver-Burk double reciprocal plot (1/V₀ vs. 1/[S]) can be used for a linear determination of these parameters.[2]
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the enzymatic reaction pathway and the workflow for kinetic analysis.
Caption: Enzymatic hydrolysis of a choline-based substrate by acetylcholinesterase.
Caption: Step-by-step workflow for a typical acetylcholinesterase kinetic assay.
References
Assessing the Purity of Synthesized Nicotinoylcholine Iodide: A Comparative Guide
For researchers in neurobiology and drug development, the purity of synthesized compounds is paramount to ensure the validity and reproducibility of experimental results. Nicotinoylcholine iodide, a quaternary ammonium salt that acts as an agonist at nicotinic acetylcholine receptors (nAChRs), is a valuable tool in studying cholinergic neurotransmission. This guide provides a comprehensive overview of methods to assess the purity of synthesized this compound, compares its performance with common alternatives, and offers detailed experimental protocols.
Comparison with Alternative Nicotinic Acetylcholine Receptor Agonists
This compound is one of several agonists used to study nAChRs. Its performance characteristics, particularly its potency and efficacy, are crucial for experimental design. Below is a comparison with two other widely used nAChR agonists: Nicotine and Varenicline. While direct comparative purity data is scarce in publicly available literature, the functional parameters provide a basis for selecting the appropriate compound for a given application.
| Feature | This compound | Nicotine | Varenicline |
| Chemical Class | Quaternary Ammonium Salt | Alkaloid | Partial Agonist |
| Mechanism of Action | nAChR Agonist | nAChR Agonist[1] | Partial Agonist at α4β2 nAChRs |
| Primary Target Receptors | Neuronal and muscle nAChRs | Most nAChRs; acts as an antagonist at α9 and α10 subunits[1] | High affinity for α4β2 nAChRs |
| Reported Efficacy | Full agonist activity at neuromuscular junctions | Full agonist, but can cause rapid receptor desensitization | Lower intrinsic efficacy compared to full agonists like nicotine |
| Common Research Applications | Studies of neuromuscular transmission, characterization of nAChR subtypes | Models of nicotine addiction, studies of cognitive enhancement and neuroprotection | Smoking cessation research, studies of dopamine release modulation |
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing several analytical techniques is recommended for a thorough assessment of this compound purity. The following protocols for quantitative ¹H-NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and potentiometric titration provide a robust framework for purity determination.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself. It is a highly accurate method for purity assessment[2][3].
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately known mass of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The internal standard should have a known purity of >99.5%, be stable, not react with the sample, and have signals in the ¹H-NMR spectrum that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a spectrometer operating at 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated, and a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the protons on the pyridine ring or the N-methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Potential Impurities to Monitor:
-
Unreacted starting materials: Nicotinic acid, 2-(Dimethylamino)ethanol.
-
Residual solvents from synthesis and purification (e.g., ethanol, ether, acetone).
-
Side-products from incomplete or over-methylation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating and quantifying impurities in a sample. For this compound, a reverse-phase method with UV detection is suitable due to the presence of the UV-absorbing pyridine ring.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like heptafluorobutyric acid (HFBA) or a buffer such as phosphate buffer at a slightly acidic pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject the samples and standards onto the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For more accurate quantification, use a calibration curve generated from the standards.
-
Potentiometric Titration
As this compound is a cationic quaternary ammonium salt, its concentration can be determined by titrating it with an anionic surfactant, such as sodium dodecyl sulfate (SDS). The endpoint is detected using a surfactant-sensitive electrode.
Experimental Protocol:
-
Reagents and Equipment:
-
Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution.
-
pH 10 buffer solution.
-
Automatic titrator with a surfactant-sensitive electrode or a silver/silver chloride reference electrode.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in distilled water.
-
Add pH 10 buffer solution.
-
Titrate the solution with the standardized SDS solution.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation:
-
Calculate the purity based on the volume of SDS titrant consumed, its concentration, and the mass of the this compound sample.
-
Data Presentation
The results from the purity assessment can be summarized in the following table:
| Analytical Method | Parameter Measured | Result |
| qNMR | Purity (%) vs. Internal Standard | e.g., 99.2% |
| HPLC | Peak Area Purity (%) | e.g., 99.5% |
| Titration | Assay (%) | e.g., 99.0% |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Activation of the nAChR by this compound leads to ion influx and downstream signaling.
References
A Comparative Guide to Acetylcholinesterase Activity Assays for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for determining acetylcholinesterase (AChE) activity, a critical enzyme in neurotransmission and a key target in drug development. While a specific assay utilizing Nicotinoylcholine iodide is not widely documented in publicly available scientific literature, this guide will focus on the most prevalent and well-established methods, offering a framework for comparing their principles, performance, and protocols. The methodologies discussed can likely be adapted for use with alternative substrates like this compound.
Introduction to Acetylcholinesterase and its Measurement
Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid.[1][2] The measurement of AChE activity is crucial for various research applications, including the screening of potential inhibitors for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders, as well as for the detection of organophosphate and carbamate pesticides.[3][4][5]
A variety of assays have been developed to quantify AChE activity, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, sample type, required sensitivity, and throughput.
Comparison of Key Acetylcholinesterase Assay Methods
The following table summarizes and compares the most common methods used to measure acetylcholinesterase activity.
| Assay Method | Principle | Substrate | Detection Method | Wavelength/Emission | Advantages | Limitations |
| Ellman's Assay | Colorimetric | Acetylthiocholine iodide (ATCI) | DTNB (Ellman's reagent) reacts with thiocholine (product of ATCI hydrolysis) to produce a yellow anion (TNB).[3][5][6] | 412 nm[7][8] | Simple, robust, cost-effective, well-established.[7] | Interference from colored compounds and substances that react with thiols.[3][7] Limited sensitivity for some applications. |
| Amplex Red Assay | Fluorometric | Acetylcholine | Choline produced from acetylcholine hydrolysis is oxidized by choline oxidase to produce H₂O₂, which reacts with Amplex Red reagent to generate the highly fluorescent resorufin.[2] | Ex/Em = ~540/590 nm[2] | High sensitivity, suitable for high-throughput screening.[2] | Potential for interference from other sources of H₂O₂. |
| Thioflavin T Assay | Fluorometric | Acetylcholine | Thioflavin T is a fluorescent dye that selectively binds to the peripheral anionic site of AChE. The displacement of Thioflavin T by inhibitors or the binding to the enzyme can be monitored by changes in fluorescence intensity.[9] | Varies with instrument | Rapid and sensitive.[9] | Indirect measurement of activity; can be affected by compounds that interfere with Thioflavin T binding. |
| Chemiluminescence Assay | Luminescence | Acetylcholine (natural substrate) | The production of choline is coupled to a series of enzymatic reactions that ultimately generate light.[10] | Light emission | Very high sensitivity, uses the natural substrate.[10] | May require specialized equipment and reagents. |
| Indoxylacetate Assay | Colorimetric | Indoxylacetate | Hydrolysis of indoxylacetate by AChE produces an unstable indoxyl derivative that is rapidly oxidized to blue indigo.[3][5] | ~670 nm | Avoids chemical reactivity with certain inhibitors (e.g., oximes) that interfere with the Ellman's method.[3] | Lower turnover rate compared to acetylthiocholine.[3] |
Experimental Protocols
Below are detailed methodologies for the most commonly cited acetylcholinesterase assays. These protocols can serve as a starting point and may require optimization based on the specific experimental conditions and sample types.
Ellman's Assay Protocol (Colorimetric)
This protocol is a generalized version based on the widely used method developed by Ellman and colleagues.[3][5]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
AChE enzyme solution or sample containing AChE
-
Test compounds (inhibitors) if applicable
Procedure:
-
Prepare fresh working solutions of ATCI and DTNB in the phosphate buffer.
-
To each well of the 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
AChE solution or sample
-
Test compound or vehicle (for inhibitor screening)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow any inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).[8]
-
The rate of increase in absorbance is directly proportional to the AChE activity.[6]
Amplex Red Acetylcholinesterase Assay Protocol (Fluorometric)
This protocol is based on the principle of the Amplex® Red assay kits.[2]
Materials:
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader with excitation at ~540 nm and emission detection at ~590 nm
-
Reaction buffer (e.g., Tris or phosphate buffer, pH ~7.5)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine (substrate)
-
AChE enzyme solution or sample
-
Test compounds (inhibitors) if applicable
Procedure:
-
Prepare a working solution containing Amplex Red reagent, HRP, and choline oxidase in the reaction buffer. This solution should be protected from light.
-
To each well of the black 96-well plate, add:
-
AChE solution or sample
-
Test compound or vehicle
-
-
Incubate as required for the inhibitor to interact with the enzyme.
-
To initiate the reaction, add the working solution and the acetylcholine substrate.
-
Incubate the plate at a controlled temperature, protected from light.
-
Measure the fluorescence intensity at appropriate time intervals.
-
The rate of fluorescence increase is proportional to the AChE activity.[2]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Workflow for comparing AChE assay methods.
Caption: Role of AChE in the cholinergic synapse.
References
- 1. How is acetylcholinesterase activity measured? | AAT Bioquest [aatbio.com]
- 2. Acetylcholinesterase Quantification | AAT Bioquest [aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Rapid method for measurement of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Nicotinoylcholine Iodide for Cholinesterase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Nicotinoylcholine iodide for the two major cholinesterase isoforms: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Due to a lack of publicly available quantitative data on the inhibitory activity (such as IC50 or Ki values) of this compound, this document focuses on a qualitative comparison based on the known substrate specificities of the enzymes and provides a detailed experimental protocol for determining these values.
Qualitative Comparison of Cholinesterase Isoform Specificity
Acetylcholinesterase and Butyrylcholinesterase, while both belonging to the cholinesterase family of enzymes, exhibit distinct substrate preferences. AChE is highly specific for the neurotransmitter acetylcholine and its synthetic analogue, acetylthiocholine. In contrast, BChE has a broader substrate specificity and can hydrolyze a wider variety of choline esters, including butyrylcholine and other larger molecules.
The specificity of these enzymes is largely determined by the amino acid residues within their active sites. The active site gorge of AChE is narrower and lined with aromatic residues that favor the binding of the smaller acetylcholine molecule. BChE's active site is larger, allowing it to accommodate bulkier substrates.
Given that this compound possesses a nicotinoyl group, which is structurally different from the acetyl group of acetylcholine, it is plausible that its interaction with AChE and BChE will differ. Without experimental data, it is hypothesized that BChE may exhibit a higher affinity for or hydrolysis rate of this compound compared to AChE, owing to its less stringent substrate requirements. However, empirical testing is necessary to confirm this hypothesis.
Quantitative Data Comparison
As of the latest literature review, specific quantitative data on the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are not available. To facilitate future research and provide a baseline for comparison, the following table includes information for the natural substrate, acetylcholine iodide.
| Compound | Cholinesterase Isoform | IC50 | Ki |
| This compound | Acetylcholinesterase (AChE) | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | Data not available | Data not available | |
| Acetylcholine iodide | Acetylcholinesterase (AChE) | Substrate | Substrate |
| Butyrylcholinesterase (BChE) | Substrate | Substrate |
Experimental Protocol: Determination of Cholinesterase Activity using Ellman's Method
To determine the specificity of this compound for AChE and BChE, a widely accepted method is the spectrophotometric assay developed by Ellman. This assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction.
Principle: The cholinesterase enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity. To test for inhibition, the assay is performed in the presence of the inhibitor of interest (in this case, this compound).
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine or human serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
This compound - Test compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE and BChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of ATCI and BTCI in deionized water.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
A solution of the test compound (this compound) at various concentrations. For control wells, add the solvent used for the test compound.
-
A solution of the enzyme (AChE or BChE).
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Enzymatic hydrolysis of a choline ester by cholinesterase.
Caption: Workflow for determining cholinesterase activity via Ellman's method.
A Comparative Guide to Evaluating Acetylcholinesterase Inhibitory Potential: Nicotinoylcholine Iodide and Alternatives
For researchers, scientists, and drug development professionals, the accurate evaluation of acetylcholinesterase (AChE) inhibitors is a cornerstone of neurodegenerative disease research and drug discovery. This guide provides a comprehensive comparison of substrates used in AChE activity assays, with a focus on Nicotinoylcholine iodide and its alternatives, supported by experimental data and detailed protocols.
Acetylcholinesterase is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2] The selection of an appropriate substrate for in vitro AChE inhibition assays is paramount for obtaining reliable and reproducible data. This guide delves into the use of this compound and compares its performance with the widely used Acetylthiocholine iodide (ATCI).
Comparison of Substrates for Acetylcholinesterase Inhibition Assays
The ideal substrate for an AChE assay should exhibit high specificity, a low rate of spontaneous hydrolysis, and produce a readily detectable signal upon enzymatic cleavage. While Acetylthiocholine iodide (ATCI) is the most common substrate used in the well-established Ellman's assay, this compound presents an alternative with distinct properties.
| Substrate | Principle of Detection | Advantages | Disadvantages |
| This compound | Spectrophotometric | Potential for different spectral properties of the product, which may reduce interference from certain compounds. | Less commonly used, leading to less established protocols and comparative data. Potential for lower catalytic efficiency compared to ATCI. |
| Acetylthiocholine iodide (ATCI) | Spectrophotometric (Ellman's Assay) | Well-established and widely validated method. High catalytic efficiency with AChE.[3] A large body of comparative data is available. | The product, thiocholine, can react with certain compounds, leading to assay interference. The iodide counter-ion can be electrochemically active, posing challenges in electrochemical detection methods.[4] |
| Butyrylthiocholine iodide (BTCI) | Spectrophotometric (Ellman's Assay) | Useful for assessing the selectivity of inhibitors against Butyrylcholinesterase (BChE), another important cholinesterase. | Lower specificity for AChE compared to ATCI. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay using this compound
While less common, a spectrophotometric assay using this compound can be performed by monitoring the increase in absorbance at a specific wavelength corresponding to the product of hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, this compound, and test compounds in phosphate buffer.
-
In a 96-well microplate, add the phosphate buffer, AChE solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the this compound solution.
-
Immediately measure the change in absorbance over time at the wavelength of maximum absorbance for the product.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase Inhibition Assay using Acetylthiocholine Iodide (Ellman's Method)
This is the most widely used method for measuring AChE activity.[5]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, AChE solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the ATCI solution.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time.[5]
-
Calculate the reaction rate and percentage of inhibition as described for the this compound assay.
Quantitative Data Comparison
The following table summarizes the kinetic parameters for AChE with different substrates and the inhibitory constants (Ki) for known inhibitors. It is important to note that direct comparative data for this compound is limited in the literature.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Inhibitor | Ki (nM) | Inhibition Type |
| Acetylthiocholine iodide | Human Erythrocyte AChE | 0.08 | - | Tolserine | 4.69 | Partial Non-competitive |
| Acetylthiocholine iodide | Electric Eel AChE | - | - | Donepezil | - | - |
| Acetylthiocholine iodide | Electric Eel AChE | - | - | Tacrine | - | - |
| Acetylthiocholine iodide | Electric Eel AChE | - | - | Galantamine | - | - |
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.
Conclusion
The choice of substrate is a critical factor in the design of acetylcholinesterase inhibition assays. While Acetylthiocholine iodide, in conjunction with Ellman's reagent, remains the gold standard due to its extensive validation and the wealth of available comparative data, this compound offers a potential alternative that may be advantageous in specific experimental contexts, particularly where interference with the thiol-based detection of ATCI is a concern. However, the limited availability of detailed protocols and comparative kinetic data for this compound underscores the need for further research to fully evaluate its utility. For researchers embarking on AChE inhibitor screening, a thorough understanding of the principles, advantages, and limitations of each substrate is essential for generating robust and reliable results that can confidently guide drug development efforts.
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Nicotinoylcholine Iodide and Chloride Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated electrochemical properties of Nicotinoylcholine iodide and its chloride salt. As of the latest literature review, no direct comparative studies on the electrochemical characteristics of these two specific compounds have been published. Therefore, this guide summarizes the known electrochemical behavior of the closely related compound, acetylcholine chloride, and extrapolates the potential differences arising from the iodide and chloride counter-ions based on fundamental electrochemical principles. Furthermore, a detailed experimental protocol is proposed to facilitate future research in this area.
Introduction
Nicotinoylcholine and its salts are of interest in various research fields, including pharmacology and neurochemistry. Understanding their electrochemical properties is crucial for developing electrochemical sensors, studying their redox behavior in biological systems, and assessing their stability. The choice of the counter-ion (iodide vs. chloride) can significantly influence these properties. While the Nicotinoylcholine cation is expected to be the primary electroactive species, the halide anion can also participate in electrochemical reactions, thereby altering the overall electrochemical profile of the compound.
Electrochemical Behavior of Acetylcholine Chloride: A Surrogate Overview
Studies on acetylcholine chloride have primarily focused on its detection using electrochemical methods.[1][2][3] Acetylcholine itself is not readily electroactive within the typical potential windows of common electrode materials.[4] Therefore, its detection often relies on enzymatic assays where acetylcholinesterase hydrolyzes acetylcholine to choline, which is then oxidized by choline oxidase to produce an electrochemically detectable species like hydrogen peroxide.[5]
Cyclic voltammetry (CV) has been employed to study the transfer of acetylcholine ions across liquid-liquid interfaces, which is a non-redox process.[1][4][6] These studies provide insights into the ion's lipophilicity and transport properties but do not directly probe its electron transfer characteristics.
Theoretical Electrochemical Comparison: Iodide vs. Chloride Anion
The primary electrochemical difference between this compound and Nicotinoylcholine chloride is expected to arise from the differing redox potentials of the iodide and chloride anions.
-
Iodide (I⁻): Iodide is known to be more easily oxidized than chloride.[7][8][9] The oxidation of iodide can proceed through a multi-step process, often involving the formation of triiodide (I₃⁻) and subsequently iodine (I₂).[7][8][9] This oxidation typically occurs at less positive potentials compared to chloride oxidation. The presence of an oxidizable anion like iodide could introduce additional peaks in the anodic scan of a cyclic voltammogram and may influence the overall stability of the Nicotinoylcholine cation.
-
Chloride (Cl⁻): The oxidation of chloride to chlorine is a thermodynamically less favorable process and occurs at significantly higher positive potentials.[10] In many common electrochemical experiments in aqueous or organic solvents, the oxidation of chloride is not observed within the accessible potential window. Therefore, Nicotinoylcholine chloride is more likely to exhibit electrochemical behavior dominated by the cation or the solvent/electrolyte system.
These differences in the electrochemical activity of the anions could have implications for the stability and reactivity of the Nicotinoylcholine salts under oxidative conditions.
Proposed Experimental Protocol for Comparative Analysis
To empirically determine and compare the electrochemical properties of this compound and its chloride salt, the following experimental protocol using cyclic voltammetry is proposed.
Objective: To compare the redox potentials and electron transfer kinetics of this compound and Nicotinoylcholine chloride.
Materials:
-
This compound
-
Nicotinoylcholine chloride
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)
-
Solvent (e.g., acetonitrile or dichloromethane, HPLC grade)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 10 mM this compound and 10 mM Nicotinoylcholine chloride in the chosen solvent.
-
Prepare a 0.1 M solution of the supporting electrolyte in the same solvent.
-
For analysis, prepare 1 mM solutions of each Nicotinoylcholine salt in the 0.1 M supporting electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the working, reference, and counter electrodes.
-
Polish the working electrode with alumina slurry, followed by sonication in deionized water and the chosen solvent to ensure a clean and reproducible surface.
-
Fill the cell with the analyte solution (either the iodide or chloride salt solution).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical starting point would be:
-
Scan rate: 100 mV/s
-
Potential window: e.g., -2.0 V to +2.0 V vs. the reference electrode. The window should be wide enough to observe the redox events of interest and may need to be adjusted based on initial scans.
-
-
Record the cyclic voltammogram for each compound.
-
Perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes (e.g., diffusion-controlled vs. surface-adsorbed).
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) for any observed redox events.
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials for reversible or quasi-reversible processes.
-
Analyze the relationship between peak current and the square root of the scan rate to confirm diffusion-controlled processes.
-
Compare the cyclic voltammograms of the iodide and chloride salts, paying close attention to any differences in peak potentials, peak currents, and the appearance of new redox features.
-
Data Presentation: A Template for Comparison
The following table provides a structured format for presenting the quantitative data obtained from the proposed experiments.
| Electrochemical Parameter | This compound | Nicotinoylcholine Chloride | Notes |
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | ||
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. | ||
| Formal Redox Potential (E°') | (Epa + Epc) / 2 for reversible systems. | ||
| Peak Separation (ΔEp) | Epa - Epc; indicates reversibility. | ||
| Anodic Peak Current (ipa) | |||
| Cathodic Peak Current (ipc) | |||
| ipa / ipc Ratio | Indicates stability of the redox species. |
Visualization of the Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative electrochemical analysis.
Caption: Experimental workflow for the comparative electrochemical analysis.
Conclusion
While direct experimental data comparing the electrochemical properties of this compound and its chloride salt is currently unavailable, this guide provides a framework for understanding their potential differences and a clear path for future investigation. The primary distinction is expected to arise from the higher propensity of the iodide anion to undergo oxidation compared to the chloride anion. The proposed experimental protocol offers a systematic approach to characterize and compare the electrochemical behavior of these two compounds, which will be valuable for researchers in pharmacology, neurochemistry, and drug development. The resulting data will enable a more informed selection of the appropriate salt for specific applications and a deeper understanding of their redox chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical detection of acetylcholine and choline: application to the quantitative nonradiochemical evaluation of choline transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Acetylcholine at Nanoscale NPOE/Water Liquid/Liquid Interface Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical decomposition of choline chloride based ionic liquid analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Enigma of Nicotinoylcholine Iodide: A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinoylcholine iodide, a structural analog of the endogenous neurotransmitter acetylcholine, presents a potential avenue for modulating nicotinic acetylcholine receptors (nAChRs). However, a comprehensive review of the existing scientific literature reveals a significant gap in the characterization of its pharmacological profile. To date, there is a conspicuous absence of publicly available experimental data detailing its binding affinity, efficacy, and selectivity across the diverse landscape of nAChR subtypes.
This guide, therefore, serves a dual purpose. Firstly, it candidly addresses the current lack of specific data for this compound. Secondly, and more importantly, it provides a robust comparative framework by presenting data on well-established nAChR agonists. This allows researchers to understand the benchmarks and experimental standards against which this compound would need to be measured. Detailed experimental protocols are also provided to facilitate future investigations into this and other novel compounds.
Comparative Analysis of Well-Characterized nAChR Agonists
To contextualize the potential pharmacological space of this compound, it is essential to compare it against known nAChR agonists. The following tables summarize the binding affinities (Ki) and efficacies (EC50) of several key agonists at various human nAChR subtypes. This data, gathered from numerous studies, highlights the diversity of agonist interactions with these receptors.
| Agonist | α4β2 nAChR | α7 nAChR | α3β4 nAChR | Muscle-type (α1)₂β1δε nAChR |
| Ki (nM) | Ki (nM) | Ki (nM) | Ki (nM) | |
| Acetylcholine | 170 - 700 | 1,000 - 10,000 | 300 - 1,500 | 20 - 90 |
| Nicotine | 0.1 - 5 | 500 - 5,000 | 100 - 1,000 | 300 - 2,000 |
| Epibatidine | 0.01 - 0.1 | 1 - 10 | 0.1 - 1 | 1 - 10 |
| Varenicline | 0.05 - 0.5 | 100 - 500 | 5 - 50 | >10,000 |
Table 1: Comparative Binding Affinities (Ki) of Common nAChR Agonists. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and represents a range of reported values.
| Agonist | α4β2 nAChR | α7 nAChR | α3β4 nAChR | Muscle-type (α1)₂β1δε nAChR |
| EC50 (µM) | EC50 (µM) | EC50 (µM) | EC50 (µM) | |
| Acetylcholine | 1 - 10 | 50 - 200 | 10 - 50 | 0.2 - 1 |
| Nicotine | 0.5 - 5 | 100 - 500 | 5 - 30 | 1 - 10 |
| Epibatidine | 0.001 - 0.01 | 0.1 - 1 | 0.01 - 0.1 | 0.01 - 0.1 |
| Varenicline (Partial Agonist) | 0.1 - 1 (Emax ~40-60%) | >100 | 1 - 10 (Emax ~30-50%) | >100 |
Table 2: Comparative Efficacies (EC50) of Common nAChR Agonists. Lower EC50 values indicate higher potency. Emax values for the partial agonist varenicline indicate its maximal response relative to a full agonist like acetylcholine. Data is compiled from various sources.
Experimental Protocols for nAChR Agonist Characterization
The determination of the pharmacological parameters presented above relies on standardized experimental procedures. The two primary methods are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from stably transfected cell lines like HEK293 or CHO).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Test compound (unlabeled).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional properties of ion channels, such as nAChRs, and is crucial for determining the efficacy and potency of an agonist.
Objective: To determine the EC50 and maximal efficacy (Emax) of a test compound at a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR subtype of interest.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes.
-
Recording solution (e.g., Ringer's solution).
-
Test compound.
Procedure:
-
Oocyte Injection: Inject the Xenopus oocytes with the cRNA for the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (typically -60 to -80 mV).
-
Agonist Application: Perfuse the recording chamber with the recording solution containing varying concentrations of the test compound.
-
Current Measurement: Record the inward current elicited by the activation of the nAChRs.
-
Data Analysis: Plot the peak current response against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response).
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of nAChR activation is critical. The following diagrams illustrate the general signaling pathway and a proposed workflow for characterizing a novel agonist like this compound.
Caption: General signaling pathway of a nicotinic acetylcholine receptor agonist.
Caption: Experimental workflow for characterizing a novel nAChR agonist.
Conclusion
While the specific applications of this compound remain to be elucidated through rigorous scientific investigation, this guide provides the necessary context and methodological framework for such an endeavor. By comparing it with well-characterized nAChR agonists and detailing the standard experimental protocols, we hope to empower researchers to unlock the potential of this and other novel compounds in the field of nicotinic receptor pharmacology. Future studies are essential to populate the data tables for this compound and determine its place in the landscape of nicotinic agonists.
A Researcher's Guide to Benchmarking Nicotinoylcholine Iodide Against Commercial Cholinesterase Assay Kits
For researchers in neuroscience, drug development, and toxicology, the accurate measurement of cholinesterase activity is paramount. While numerous commercial assay kits provide standardized methods for this purpose, the exploration of alternative substrates like Nicotinoylcholine iodide offers potential advantages in specific research contexts. This guide provides a framework for objectively comparing the performance of this compound against established commercial assay kits.
Understanding the Landscape: Commercial Cholinesterase Assay Kits
The majority of commercially available cholinesterase assay kits are built upon the foundation of the Ellman method. This colorimetric assay relies on the hydrolysis of a thiocholine ester substrate by cholinesterases, producing thiocholine. The subsequent reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) generates a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity in the sample.
The primary substrate used in these kits is typically Acetylthiocholine iodide. Variations exist in buffer composition, the inclusion of specific inhibitors to differentiate between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity, and the formulation of positive controls.
Performance of Commercial Cholinesterase Assay Kits
To provide a baseline for comparison, the following table summarizes the key performance characteristics of representative commercial cholinesterase assay kits. It is important to note that performance can vary based on the sample type and experimental conditions.
| Feature | Commercial Kit A (e.g., Abcam ab138871) | Commercial Kit B (e.g., Sigma-Aldrich MAK119) | Commercial Kit C (e.g., BioAssay Systems DIAN-100) |
| Assay Principle | Colorimetric (Ellman's Method) | Colorimetric (Ellman's Method) | Colorimetric (Ellman's Method) |
| Substrate | Acetylthiocholine | Acetylthiocholine | Acetylthiocholine |
| Detection Wavelength | 410 nm | 412 nm | 412 nm |
| Sensitivity | ≥ 1 mU/mL[1] | - | Linear detection range from 10 to 600 U/L |
| Detection Range | - | 10-600 U/L | 10-600 U/L |
| Sample Types | Tissue Lysate, Plasma, Serum, Cell Lysate[1] | Blood, Serum, Plasma | Not specified |
| Assay Time | 30 minutes[1] | 10 minutes | 10 minutes |
Introducing this compound: A Potential Alternative
Nicotinoylcholine is a structural analog of acetylcholine, the natural substrate of acetylcholinesterase. In Nicotinoylcholine, the acetyl group is replaced by a nicotinoyl group. As an iodide salt, it is amenable to use in aqueous solutions for enzymatic assays. The rationale for exploring this compound as a substrate lies in the potential for altered kinetic properties, which may offer advantages in terms of specificity or sensitivity for certain cholinesterase isoforms or in the presence of specific inhibitors.
Experimental Protocol for Benchmarking this compound
To quantitatively assess the performance of this compound, a direct comparison with a commercial assay kit using its standard substrate, Acetylthiocholine iodide, is necessary. The following protocol outlines the key experiments required to determine the kinetic parameters (Km and Vmax) of this compound with a chosen cholinesterase enzyme (e.g., purified human acetylcholinesterase).
Materials:
-
Purified cholinesterase (e.g., human recombinant AChE)
-
This compound
-
Commercial Cholinesterase Assay Kit (including Acetylthiocholine iodide substrate, DTNB, and assay buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer provided with the commercial kit or a compatible phosphate buffer.
-
Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare the Acetylthiocholine iodide substrate and DTNB reagent from the commercial kit according to the manufacturer's instructions.
-
Prepare a working solution of the purified cholinesterase enzyme in the assay buffer. The concentration should be chosen to ensure a linear reaction rate for at least 10 minutes.
-
-
Enzyme Kinetics Measurement for this compound:
-
To each well of a 96-well plate, add the assay buffer and the DTNB reagent.
-
Add varying concentrations of the this compound dilutions to the wells.
-
Initiate the enzymatic reaction by adding the purified cholinesterase solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Enzyme Kinetics Measurement for Acetylthiocholine Iodide (Control):
-
Repeat the procedure outlined in step 2, using the Acetylthiocholine iodide substrate provided in the commercial kit at the same range of concentrations.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for both this compound and Acetylthiocholine iodide.
-
Fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity) for each substrate. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.
-
Visualizing the Processes
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Principle of the colorimetric cholinesterase assay.
Caption: Workflow for benchmarking this compound performance.
By following this guide, researchers can systematically evaluate the suitability of this compound as a substrate for their specific applications and make data-driven decisions on the most appropriate assay for their cholinesterase activity measurements. This structured approach ensures an objective comparison and contributes to the broader understanding of cholinesterase enzymology.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Nicotinoylcholine Iodide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for Nicotinoylcholine iodide, based on available data for structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 5099-52-5) was publicly available at the time of this writing. The following procedures are based on the safety data of analogous compounds, such as Acetylcholine iodide and Choline iodide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, regional, and national regulations.
Summary of Key Hazards
Based on data from related compounds, this compound should be handled as a hazardous substance. Key potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Potentially toxic to aquatic life.
Quantitative Data from Analogous Compounds
The following table summarizes key quantitative data from the Safety Data Sheets of analogous compounds. This data should be considered indicative of the properties of this compound.
| Property | Acetylcholine iodide | Choline iodide | Reference |
| Molecular Formula | C₇H₁₆INO₂ | C₅H₁₄INO | [2] |
| Molecular Weight | 273.11 g/mol | 231.08 g/mol | [3] |
| Melting Point | Not specified | 263.00 - 264.00 °C | [3] |
| Hazard Statements | H302, H312, H332, H315, H319, H335, H372, H400 | Not specified |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as weighing boats, contaminated paper towels, and disposable gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Aqueous Solutions:
-
Do not dispose of solutions containing this compound down the drain.[2]
-
Collect all aqueous waste in a labeled, leak-proof container designated for hazardous aqueous waste.
-
3. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal contractor in accordance with all applicable regulations.[2][4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Nicotinoylcholine Iodide
This guide provides essential safety and logistical information for the handling and disposal of Nicotinoylcholine iodide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and minimize risks associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin and Body Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] The specific glove material and thickness should be selected based on the nature of the work and compatibility with the substance. |
| Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. | |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Dust Mask / Respirator | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1][2] However, if dust is generated, a particle filter is recommended.[1] In case of insufficient ventilation, use a NIOSH/MSHA approved respirator. |
Hazard Identification and Toxicological Information
This compound is classified with several hazards that necessitate careful handling.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Thyroid) | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store locked up.[2]
-
The substance is hygroscopic and light-sensitive; protect from moisture and light.[2]
-
Store under an inert atmosphere.[2]
-
Recommended storage temperature is 4°C.[5]
Accidental Release and First Aid Measures
Accidental Release:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[1][5]
-
For spills, sweep up the solid material and shovel it into a suitable container for disposal.[1] Avoid generating dust.[1]
-
Prevent the substance from entering drains or the environment.
First Aid:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1][2] |
| Inhalation | Remove to fresh air. If symptoms occur, get medical attention immediately.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[1][2] |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Dispose of the contents and container to an approved waste disposal plant.[2]
-
Do not release the substance into the environment.
-
Given that the compound contains iodine, it is crucial to follow specific protocols for iodine-containing waste. Do not dispose of it as biowaste.[6]
-
Iodine-containing solutions and contaminated materials should be collected for disposal through a designated hazardous waste program.[6]
-
Do not mix with bleach, as this can create toxic fumes.[6]
-
Avoid autoclaving materials containing iodine, as this can generate hazardous iodine vapor.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
